Product packaging for Imazamox(Cat. No.:CAS No. 114311-32-9)

Imazamox

Cat. No.: B1671737
CAS No.: 114311-32-9
M. Wt: 305.33 g/mol
InChI Key: NUPJIGQFXCQJBK-UHFFFAOYSA-N
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Description

Imazamox is a selective herbicide belonging to the imidazolinone chemical family, extensively used in agricultural research for its potent action against a broad spectrum of grass and broadleaved weeds . Its primary mechanism of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS) . This enzyme is critical in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine . By blocking this pathway, this compound disrupts protein synthesis and cell division, leading to growth suppression and eventual plant death . Since this biosynthetic pathway is absent in animals, it is a subject of interest in selective toxicity studies . The compound is particularly valuable for weed management research in crops such as soybeans, edible legumes, alfalfa, sunflowers, and Clearfield® varieties of wheat and rice . Research into resistance mechanisms is a key application; studies have identified that target-site mutations, such as the Ser653Asn substitution in the ALS gene, can confer resistance to this compound . Furthermore, non-target-site mechanisms, including enhanced metabolism by cytochrome P450 enzymes and root exudation, have also been characterized as contributing to resistance in various plant biotypes . Beyond agronomy, this compound serves as a model compound in environmental and toxicological studies. It is highly persistent in soil, with a half-life of up to 513 days, making it relevant for research on environmental fate, residue analysis, and ecotoxicological impact on non-target organisms . Genotoxicology studies utilize models like the Allium cepa root tip assay to assess this compound-induced chromosomal abnormalities and mitotic index changes . This product is strictly for research use in laboratory or field studies and is not intended for diagnostic, therapeutic, or any human or animal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19N3O4 B1671737 Imazamox CAS No. 114311-32-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid
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InChI

InChI=1S/C15H19N3O4/c1-8(2)15(3)14(21)17-12(18-15)11-10(13(19)20)5-9(6-16-11)7-22-4/h5-6,8H,7H2,1-4H3,(H,19,20)(H,17,18,21)
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InChI Key

NUPJIGQFXCQJBK-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC)C(=O)O)C
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Molecular Formula

C15H19N3O4
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DSSTOX Substance ID

DTXSID3034664
Record name Imazamox
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Molecular Weight

305.33 g/mol
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Physical Description

Off-white odorless solid; [HSDB]
Record name Imazamox
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Solubility

In water, 4,160 ppm (mg/L) at 20 °C /deionized water/, In water, 116 (pH 5), >626 (pH 7), >628 (pH 9) (all in g/l, 25 °C), In water, 4,113 (ppm) mg/L at 20 °C /deionized water/, Hexane 0.0006; methanol 6.68; acetonitrile 1.85; toluene 0.21; acetone 2.93; dichloromethane 14.3; ethyl acetate 1.02 (all g/100 mL)
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Density

1.39 g/mL
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Vapor Pressure

Vapor pressure: <1.3X10-2 mPa at 25 °C (9.75X10-11 mm Hg)
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Color/Form

Off-white powdered solid

CAS No.

114311-32-9
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Record name 3-Pyridinecarboxylic acid, 2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-5-(methoxymethyl)
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Melting Point

166.0 to 166.7 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Imazamox on Acetolactate Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which imazamox, an imidazolinone herbicide, inhibits acetolactate synthase (ALS). It details the biochemical pathway, the kinetics of inhibition, mechanisms of resistance, and the experimental protocols used to characterize this interaction.

Introduction to this compound and its Target

This compound is a systemic, post-emergence herbicide belonging to the imidazolinone class, widely used for the control of broadleaf and grass weeds.[1][2][3] Its mode of action is the specific inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][4][5] This enzyme is crucial for the biosynthesis of branched-chain amino acids (BCAAs) in plants, fungi, and bacteria, but is absent in animals.[4][6] This specificity is a primary factor in the low mammalian toxicity of this compound.[4][7] Upon absorption through the roots and foliage, this compound translocates throughout the plant to the meristematic tissues where it exerts its effect, leading to a cessation of growth and eventual plant death.[2][4][8]

The Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway

Acetolactate synthase is the first and rate-limiting enzyme in the biosynthetic pathway of the essential amino acids valine, leucine, and isoleucine.[5][8][9] The enzyme catalyzes two parallel reactions: the condensation of two pyruvate (B1213749) molecules to form 2-acetolactate (B3167203) (the precursor to valine and leucine) and the condensation of one pyruvate molecule and one 2-ketobutyrate molecule to form 2-aceto-2-hydroxybutyrate (the precursor to isoleucine).[10][11][12] The inhibition of ALS blocks the production of these vital amino acids, which in turn halts protein synthesis and cell growth, ultimately starving the plant.[1][4][13]

BCAA_Pathway sub1 Pyruvate als Acetolactate Synthase (ALS / AHAS) sub1->als sub1->als sub2 Pyruvate sub2->als sub3 2-Ketobutyrate sub3->als int1 2-Acetolactate als->int1 int2 2-Aceto-2-hydroxybutyrate als->int2 This compound This compound This compound->als Inhibition path1 Multiple Steps int1->path1 path2 Multiple Steps int2->path2 val Valine path1->val leu Leucine path1->leu iso Isoleucine path2->iso path3 Multiple Steps pro Protein Synthesis & Cell Growth val->pro leu->pro iso->pro

Caption: The BCAA synthesis pathway, highlighting the inhibitory action of this compound on the ALS enzyme.

Molecular Mechanism of ALS Inhibition

This compound functions as a potent, non-competitive inhibitor of the ALS enzyme.[14] This means that this compound does not bind to the enzyme's active site where the substrates (pyruvate and 2-ketobutyrate) would normally bind. Instead, it binds to a different, allosteric site on the enzyme.[14] This binding event induces a conformational change in the three-dimensional structure of the ALS enzyme, which ultimately prevents the substrates from binding effectively to the active site and blocks the catalytic reaction.[14] This mode of action ensures that even at high substrate concentrations, the inhibitory effect of this compound persists.

Inhibition_Mechanism cluster_0 Normal Enzyme Function cluster_1 Inhibition by this compound Enzyme ALS Enzyme Product Active ALS Complex Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme Binds to Active Site Enzyme_I ALS Enzyme Inactive_Enzyme Inactive ALS Complex Enzyme_I->Inactive_Enzyme This compound This compound This compound->Enzyme_I Binds to Allosteric Site Substrate_I Substrate Substrate_I->Inactive_Enzyme Binding Blocked Assay_Workflow start_node start_node process_node process_node decision_node decision_node io_node io_node end_node end_node start Start harvest Harvest fresh, young plant tissue on ice start->harvest homogenize Homogenize tissue in ice-cold extraction buffer harvest->homogenize centrifuge Centrifuge homogenate (e.g., 12,000 x g, 20 min, 4°C) homogenize->centrifuge supernatant Collect supernatant (Crude ALS Enzyme Extract) centrifuge->supernatant add_enzyme Add enzyme extract to initiate reaction supernatant->add_enzyme prepare_rxn Prepare reaction mixture in microplate wells (Buffer, Substrate, Cofactors, this compound dilutions) prepare_rxn->add_enzyme incubate1 Incubate at 37°C for 60 minutes add_enzyme->incubate1 stop_rxn Stop reaction with H₂SO₄ incubate1->stop_rxn incubate2 Incubate at 60°C for 15 min (Decarboxylation to Acetoin) stop_rxn->incubate2 add_color Add Creatine & α-Naphthol for color development incubate2->add_color incubate3 Incubate at 60°C for 15 min add_color->incubate3 measure Measure absorbance at 525 nm incubate3->measure analyze Calculate % Inhibition vs. Control and plot dose-response curve to determine IC50 measure->analyze end End analyze->end

References

An In-depth Technical Guide to Imazamox: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mode of action of Imazamox, a broad-spectrum imidazolinone herbicide. The document includes detailed data presented in tabular format, descriptions of experimental protocols for property determination, and visualizations of the chemical structure, herbicidal pathway, and experimental workflows using the DOT language.

Chemical Identity and Structure

This compound is a systemic herbicide belonging to the imidazolinone chemical family.[1][2][3] It is used for the post-emergence control of a wide spectrum of annual and perennial grasses and broadleaf weeds in various crops.[1][4][5] Chemically, this compound is a racemic mixture, containing both (R) and (S) enantiomers in equal proportions.[3][6]

IdentifierValue
IUPAC Name (RS)-2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-5-methoxymethylnicotinic acid[4][6][7]
CAS Name 2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-5-(methoxymethyl)-3-pyridinecarboxylic acid[4][6][8]
CAS Registry No. 114311-32-9[4][8][9][10][11]
Molecular Formula C₁₅H₁₉N₃O₄[2][3][8][9][10]
Molecular Weight 305.33 g/mol [2][9][10][12]
SMILES String CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC)C(=O)O)C[10]
Structural Visualization

The following diagram illustrates the core components of the this compound molecule, highlighting the relationship between the nicotinic acid core, the imidazolinone ring, and key functional groups.

G cluster_pyridine Nicotinic Acid Core cluster_imidazolinone Imidazolinone Moiety Pyridine Pyridine Ring Carboxylic_Acid Carboxylic Acid (-COOH) Pyridine->Carboxylic_Acid at C3 Methoxymethyl Methoxymethyl (-CH₂OCH₃) Pyridine->Methoxymethyl at C5 Imidazolinone Imidazolinone Ring Pyridine->Imidazolinone at C2 Isopropyl Isopropyl Group Imidazolinone->Isopropyl at C4 Methyl Methyl Group Imidazolinone->Methyl at C4

Fig 1. Schematic representation of this compound's core structures.

Physicochemical Properties

This compound is an off-white, odorless powdered solid at room temperature.[2][4][10] Its properties have been characterized using standardized international testing protocols.

PropertyValueMethodReference(s)
Physical State Off-white powdered solidVisual Inspection[2][4][10]
Melting Point 165.5–167.2 °COECD Guideline 102[2][4]
Relative Density 1.39 at 20 °CEEC Method A3[4]
Vapour Pressure < 1.33 × 10⁻⁵ Pa at 25 °CUS EPA 63-9[2][4]
Henry's Law Constant < 9.76 × 10⁻⁷ Pa m³ mol⁻¹ at 25 °CCalculation[4][7]
Dissociation Constant (pKa) pKa₁ = 2.3 (carboxylic acid)pKa₂ = 3.3 (imidazolinone N)pKa₃ = 10.8Not Specified[2]
Octanol-Water Partition Coefficient (Log Pₒw) 0.73Not Specified[2]
Solubility Profile

The solubility of this compound is highly dependent on the pH of the solvent, a characteristic attributable to its multiple ionizable functional groups.

SolventSolubilityTemperatureReference(s)
Water (deionized) 4160 mg/L20 °C[2][10]
Water (pH 5) 116 g/L25 °C[10]
Water (pH 7) >626 g/L25 °C[10]
Water (pH 9) >628 g/L25 °C[10]
Acetone 2.93 - 3.09 g/100 mLNot Specified[2][10]
Acetonitrile 1.85 - 1.90 g/100 mLNot Specified[2][10]
Dichloromethane 14.3 - 21.8 g/100 mLNot Specified[2][10]
Ethyl Acetate 1.02 - 1.05 g/100 mLNot Specified[2][10]
Hexane 0.0006 - 0.0007 g/100 mLNot Specified[2][10]
Methanol 6.68 - 6.75 g/100 mLNot Specified[2][10]
Toluene 0.21 - 0.22 g/100 mLNot Specified[2][10]

Mode of Action

This compound functions by inhibiting acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[1][2][4][8] This enzyme is critical in the biosynthesis pathway of the branched-chain amino acids: valine, leucine, and isoleucine.[4][11][13] Since this enzyme is found only in plants and microorganisms, not animals, this compound exhibits low mammalian toxicity.[8][11][12] The herbicide is readily absorbed by the plant's roots and leaves and is translocated via the xylem and phloem to the meristematic tissues.[1][13] Inhibition of the AHAS enzyme leads to a disruption of protein synthesis, which in turn ceases cell division and plant growth.[1][14] While growth stops soon after application, visible symptoms of plant death occur over several weeks.[8][10]

Herbicidal Signaling Pathway

G This compound This compound Application (Foliar or Root Uptake) Translocation Systemic Translocation to Meristems This compound->Translocation Inhibition Inhibition Translocation->Inhibition AHAS Acetohydroxyacid Synthase (AHAS/ALS) Enzyme Amino_Acids Valine, Leucine, Isoleucine (Branched-Chain Amino Acids) AHAS->Amino_Acids Catalyzes Biosynthesis Inhibition->AHAS Inhibition->Amino_Acids   Biosynthesis Blocked Protein_Synthesis Protein Synthesis Amino_Acids->Protein_Synthesis Amino_Acids->Protein_Synthesis   Disrupted Cell_Growth Cell Division & Plant Growth Protein_Synthesis->Cell_Growth Protein_Synthesis->Cell_Growth   Halted Plant_Death Plant Death Cell_Growth->Plant_Death

Fig 2. This compound mode of action pathway.

Experimental Protocols

The physicochemical properties listed above are determined by established, internationally recognized methodologies to ensure accuracy and reproducibility.

PropertyStandard MethodBrief Protocol Description
Melting Point OECD Guideline 102 The "Capillary Method" is employed. A small, packed sample of this compound in a capillary tube is heated at a controlled rate. The temperature range from the initial melting of the substance to its complete liquefaction is recorded as the melting point.[4]
Relative Density EEC Method A3 The "Pycnometer Method" is used. The mass of a specific volume of this compound is determined using a pycnometer (a flask of known volume). The relative density is calculated by comparing the mass of the substance to the mass of an equal volume of a reference substance (typically water at 4 °C).[4]
Vapour Pressure US EPA 63-9 The "Gas Saturation Method" is a common procedure. A carrier gas (e.g., nitrogen) is passed slowly through or over a sample of this compound at a constant temperature until the gas is saturated with its vapor. The amount of substance transported by the gas is determined, and the vapour pressure is calculated based on the volume of gas used.[4]

General Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting A Reference Standard Procurement B Sample Preparation (Purified Active Ingredient) A->B D Physical Measurement (e.g., OECD 102, EEC A3) B->D C Instrument Calibration (e.g., DSC, Pycnometer) C->D E Data Acquisition D->E F Statistical Analysis & Comparison to Specs E->F G Final Report Generation F->G

Fig 3. Workflow for physicochemical property determination.

References

An In-depth Technical Guide to the Mode of Action of Imazamox in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Imazamox is a highly effective, broad-spectrum herbicide belonging to the imidazolinone chemical family.[1][2] It is utilized for post-emergence control of a wide variety of annual and perennial grasses and broadleaf weeds in numerous agricultural and non-crop settings.[1][3][4] Its herbicidal activity stems from the specific inhibition of a key enzyme in the branched-chain amino acid (BCAA) biosynthetic pathway, a process essential for protein synthesis and overall plant vitality.[2][5][6] This document provides a comprehensive technical overview of the molecular and physiological basis of this compound's mode of action, mechanisms of plant resistance, quantitative efficacy data, and detailed protocols for its study.

Core Mechanism of Action

This compound is a systemic herbicide, readily absorbed by both the foliage and roots of plants.[3][4][5] Following absorption, it is translocated through the xylem and phloem to areas of active growth, primarily the meristematic tissues.[4][7] The primary molecular target of this compound is the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[4][5][7][8]

ALS is the first and rate-limiting enzyme in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[9][10] By inhibiting ALS, this compound effectively halts the production of these vital amino acids.[1][11] The subsequent deficiency in valine, leucine, and isoleucine disrupts protein synthesis, which in turn interferes with cell growth and DNA synthesis.[4][5] This biochemical disruption leads to a gradual cessation of growth, followed by the slow death of susceptible plants.[1][8] Symptoms of this compound application, such as stunting, typically become visible within 3 to 5 days.[1]

Biochemical Pathway: Branched-Chain Amino Acid Synthesis

The biosynthesis of valine, leucine, and isoleucine originates from pyruvate (B1213749) and threonine and involves a series of shared enzymatic steps. This compound acts on the first common enzyme in this pathway, ALS.

Caption: BCAA synthesis pathway and the inhibitory action of this compound on ALS.

Mechanisms of Plant Resistance

The widespread use of ALS-inhibiting herbicides has led to the evolution of resistance in many weed species. Resistance mechanisms are broadly categorized as target-site resistance (TSR) and non-target-site resistance (NTSR).

  • Target-Site Resistance (TSR): This is the most common mechanism of resistance to ALS inhibitors.[12] It involves point mutations in the ALS gene, leading to amino acid substitutions in the enzyme.[12][13] These substitutions, such as the frequently reported Ser-653-Asn, Trp-574-Leu, or Ala-122-Asn, alter the herbicide's binding site on the enzyme, reducing its affinity and rendering the plant less sensitive to the herbicide.[12][14][15][16][17] This results in significantly higher herbicide concentrations required to inhibit the enzyme.[12][16]

  • Non-Target-Site Resistance (NTSR): This form of resistance involves mechanisms that reduce the amount of active herbicide reaching the target site. A primary NTSR mechanism is enhanced herbicide metabolism, often mediated by cytochrome P450 monooxygenases (P450s).[14][17][18] In resistant plants, P450s can rapidly metabolize this compound into inactive forms, such as this compound-hydroxyl and this compound-glucoside, preventing lethal concentrations from accumulating at the ALS enzyme.[13][14][18]

Quantitative Data: ALS Enzyme Inhibition

The efficacy of this compound and the level of resistance can be quantified by determining the concentration required to inhibit 50% of the ALS enzyme's activity (IC₅₀). Lower IC₅₀ values indicate higher sensitivity.

Plant SpeciesCultivar/PopulationResistance StatusThis compound IC₅₀Resistance Factor (RF)Reference
Triticum aestivum (Soft Wheat)GazulSusceptible (S)3.8 µM-[18]
Triticum aestivum (Soft Wheat)RafalínResistant (R)314.3 µM82.7x[18]
Triticum durum (Durum Wheat)SimetoSusceptible (S)5.3 µM-[18]
Triticum durum (Durum Wheat)AntoñínResistant (R)73.1 µM13.8x[18]
Secale cereale (Feral Rye)Susceptible ControlSusceptible (S)16 µM-[17]
Secale cereale (Feral Rye)Population B (TSR)Resistant (R)247 µM15.4x[17]
Helianthus annuus (Sunflower)S hybridSusceptible (S)0.017 mM-[19]
Helianthus annuus (Sunflower)Rimi hybrid (TSR)Resistant (R)51 mM~3000x[19]
Oryza sativa f. spontanea (Weedy Rice)Susceptible PopulationSusceptible (S)--[12]
Oryza sativa f. spontanea (Weedy Rice)Resistant PopulationsResistant (R)-80.0x - 88.3x[12]

Experimental Protocols

Whole-Plant Dose-Response Bioassay

This protocol is used to determine the level of resistance in a weed population by assessing plant survival and growth reduction across a range of herbicide doses.[20]

Workflow cluster_prep 1. Plant Preparation cluster_treat 2. Herbicide Treatment cluster_eval 3. Data Collection & Analysis A Seed Collection & Germination B Transplant Seedlings (2-3 leaf stage) A->B C Acclimatize in Greenhouse B->C D Prepare Serial Dilutions of this compound C->D E Spray Application (Include Untreated Control) D->E F Return Plants to Greenhouse E->F G Visual Assessment of Injury (21-28 Days After Treatment) F->G H Harvest Above-Ground Biomass (Fresh/Dry Weight) G->H I Data Analysis: Calculate GR₅₀/LD₅₀ H->I

Caption: Workflow for whole-plant herbicide resistance bioassay.

Methodology:

  • Plant Growth: Seeds from putative resistant and known susceptible populations are germinated. Seedlings are transplanted into individual pots at a uniform growth stage (e.g., two to three leaves).[20][21]

  • Herbicide Application: Plants are treated with a range of this compound doses, typically including a non-treated control and doses above and below the recommended field rate. Application is performed using a calibrated cabinet sprayer to ensure uniform coverage.[21]

  • Evaluation: After a period of 21 to 28 days, plants are assessed for visual injury and survival. The above-ground biomass is harvested, dried, and weighed.[20]

  • Data Analysis: The dose-response data (e.g., dry weight as a percentage of the control) is subjected to non-linear regression analysis to determine the dose required to cause 50% growth reduction (GR₅₀). The resistance factor (RF) is calculated by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population.

In Vitro ALS Enzyme Inhibition Assay

This biochemical assay directly measures the sensitivity of the ALS enzyme to this compound, allowing for the definitive confirmation of target-site resistance.

Methodology:

  • Enzyme Extraction: Fresh, young leaf tissue is harvested and flash-frozen in liquid nitrogen. The tissue is ground to a fine powder and homogenized in an extraction buffer (e.g., phosphate (B84403) buffer containing pyruvate, MgCl₂, thiamine (B1217682) pyrophosphate, FAD, and protease inhibitors). The homogenate is centrifuged at high speed, and the supernatant containing the crude enzyme extract is collected.

  • Enzyme Assay: The reaction is initiated by adding the enzyme extract to a reaction buffer containing the necessary substrates and cofactors, along with varying concentrations of this compound (from 0 to a high concentration, e.g., 100-1000 µM).[18] The reaction is incubated at a controlled temperature (e.g., 37°C).

  • Quantification: The reaction is stopped (e.g., with H₂SO₄). The product of the ALS reaction, acetolactate, is unstable and is decarboxylated to acetoin (B143602) by heating. Acetoin is then derivatized with creatine (B1669601) and α-naphthol, which forms a colored complex that can be quantified spectrophotometrically (e.g., at 530 nm).

  • Data Analysis: The enzyme activity at each this compound concentration is expressed as a percentage of the activity in the no-herbicide control. The data are fitted to a log-logistic curve to calculate the IC₅₀ value.[17][18]

Herbicide Metabolism Analysis

This protocol, typically using radiolabeled herbicide, determines if NTSR via enhanced metabolism is present.

Methodology:

  • Application of Radiolabeled Herbicide: Plants are treated with a defined dose of ¹⁴C-imazamox. For metabolism studies, a P450 inhibitor like malathion (B1675926) may be co-applied to a subset of plants to confirm the role of this enzyme family.[17]

  • Plant Harvesting: At various time points after treatment (e.g., 24, 48, 72 hours), treated plants are harvested. Unabsorbed herbicide on the leaf surface is washed off.[18]

  • Extraction and Analysis: The plant tissue is combusted or homogenized in a solvent (e.g., methanol/water) to extract the ¹⁴C-labeled compounds. The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a radio-detector or Thin-Layer Chromatography (TLC).

  • Data Interpretation: The chromatograms are analyzed to identify and quantify the percentage of parent ¹⁴C-imazamox versus its metabolites over time. A significantly faster rate of this compound degradation in a resistant population compared to a susceptible one, which is reversed by a P450 inhibitor, is strong evidence for metabolism-based resistance.[17]

Conclusion

This compound is a potent herbicide that functions by specifically inhibiting the acetolactate synthase (ALS) enzyme, a critical component in the branched-chain amino acid synthesis pathway. This targeted mode of action effectively halts protein synthesis and cell growth in susceptible plants. However, the emergence of resistance, primarily through target-site mutations in the ALS gene or enhanced metabolic detoxification, poses a significant challenge. A thorough understanding of these molecular interactions and resistance mechanisms, facilitated by the experimental protocols outlined herein, is crucial for the development of sustainable weed management strategies and the design of next-generation herbicides.

References

The Degradation of Imazamox: A Technical Guide to Its Pathways in Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Imazamox, a widely used imidazolinone herbicide, is valued for its broad-spectrum control of weeds. Understanding its environmental fate is critical for assessing its ecological impact and ensuring its safe and effective use. This technical guide provides a comprehensive overview of the degradation pathways of this compound in soil and aquatic environments. The primary degradation mechanisms—aerobic microbial degradation in soil and aqueous photolysis in water—are explored in detail. This document summarizes key quantitative data on degradation rates and metabolite formation, outlines experimental protocols for studying its environmental persistence, and presents visual representations of its degradation pathways and influencing factors.

Introduction

This compound [(±)-2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-5-(methoxymethyl)-3-pyridinecarboxylic acid] is a systemic herbicide that functions by inhibiting the enzyme acetohydroxyacid synthase (AHAS), which is essential for the biosynthesis of branched-chain amino acids in plants.[1] Its efficacy and use in various cropping systems necessitate a thorough understanding of its environmental persistence and degradation. The two primary compartments for this compound degradation are soil and water, where distinct chemical and biological processes govern its transformation.

Degradation of this compound in Soil

The persistence of this compound in soil is primarily dictated by the activity of soil microorganisms. Other factors such as soil type, pH, temperature, and moisture also play significant roles.

Aerobic Microbial Degradation

Under aerobic conditions, microbial breakdown is the principal degradation pathway for this compound in soil.[2] The aerobic soil metabolism half-life (DT50) has been reported to be approximately 27 to 28 days in sandy loam soil.[1][2] However, field dissipation studies have shown a wider range of half-lives, from 15 to 130 days, depending on the specific environmental conditions of the location.[1] In some studies, the half-life in soil has been observed to range from 17 to 92 days, influenced by factors like soil texture, pH, organic matter content, and climatic conditions.[3][4]

The degradation of this compound in soil leads to the formation of two major metabolites:

  • CL 312 ,622 (di-acid metabolite): This metabolite is formed through the oxidation of the parent compound.[5] In a sandy loam soil, it was observed to increase to 40.8-43.6% of the applied amount within 14-42 days before declining.[1]

  • CL 354 ,825 (hydroxy acid metabolite): This secondary metabolite is formed from the conversion of CL 312 ,622.[5] It has been reported to increase to 54% of the applied amount after 365 days.[1]

Under anaerobic conditions, the degradation of this compound is significantly slower, indicating that microbial activity requiring oxygen is the key driver of its breakdown in soil.[1][2]

Soil Photolysis

Photodegradation on the soil surface can also contribute to the dissipation of this compound, although it is a slower process compared to microbial degradation. The half-life for soil photolysis has been reported to be 65 days.[1][2]

Factors Influencing Soil Degradation

Several environmental and soil-specific factors influence the rate of this compound degradation:

  • pH: Degradation is generally faster in neutral soils compared to acidic soils.[3][6]

  • Soil Type: Soil composition, including organic matter and clay content, affects this compound persistence.[3][4]

  • Temperature and Moisture: Increased temperature and soil moisture generally lead to more intensive degradation processes.[4]

The following diagram illustrates the key relationships influencing this compound degradation in soil.

G Factors Influencing this compound Degradation in Soil This compound This compound in Soil Microbial Aerobic Microbial Degradation This compound->Microbial Primary Pathway Photo Soil Photolysis This compound->Photo Secondary Pathway Metabolites Metabolites (CL 312,622, CL 354,825) Microbial->Metabolites Degradation Degradation Rate Microbial->Degradation Photo->Degradation Factors Environmental Factors Factors->Degradation

Caption: Logical relationships in soil degradation of this compound.

Degradation of this compound in Water

In aquatic environments, the primary mechanism for this compound degradation is photolysis, with hydrolysis playing a negligible role.

Aqueous Photolysis

This compound is rapidly degraded by sunlight in water. The laboratory-determined half-life for aqueous photolysis is very short, averaging 6.8 hours at pH 5, 7, and 9.[1] Some studies report an even faster photolysis half-life of 0.3 days.[1] In field conditions, the dissipation half-life can be longer, with a monitoring study indicating a half-life of 20.3 days in various water bodies.[1] The rate of photolysis is dependent on light intensity and water depth; it is faster in shallow, clear water and slower in deeper or turbid water where light penetration is limited.[1][7]

Aqueous photolysis of this compound leads to the formation of several degradation products. Six major degradates have been identified:[1]

  • 2,3,5-pyridine tricarboxylic acid (CL-351,543)

  • 2-carbamoyl-5-(ethoxymethyl)nicotinic acid (CL-359-770)

  • 2-[1-carbamoyl-1,2-dimethylpropyl)carbamoyl]-5-(methoxymethyl)nicotinic acid (CL-336-554)

  • 2-carbamoyl-3,5-pyradine dicarboxylic acid (CL-359-712)

  • 5-methoxymethyl-2,3-pyridine dicarboxylic acid (CL-334-151)

  • 2-formyl-5-(methoxymethyl)nicotinic acid (AC9960-139A)

Hydrolysis and Anaerobic Aquatic Metabolism

This compound is stable to hydrolysis at environmentally relevant pH values (5, 7, and 9).[1][8] Similar to soil, degradation under anaerobic aquatic conditions is very slow, indicating that photolysis is the dominant degradation pathway in most aquatic systems.[1][2] this compound may persist in deep water where light is absent and anaerobic conditions exist.[1]

The degradation pathway of this compound in water is depicted in the following diagram.

G This compound Degradation Pathway in Water This compound This compound in Water Photolysis Aqueous Photolysis (Sunlight) This compound->Photolysis Primary Pathway Hydrolysis Hydrolysis This compound->Hydrolysis Negligible Anaerobic Anaerobic Metabolism This compound->Anaerobic Very Slow Degradates Multiple Degradation Products Photolysis->Degradates G Experimental Workflow for Aerobic Soil Metabolism Study A Soil Collection & Characterization B Application of [14C]-Imazamox A->B C Aerobic Incubation (Dark, Controlled Temp/Moisture) B->C D Time-course Sampling C->D E Solvent Extraction D->E F HPLC / LC-MS/MS Analysis E->F G Data Analysis (DT50, Metabolite Formation) F->G

References

An In-depth Technical Guide to the Environmental Fate and Ecotoxicology of Imazamox

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and ecotoxicological profile of Imazamox, a widely used imidazolinone herbicide. The information is compiled from regulatory assessments and scientific literature to support environmental risk assessment and research activities.

Chemical Identity and Physicochemical Properties

This compound, with the chemical name (±)-2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-5-(methoxymethyl)-3-pyridinecarboxylic acid, is a selective, post-emergence herbicide.[1] It is formulated as both an acid and as an isopropylamine (B41738) salt.[1] Its primary mode of action is the inhibition of the acetohydroxyacid synthase (AHAS) enzyme, also known as acetolactate synthase (ALS), which is crucial for the synthesis of essential branched-chain amino acids in plants.[1][2][3][4] This enzyme is absent in animals, contributing to the low toxicity of this compound to non-plant organisms.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name (RS)-2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-5-methoxymethylnicotinic acid[2]
CAS Registry No. 114311-32-9[2]
Molecular Formula C₁₅H₁₉N₃O₄[5]
Molecular Weight 305.3 g/mol [5]
Melting Point 165.5–167.2 °C[2]
Vapour Pressure < 1.33 × 10⁻⁵ Pa at 25 °C[2]
Water Solubility 4160 mg/L at 20 °C (deionized water)[5]
116 g/L (pH 5), >626 g/L (pH 7), >628 g/L (pH 9) at 25 °C[5]
Octanol/Water Partition Coefficient (Kow) 5.36[6]

Environmental Fate

The environmental fate of a pesticide describes its transport, transformation, and persistence in various environmental compartments.

Degradation

This compound degrades in the environment primarily through microbial action in soil and photolysis in water.

Under aerobic conditions, this compound is moderately persistent. The primary degradation pathway is microbial.[7] It is considered stable under anaerobic conditions.[1][8]

  • Aerobic Soil Metabolism: The aerobic soil metabolism half-life is approximately 27 to 31 days in sandy loam soil.[1][2] Degradation leads to the formation of two major non-herbicidal metabolites:

    • CL 312622 (di-acid metabolite): Formed through oxidation of the parent compound.[2][3]

    • CL 354825 (hydroxy acid metabolite): Formed from the conversion of CL 312622 .[2][3]

  • Soil Photodegradation: Photodegradation on the soil surface is a slower process, with a reported half-life of 65 days.[1]

G Aerobic Soil Degradation Pathway of this compound This compound This compound (Parent Compound) CL312622 CL 312622 (Di-acid Metabolite) Demethylated parent with two carboxylic acid groups This compound->CL312622 Oxidation Mineralization Mineralization (CO2) This compound->Mineralization CL354825 CL 354825 (Hydroxy Acid Metabolite) Demethylated, decarboxylated parent CL312622->CL354825 Conversion CL312622->Mineralization CL354825->Mineralization

Caption: Aerobic soil degradation pathway of this compound.

The primary route of this compound degradation in water is photolysis. It is stable to hydrolysis at environmentally relevant pH levels (5, 7, and 9).[1]

  • Aqueous Photolysis: this compound degrades rapidly in the presence of light in aquatic environments. Laboratory studies report a half-life of 6.8 hours.[9] Field half-life values are expected to be in the range of 5 to 10 days.[1] Several photoproducts have been identified, primarily pyridine (B92270) derivatives.[1][5]

G Aqueous Photolysis Degradation of this compound This compound This compound Intermediates Multiple Pyridine Derivative Intermediates This compound->Intermediates UV Irradiation FinalProduct 5-methoxymethyl-2,3- pyridinedicarboxylic acid (Final Photoproduct) Intermediates->FinalProduct

Caption: Simplified aqueous photolysis pathway of this compound.

Table 2: Environmental Degradation Half-lives of this compound

CompartmentConditionHalf-life (t½)Reference
Soil Aerobic Metabolism (Lab)27 - 31 days[1][2]
Photodegradation (Lab)65 days[1]
Field Dissipation15 - 130 days (site-dependent)[1][8]
AnaerobicStable[1][8]
Water Aqueous Photolysis (Lab)6.8 hours - 0.3 days[1][9]
Hydrolysis (pH 5, 7, 9)Stable[1]
Aquatic Field38 days[6]
Mobility
  • Soil Mobility: Laboratory studies using the batch equilibrium method (OECD 106) indicate that this compound is mobile to very mobile in soil.[1] However, extensive field studies have shown that residues were not detected below 45 cm, suggesting that leaching potential may be limited under real-world conditions.[7] Its metabolites exhibit varied mobility; CL-312,622 is mobile, while CL-354,825 is less mobile.[1]

  • Water Mobility: Due to its high water solubility, this compound can be transported via runoff, particularly in areas with high rainfall and clay soils.[10]

Table 3: Soil Mobility Parameters for this compound and its Metabolites

SubstanceSorption Coefficient (Kd)Organic Carbon-Normalized Sorption Coefficient (Koc)Mobility ClassReference
This compound 0.05 - 2.7 mL/g5 - 143 mL/gMobile to Very Mobile[1]
Metabolite CL-312,622 0.71 - 2.19 mL/gN/AMobile to Very Mobile[1]
Metabolite CL-354,825 3.8 - 26.6 mL/gN/AImmobile to Moderately Mobile[1]
Bioaccumulation

This compound has a low potential for bioaccumulation. A study with bluegill sunfish showed that concentrations in whole fish and edible tissue were below the minimum quantifiable limit, with a bioconcentration factor (BCF) in inedible tissue of less than 1.[1]

Ecotoxicology

Ecotoxicology evaluates the effects of chemical substances on non-target organisms. Due to its plant-specific mode of action, this compound generally exhibits low toxicity to animal species.

Aquatic Ecotoxicology
  • Fish: this compound is considered practically non-toxic to both freshwater and estuarine/marine fish. In acute toxicity tests, no adverse effects were observed at the highest concentrations tested.[1]

  • Aquatic Invertebrates: The herbicide is also classified as practically non-toxic to aquatic invertebrates like Daphnia magna.[1]

  • Aquatic Plants: While not significantly active against unicellular algae, this compound is highly toxic to some non-target aquatic vascular plants (macrophytes), particularly duckweed (Lemna gibba).[1]

Table 4: Aquatic Ecotoxicity of this compound

Organism GroupSpeciesEndpointValue (mg a.i./L)Reference
Fish (Freshwater) Rainbow Trout (Oncorhynchus mykiss)96-hr LC50>122[1]
Bluegill Sunfish (Lepomis macrochirus)96-hr LC50>119[1]
Fish (Estuarine/Marine) Sheepshead Minnow (Cyprinodon variegatus)96-hr LC50>94.2[1]
Aquatic Invertebrates (Freshwater) Water Flea (Daphnia magna)48-hr EC50>115[1]
Water Flea (Daphnia magna)21-day NOEC137[1]
Aquatic Invertebrates (Estuarine/Marine) Mysid Shrimp (Americamysis bahia)96-hr LC50>89.3[1]
Aquatic Plants Duckweed (Lemna gibba)14-day EC500.011[1]
Duckweed (Lemna gibba)14-day NOEC0.0045[1]
Green Algae (Selenastrum capricornutum)120-hr EC50>0.040[1]
Terrestrial Ecotoxicology
  • Birds: Available data indicate that this compound is slightly to practically non-toxic to birds on both an acute and chronic basis.[1]

  • Mammals: Acute and chronic toxicity data show this compound is practically non-toxic to mammals.[1]

  • Terrestrial Invertebrates: The herbicide is practically non-toxic to honeybees.[1] The risk to other terrestrial invertebrates like earthworms is considered insignificant.[7]

  • Non-target Terrestrial Plants: As a herbicide, this compound is toxic to non-target terrestrial plants.[7] Care must be taken to avoid spray drift onto desirable vegetation.[7]

Table 5: Terrestrial Ecotoxicity of this compound

Organism GroupSpeciesEndpointValueReference
Birds Bobwhite QuailAcute Oral LD50>2150 mg/kg bw[1]
Mallard DuckAcute Oral LD50>2150 mg/kg bw[1]
Bobwhite QuailChronic NOAEC>2000 mg/kg diet[1]
Mammals RatAcute Oral LD50>2000 mg/kg bw[1]
RatChronic NOAEL (Reproduction)>1284 mg/kg/day[1]
Insects Honeybee (Apis mellifera)Acute Contact LD50>25 µ g/bee [1]

Experimental Protocols

The environmental fate and ecotoxicology data for this compound are derived from standardized studies, typically following OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals.

Environmental Fate Studies
  • Aerobic Soil Metabolism (based on OECD 307): Radiolabeled this compound is applied to fresh soil samples incubated in the dark at a constant temperature and moisture content for up to 120 days. Volatiles (like ¹⁴CO₂) are trapped. At various intervals, soil samples are extracted and analyzed using techniques like HPLC to quantify the parent compound and its transformation products, allowing for the calculation of degradation rates (DT50).

  • Aqueous Photolysis (based on OECD 316): A sterile, buffered aqueous solution of this compound is exposed to a light source (e.g., xenon arc lamp) that simulates natural sunlight. Dark controls are run in parallel to account for non-photolytic degradation. Samples are taken at timed intervals and analyzed to determine the rate of phototransformation and identify major photoproducts.

  • Adsorption/Desorption - Batch Equilibrium (based on OECD 106): Soil samples are equilibrated with aqueous solutions of this compound at various concentrations. After a set time, the solid and liquid phases are separated by centrifugation, and the concentration of this compound in the aqueous phase is measured. The amount adsorbed to the soil is calculated by difference. This process allows for the determination of Kd and Koc values.

G Workflow for OECD 307 Aerobic Soil Metabolism Study cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Soil_Collection Collect & Characterize Soil Application Apply Solution to Soil Samples Soil_Collection->Application Test_Substance Prepare 14C-labeled This compound Solution Test_Substance->Application Incubation Incubate in Dark (Constant Temp/Moisture) Application->Incubation Trapping Trap Volatiles (e.g., 14CO2) Incubation->Trapping Sampling Sample Soil at Intervals Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Quantification Quantify Parent & Metabolites (HPLC, LSC) Extraction->Quantification Data_Analysis Calculate DT50 / DT90 Quantification->Data_Analysis

Caption: Experimental workflow for an aerobic soil metabolism study.

Ecotoxicology Studies
  • Fish, Acute Toxicity Test (based on OECD 203): Fish (e.g., Rainbow Trout) are exposed to a range of this compound concentrations for a 96-hour period.[6][9] Mortalities and any abnormal effects are recorded at 24, 48, 72, and 96 hours. The data are used to calculate the LC50 (the concentration lethal to 50% of the test organisms).

  • Daphnia sp. Acute Immobilisation Test (based on OECD 202): Young daphnids (<24 hours old) are exposed to various concentrations of this compound for 48 hours. The number of immobile daphnids is recorded at 24 and 48 hours to determine the EC50 (the concentration causing an effect in 50% of the population).[8]

  • Lemna sp. Growth Inhibition Test (based on OECD 221): Cultures of duckweed (Lemna sp.) are exposed to a range of this compound concentrations for 7 days. The effect on growth is measured by counting fronds or measuring frond area or biomass. The results are used to calculate the EC50 for growth inhibition.

Environmental Risk Assessment

The environmental risk of a pesticide is a function of its potential exposure and its toxicological effects on non-target organisms.[1] Regulatory agencies calculate a Risk Quotient (RQ) or Hazard Quotient (HQ) by dividing the Predicted Environmental Concentration (PEC) by a relevant toxicity endpoint (e.g., LC50, NOEC).[1] If the RQ exceeds a Level of Concern (LOC), it indicates a potential risk that may require further investigation or mitigation measures.

G Environmental Risk Assessment Logic cluster_exposure Exposure Assessment (Environmental Fate) cluster_effects Effects Assessment (Ecotoxicology) Degradation Degradation (Soil, Water) PEC Predicted Environmental Concentration (PEC) Degradation->PEC Mobility Mobility (Leaching, Runoff) Mobility->PEC Risk_Quotient Risk Characterization (Risk Quotient = PEC / Toxicity Endpoint) PEC->Risk_Quotient Aquatic_Tox Aquatic Toxicity (Fish, Invertebrates, Plants) Toxicity_Endpoint Toxicity Endpoint (LC50, EC50, NOEC) Aquatic_Tox->Toxicity_Endpoint Terrestrial_Tox Terrestrial Toxicity (Birds, Mammals, Bees) Terrestrial_Tox->Toxicity_Endpoint Toxicity_Endpoint->Risk_Quotient Risk_Management Risk Management (e.g., Buffer Zones, Use Restrictions) Risk_Quotient->Risk_Management If RQ > Level of Concern

Caption: Logic diagram for environmental risk assessment.

For this compound, the primary risk identified is to non-target aquatic and terrestrial plants.[7] Due to its low toxicity to fauna, the risk to fish, birds, mammals, and invertebrates is considered low when used according to label directions.[1][7] Mitigation measures, such as buffer zones and warnings against spray drift, are implemented to protect sensitive non-target vegetation.

References

Imazamox: An In-depth Technical Guide on its Effects on Non-Target Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imazamox is a systemic herbicide belonging to the imidazolinone class.[1][2] Its mode of action is the inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[1][2] This enzyme is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants and microorganisms.[1][2][3] Because this metabolic pathway is absent in animals, this compound exhibits a high degree of selectivity, posing a low toxicity risk to most non-target animal species.[1][4] This guide provides a comprehensive overview of the effects of this compound on a range of non-target organisms, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Effects on Aquatic Organisms

This compound is generally considered to have low toxicity to aquatic animals but can be toxic to non-target aquatic plants.

Aquatic Animals: Fish and Invertebrates

Studies have consistently shown that this compound is practically non-toxic to both freshwater and estuarine fish and invertebrates on an acute exposure basis.[1] In many studies, no mortality was observed at the highest concentrations tested, preventing the determination of LC50 values.[1]

Table 1: Acute and Chronic Toxicity of this compound to Aquatic Animals

SpeciesTest TypeEndpointValue (mg/L)Reference
Rainbow Trout (Oncorhynchus mykiss)AcuteNOAEC122[1]
Sheepshead Minnow (Cyprinodon variegatus)AcuteNOAEC94.2[1]
Bluegill Sunfish (Lepomis macrochirus)BioconcentrationBCF (inedible tissue)<1X[1]
Daphnia magna (Water Flea)AcuteNOEC115[1]
Daphnia magna (Water Flea)Chronic (21-day)NOEC137[1]
Mysid Shrimp (Americamysis bahia)AcuteNOEC89.3[1]
Hypogean CopepodsAcuteLC50199.23[1]
Epigean CopepodsAcuteLC50232.44[1]
Experimental Protocol: Fish Acute Toxicity Test (Following OECD 203)

A standard fish acute toxicity test is conducted to determine the concentration of a substance that is lethal to 50% of the test fish population (LC50) over a short period, typically 96 hours.

G cluster_prep Preparation Phase cluster_exposure Exposure Phase (96 hours) cluster_analysis Data Analysis TestOrganism Select Test Fish (e.g., Rainbow Trout) Acclimation Acclimate Fish (min. 12 days) TestOrganism->Acclimation Exposure Introduce Fish to Test Chambers Acclimation->Exposure TestSolutions Prepare Test Solutions (this compound dilutions + Control) TestSolutions->Exposure Monitoring Monitor Water Quality (pH, DO, Temp) Exposure->Monitoring Observations Observe Mortality and Abnormal Behavior Exposure->Observations LC50 Calculate LC50 (e.g., Probit analysis) Observations->LC50 NOEC Determine NOEC Observations->NOEC

Figure 1: Workflow for a standard fish acute toxicity test (OECD 203).

Aquatic Plants

In contrast to its low toxicity to aquatic fauna, this compound can be highly toxic to some non-target aquatic vascular plants.

Table 2: Toxicity of this compound to Aquatic Plants

SpeciesTest DurationEndpointValue (mg/L)Reference
Duckweed (Lemna gibba)14-dayEC500.011[1]
Duckweed (Lemna gibba)14-dayNOEC0.0045[1]
Duckweed (Lemna minor)4-dayEC500.055[1]
Duckweed (Lemna minor)7-dayEC500.029[1]
Unicellular Algae and Diatoms-No Adverse Effects up to0.040[1]
Green AlgaeChronicPredicted NOEC/LOEC5.1[1]

Effects on Terrestrial Organisms

This compound generally exhibits low toxicity to terrestrial animals, while its effects on soil microorganisms can be transient.

Terrestrial Invertebrates

Honey Bees: Acute contact studies indicate that this compound is practically non-toxic to honey bees. The LD50 is greater than 0.025 mg a.i. per bee.[1]

Earthworms: this compound is considered to be of low toxicity to earthworms.

Experimental Protocol: Earthworm Acute Toxicity Test (Following OECD 207)

This test evaluates the acute toxicity of a substance to earthworms (Eisenia fetida) in artificial soil over a 14-day period.

G cluster_setup Test Setup cluster_exposure Exposure (14 days) cluster_endpoints Endpoint Determination SoilPrep Prepare Artificial Soil TestSubstance Incorporate this compound into Soil SoilPrep->TestSubstance Exposure Introduce Earthworms to Treated Soil TestSubstance->Exposure AcclimateWorms Acclimate Earthworms AcclimateWorms->Exposure Conditions Maintain Conditions (20±2°C, constant light) Exposure->Conditions Observations Assess Mortality and Behavioral Changes Exposure->Observations Weighing Weigh Surviving Worms (Day 14) Observations->Weighing LC50 Calculate LC50 (Day 7 and 14) Observations->LC50 BodyWeight Determine Effect on Body Weight Weighing->BodyWeight G cluster_pathway Branched-Chain Amino Acid Biosynthesis Pyruvate Pyruvate ThDP ThDP-bound Hydroxyethyl Pyruvate->ThDP + ThDP AHAS AHAS (Acetohydroxyacid Synthase) alpha_aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ThDP->alpha_aceto_alpha_hydroxybutyrate + α-Ketobutyrate alpha_ketobutyrate α-Ketobutyrate Isoleucine Isoleucine alpha_aceto_alpha_hydroxybutyrate->Isoleucine ...multiple steps Pyruvate2 Pyruvate alpha_acetolactate α-Acetolactate Pyruvate2->alpha_acetolactate + Pyruvate Valine_Leucine Valine & Leucine alpha_acetolactate->Valine_Leucine ...multiple steps This compound This compound This compound->AHAS Inhibits

References

Imazamox molecular formula and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the herbicide Imazamox, intended for researchers, scientists, and professionals in drug development. It covers its chemical properties, mechanism of action, synthesis, and analytical determination.

Chemical and Physical Properties

This compound is a systemic herbicide belonging to the imidazolinone class.[1][2] It is effective for the post-emergence control of a broad spectrum of grass and broadleaf weeds in various crops.[3] The fundamental chemical and physical characteristics of this compound are summarized below.

PropertyValueReference
IUPAC Name (RS)-2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-5-methoxymethylnicotinic acid[1]
CAS Number 114311-32-9[1][4][5][6][7]
Molecular Formula C₁₅H₁₉N₃O₄[4][5][7]
Molecular Weight 305.33 g/mol [4][5][8]
Melting Point 165.5–167.2 °C[1]
Relative Density 1.39 at 20 °C[1]
Vapor Pressure < 1.33 × 10⁻⁵ Pa at 25 °C[1]
Water Solubility 4413 mg/L[2]
Log Kₒw 0.73[2]
Soil Adsorption Coefficient (Kₒc) 159 L/kg (average)[2]
Photolysis Half-life in Water 0.3 days[2]
Aerobic Soil Metabolism Half-life 27 days[2]

Mechanism of Action

This compound is a selective, systemic herbicide that is absorbed through the foliage and roots of plants and translocated to the growing points.[2][9] Its mode of action is the inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[1][3][10] This enzyme is critical for the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[1][2] The inhibition of AHAS disrupts protein synthesis and interferes with cell growth and DNA synthesis, ultimately leading to the death of susceptible plants.[2][3] A key advantage of this compound's mechanism is its specificity for an enzyme pathway that does not exist in animals, contributing to its low toxicity in mammals, birds, and fish.[2][10]

Imazamox_Mechanism_of_Action cluster_pathway Branched-Chain Amino Acid Biosynthesis in Plants cluster_inhibition Inhibition by this compound Pyruvate Pyruvate AHAS Acetohydroxyacid Synthase (AHAS/ALS) Pyruvate->AHAS alphaKeto α-Ketobutyrate alphaKeto->AHAS alphaAcetolactate α-Acetolactate AHAS->alphaAcetolactate alphaAceto α-Aceto-α-hydroxybutyrate AHAS->alphaAceto Intermediates1 Intermediate Steps alphaAcetolactate->Intermediates1 Intermediates2 Intermediate Steps alphaAcetolactate->Intermediates2 Isoleucine Isoleucine alphaAceto->Isoleucine Valine Valine Intermediates1->Valine Leucine Leucine Intermediates2->Leucine Proteins Protein Synthesis & Cell Growth Valine->Proteins Isoleucine->Proteins Leucine->Proteins This compound This compound Inhibition This compound->Inhibition Inhibition->AHAS

Caption: Inhibition of the branched-chain amino acid synthesis pathway by this compound.

Experimental Protocols

A patented method for the production of this compound involves the synthesis of an this compound salt from 5-methoxymethyl-2,3-pyridine dicarboxylic acid dimethyl ester and (±)-2-amino-2,3-dimethylbutyramide, followed by conversion to the final product.[11][12]

Materials:

  • 5-methoxymethyl-2,3-pyridinedicarboxylic acid dimethyl ester

  • (±)-2-amino-2,3-dimethylbutyramide

  • Sodium tert-butoxide

  • Anhydrous toluene (B28343)

  • Activated carbon

  • Concentrated sulfuric acid

  • Water

Procedure:

  • A mixture of 5-methoxymethyl-2,3-pyridinedicarboxylic acid dimethyl ester (0.09 mol) and (±)-2-amino-2,3-dimethylbutyramide (0.0993 mol) in anhydrous toluene is stirred at room temperature.[11]

  • Sodium tert-butylate (0.19 mol, added in two portions) is introduced to the mixture.[11]

  • The reaction mixture is heated with stirring until the initial ester is fully consumed (monitored by TLC).[11]

  • After cooling to room temperature, water is added to dissolve the resulting this compound sodium salt. The aqueous phase is separated.[11]

  • The aqueous solution of the this compound sodium salt is transferred to a purification reactor. Activated carbon (6-12% by mass relative to the initial ester) is added, and the mixture is stirred for 1-2 hours.[11]

  • The solution is filtered to remove the activated carbon and transferred to an acidification reactor.[11]

  • Concentrated sulfuric acid is added with stirring to adjust the pH to approximately 3, causing this compound to precipitate.[11]

  • The resulting suspension is filtered. The filter cake is washed three times with water and then air-dried to yield this compound powder.[11]

This protocol outlines a general method for the extraction and quantification of this compound from soil samples using High-Performance Liquid Chromatography (HPLC).[13][14]

Materials:

  • Soil sample

  • 0.02M Calcium chloride (CaCl₂) solution

  • Hydrochloric acid (HCl)

  • Chloroform (B151607) (CHCl₃)

  • Acetonitrile (CH₃CN), HPLC grade

  • Water, HPLC grade

  • Formic acid (HCOOH)

  • This compound analytical standard

  • Centrifuge, rotary evaporator, HPLC system with UV detector

Procedure:

  • Extraction: A 100 g soil sample is extracted three times with 100 mL of 0.02M CaCl₂ solution. After each extraction, the mixture is centrifuged at 5000 rpm for 10 minutes, and the supernatants are combined.[13]

  • Acidification and Partitioning: The combined extract's pH is adjusted to 2.0 with HCl. This compound is then partitioned from the aqueous phase into chloroform (3 x 40 mL).[13]

  • Concentration: The chloroform phase is collected and evaporated to dryness using a rotary evaporator.[13]

  • Reconstitution: The residue is redissolved in 1 mL of the HPLC mobile phase.[13]

  • HPLC Analysis: The sample is analyzed using an HPLC system. A common mobile phase is a mixture of acetonitrile, water, and formic acid (e.g., 30:69:1 v/v/v) with a flow rate of 0.7 mL/min. The retention time for this compound under these conditions is approximately 8.5 minutes.[13] Quantification is achieved by comparing the peak area of the sample to a calibration curve prepared from the this compound analytical standard.

Analytical_Workflow Sample Soil Sample Collection and Preparation Extraction Solvent Extraction (e.g., 0.02M CaCl₂) Sample->Extraction Centrifugation Centrifugation & Supernatant Collection Extraction->Centrifugation Acidification pH Adjustment to ~2.0 (with HCl) Centrifugation->Acidification Partition Liquid-Liquid Partitioning (with Chloroform) Acidification->Partition Evaporation Evaporation to Dryness (Rotary Evaporator) Partition->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis HPLC or LC/MS/MS Analysis Reconstitution->Analysis Quantification Data Processing & Quantification Analysis->Quantification

Caption: General workflow for the analysis of this compound residues in soil samples.

Environmental Fate and Toxicology

This compound's primary degradation pathways in the environment are photolysis (breakdown by light) and microbial breakdown in aerobic soils.[10][15] It is stable to hydrolysis.[15] While laboratory studies suggest a potential for leaching, field studies have shown that residues are generally not detected at significant depths.[15] this compound has low toxicity to animals because its mechanism of action targets an enzyme not found in them.[2][10] It is rated as practically non-toxic to freshwater fish, invertebrates, birds, and mammals and does not bioaccumulate in fish tissues.[10]

References

A Technical Guide to the Solubility of Imazamox in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of imazamox, a systemic herbicide, in various organic solvents. The information presented herein is intended to support research, development, and formulation activities by providing key quantitative data, detailed experimental methodologies, and visual representations of its mode of action and solubility determination workflows.

This compound: An Overview

This compound is a member of the imidazolinone class of herbicides.[1][2] Its primary mode of action is the inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[3][4][5][6] This enzyme is crucial for the biosynthesis of the essential branched-chain amino acids valine, leucine, and isoleucine in plants.[3][5][6][7] The disruption of this pathway ultimately leads to the cessation of plant growth and death.[2][8]

Quantitative Solubility Data

The solubility of this compound in a range of organic solvents at a specified temperature is summarized in the table below. This data is essential for developing stable formulations and for designing experimental protocols.

Organic SolventTemperature (°C)Solubility ( g/100 mL)
Dichloromethane2521.8[3]
Methanol256.75[3]
Acetone253.09[3]
Acetonitrile251.90[3]
Ethyl Acetate251.05[3]
Toluene250.22[3]
Hexane250.0007[3]

Table 1: Solubility of this compound in Various Organic Solvents at 25°C.

Experimental Protocols for Solubility Determination

The determination of the solubility of a chemical substance like this compound in organic solvents typically follows standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD) or the European Economic Community (EEC). The "Flask Method," as described in OECD Guideline 105 and EEC Method A.6, is a commonly employed technique for substances with solubilities above 10-2 g/L.

Principle of the Flask Method

This method involves dissolving the test substance in a solvent at a specific temperature until equilibrium is reached, meaning the solution is saturated. The concentration of the substance in the saturated solution is then determined analytically to ascertain its solubility.

Generalized Experimental Protocol
  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the organic solvent in a flask. The flask is then sealed to prevent solvent evaporation.

  • Equilibration: The flask is agitated (e.g., using a shaker or magnetic stirrer) in a constant temperature bath for a sufficient period to ensure that equilibrium is reached. A preliminary test can determine the necessary time to achieve saturation, which may take 24 hours or longer.

  • Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is allowed to settle. The separation of the solid and liquid phases can be facilitated by centrifugation or filtration.

  • Sample Analysis: A sample of the clear supernatant (the saturated solution) is carefully withdrawn. The concentration of this compound in the sample is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Reporting: The solubility is reported in units of mass per volume of solution (e.g., g/100 mL or mg/L) at the specified temperature.

Visualizations

This compound Mode of Action: Inhibition of Amino Acid Synthesis

The following diagram illustrates the inhibitory effect of this compound on the biosynthesis of branched-chain amino acids in plants.

Imazamox_Pathway cluster_synthesis Branched-Chain Amino Acid Synthesis Pyruvate Pyruvate AHAS Acetohydroxyacid Synthase (ALS) Pyruvate->AHAS Threonine Threonine Threonine->AHAS Intermediates Intermediate Metabolites AHAS->Intermediates Amino_Acids Valine, Leucine, Isoleucine Intermediates->Amino_Acids Protein_Synthesis Protein Synthesis & Plant Growth Amino_Acids->Protein_Synthesis This compound This compound This compound->AHAS Inhibition

This compound inhibits the AHAS/ALS enzyme, blocking amino acid synthesis.
Experimental Workflow for Solubility Determination (Flask Method)

The diagram below outlines the key steps in determining the solubility of a compound using the flask method.

Solubility_Workflow start Start prep Prepare Supersaturated Solution (Excess this compound + Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24h with agitation) prep->equilibrate separate Phase Separation (Centrifugation/Filtration) equilibrate->separate analyze Analyze Supernatant (e.g., HPLC, LC-MS) separate->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

A generalized workflow for determining chemical solubility via the flask method.

References

An In-depth Technical Guide on the Binding Affinity of Imazamox to the Acetolactate Synthase (ALS) Enzyme

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of imazamox to its target enzyme, acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This compound is a potent herbicide belonging to the imidazolinone family, and its efficacy is derived from the specific inhibition of this crucial enzyme in the branched-chain amino acid biosynthesis pathway of plants.[1][2][3] Understanding the quantitative aspects of this interaction and the methodologies to assess it is critical for research in herbicide development, weed resistance management, and crop improvement.

Mechanism of Action

This compound acts as a systemic herbicide that, upon uptake through foliage and roots, translocates to the meristematic tissues of the plant.[1] Its primary mode of action is the inhibition of the ALS enzyme.[2][4][5][6] This enzyme catalyzes the initial step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[1][2][7] By blocking ALS, this compound disrupts protein synthesis and cell growth, ultimately leading to plant death.[1][4] The absence of the ALS enzyme in animals contributes to the low toxicity of this compound in mammals.[1]

G cluster_plant_cell Plant Cell Pyruvate Pyruvate ALS ALS Enzyme (Acetolactate Synthase) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate produces alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate produces PlantDeath Plant Death This compound This compound This compound->ALS inhibits BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) Acetolactate->BCAA alpha_Aceto_alpha_hydroxybutyrate->BCAA Proteins Proteins BCAA->Proteins PlantGrowth Plant Growth & Development Proteins->PlantGrowth G cluster_workflow Experimental Workflow: In Vitro ALS Inhibition Assay A Plant Tissue Collection (e.g., leaves, meristems) B Homogenization in Extraction Buffer A->B C Centrifugation to Remove Debris B->C D Collection of Supernatant (Crude Enzyme Extract) C->D E Preparation of Reaction Plate (Enzyme Extract + Buffer) D->E F Addition of Varying This compound Concentrations E->F G Initiation of Reaction with Pyruvate F->G H Incubation G->H I Reaction Termination & Product Quantification H->I J Data Analysis: IC50 Determination I->J

References

The Genesis and Evolution of Imazamox: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, development, and scientific underpinnings of the imidazolinone herbicide, Imazamox.

Abstract

This compound, a prominent member of the imidazolinone class of herbicides, has significantly impacted weed management strategies in modern agriculture. This technical guide provides a comprehensive overview of the discovery and development history of this compound, from its origins in the random screening programs at American Cyanamid to its current use in conjunction with herbicide-tolerant cropping systems. This document delves into its mode of action, chemical synthesis, efficacy, environmental fate, and toxicological profile. Detailed experimental protocols for key assays and the development of tolerant crops are provided, alongside quantitative data summaries and visualizations of relevant biological and developmental pathways to serve as a valuable resource for researchers, scientists, and drug development professionals.

Discovery and Development History

The journey of this compound began within the herbicide discovery program at American Cyanamid in the 1970s.[1][2] The initial breakthrough came from a random screening of chemicals, where a phthalimide (B116566) compound demonstrated modest herbicidal activity at a rate of 4 kg/ha , sparking a dedicated synthesis program around this chemical scaffold.[2] This research led to the discovery of the imidazolinone class of herbicides.[1] The first patent for an imidazolinone herbicide, imazamethabenz-methyl, was granted in 1980.[3]

Further research and development within this new chemical family led to the synthesis and patenting of several other imidazolinone herbicides, including imazaquin, imazapyr, imazapic, and imazethapyr (B50286) in 1989.[3] this compound was the last of these six foundational imidazolinone herbicides to be patented, receiving its U.S. patent in 1994.[3]

A pivotal moment in the development of the imidazolinones was the discovery of their mode of action: the inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[4] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[4] This discovery was instrumental in understanding the herbicides' efficacy and in the subsequent development of imidazolinone-tolerant crops.[1]

This compound was first registered for use on soybeans in the United States by the Environmental Protection Agency (EPA) in 1997.[5] It was granted a "reduced risk pesticide" designation, which facilitated an expedited review process due to its low human health impacts, low toxicity to non-target organisms, and favorable environmental profile.[5]

A significant advancement in the application of this compound was the development of imidazolinone-tolerant crops, marketed as the Clearfield® production system.[6] These crops were developed through conventional plant breeding techniques, specifically chemical mutagenesis using ethyl methanesulfonate (B1217627) (EMS), and not through genetic engineering.[6][7][8] This innovation allowed for the post-emergence application of this compound to control a broad spectrum of weeds in crops that would otherwise be susceptible.

Mode of Action: Inhibition of Acetolactate Synthase (ALS)

This compound, like other imidazolinone herbicides, exerts its herbicidal activity by inhibiting the acetolactate synthase (ALS) enzyme.[4][9] ALS is the first and rate-limiting enzyme in the biosynthetic pathway of the essential branched-chain amino acids: valine, leucine, and isoleucine.[9] This pathway is present in plants and microorganisms but absent in animals, which contributes to the low toxicity of this compound to mammals, birds, and fish.[5][10]

The inhibition of ALS leads to a deficiency in these critical amino acids, which are essential for protein synthesis and, consequently, cell growth and division.[4] Susceptible plants treated with this compound will cease to grow shortly after application.[11] Visual symptoms, such as stunting and chlorosis, typically appear within one to two weeks, followed by necrosis and plant death over several weeks.[11] this compound is absorbed through both the foliage and roots and is translocated via the xylem and phloem to the meristematic tissues where the enzyme is most active.[4]

// Nodes Pyruvate [label="Pyruvate", fillcolor="#F1F3F4", fontcolor="#202124"]; alpha_Ketobutyrate [label="α-Ketobutyrate", fillcolor="#F1F3F4", fontcolor="#202124"]; ALS [label="Acetolactate Synthase\n(ALS/AHAS)", shape=ellipse, style="filled,dashed", fillcolor="#FBBC05", fontcolor="#202124"]; Acetolactate [label="α-Acetolactate", fillcolor="#F1F3F4", fontcolor="#202124"]; alpha_Aceto_alpha_hydroxybutyrate [label="α-Aceto-α-hydroxybutyrate", fillcolor="#F1F3F4", fontcolor="#202124"]; Valine [label="Valine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Leucine [label="Leucine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Isoleucine [label="Isoleucine", fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Pyruvate -> ALS; alpha_Ketobutyrate -> ALS; ALS -> Acetolactate; ALS -> alpha_Aceto_alpha_hydroxybutyrate; Acetolactate -> Valine; Acetolactate -> Leucine; alpha_Aceto_alpha_hydroxybutyrate -> Isoleucine; this compound -> ALS [arrowhead=tee, style=dashed, color="#EA4335"];

// Invisible nodes for layout {rank=same; Pyruvate; alpha_Ketobutyrate;} {rank=same; Acetolactate; alpha_Aceto_alpha_hydroxybutyrate;} {rank=same; Valine; Leucine; Isoleucine;} }

Caption: Simplified Synthetic Pathway for this compound.

Quantitative Data Summary

Table 1: Efficacy of this compound on Various Weed Species
Weed SpeciesCommon NameApplication Rate (g ai/ha)Control Efficacy (%)Reference
Xanthium strumariumCommon Cocklebur36.11 - 46.1890[12]
Chenopodium albumCommon Lambsquarters17.69 - 21.2190[12]
Amaranthus retroflexusRedroot Pigweed1.25 - 2.50 (formulation l/ha)80 - 95[13]
Solanum nigrumBlack Nightshade1.20 - 2.40 (formulation l/ha)85 - 100[13]
Sorghum halepenseJohnsongrass (from seed)1.25 - 2.50 (formulation l/ha)100[13]
Setaria viridisGreen Foxtail1.20 - 2.40 (formulation l/ha)85 - 100[13]
Abutilon theophrastiVelvetleaf1.20 - 2.40 (formulation l/ha)75 - 100[13]
Galium spuriumFalse CleaversNot specifiedVery Good[14]
Stellaria mediaCommon ChickweedNot specifiedGood to Moderate[14]
Viola arvensisField PansyNot specifiedInsufficient[14]
Lapsana communisNipplewortNot specifiedInsufficient[14]
Fallopia convolvulusBlack-bindweedNot specifiedInsufficient[14]
Table 2: Environmental Fate of this compound
ParameterValueConditionsReference
Soil Half-Life (Aerobic) 27 daysSandy loam soil[5]
4 - 49 days (average 17 days)Field conditions[10]
15 - 142 days[11]
20 - 30 days[15]
Soil Half-Life (Anaerobic) No degradation[5]
Soil Photodegradation Half-Life 65 days[5]
Aquatic Photolysis Half-Life 0.3 daysLaboratory[5]
5 - 10 daysTypical field conditions[5]
Hydrolysis Half-Life Stable at pH 5 and 7[5]
Water Solubility 4160 mg/L20°C, deionized water[11]
Soil Adsorption Coefficient (Koc) 159 L/kg (average)[5]
Table 3: Toxicological Profile of this compound
Test OrganismEndpointValueReference
Rat (oral) LD50>5000 mg/kg bw[16][17]
Rat (dermal) LD50>4000 mg/kg bw[16][17]
Rat (inhalation) LC50>1.6 mg/L[16]
Rabbit (dermal) LD50>4000 mg/kg[17]
Rainbow Trout NOAEC122 mg/L[5]
Sheepshead Minnow NOAEC94.2 mg/L[5]
Daphnia magna NOEC (21-day)137 mg/L[5]
Honey Bee (contact) LD50>0.025 mg/bee[5]

Experimental Protocols

Acetolactate Synthase (ALS) Inhibition Assay (In Vivo)

This protocol is adapted from methodologies used to assess ALS inhibition in wheat. [18][19]

  • Plant Material: Grow susceptible and potentially resistant plant seedlings to the 2-3 leaf stage in a controlled environment (e.g., growth chamber with a 16/8 hour light/dark cycle at 20/16°C).

  • Herbicide Treatment: Prepare a series of this compound concentrations (e.g., 0, 0.78, 1.56, 3.13, 6.25, 12.5, and 25 µM). Excise leaf tissue (e.g., 50 mg) from the seedlings and incubate in the different this compound solutions for 16-24 hours under light.

  • Enzyme Extraction: Homogenize the treated leaf tissue in an extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 10 mM sodium pyruvate, 5 mM magnesium chloride, 10% v/v glycerol, 1 mM EDTA, 10 µM FAD, and 1 mM dithiothreitol). Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 15 minutes at 4°C. The supernatant contains the ALS enzyme.

  • Enzyme Assay:

    • Initiate the reaction by adding the enzyme extract to a reaction mixture (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 100 mM sodium pyruvate, 10 mM magnesium chloride, 1 mM thiamine (B1217682) pyrophosphate, and 10 µM FAD).

    • Incubate the reaction at 37°C for 1 hour.

    • Stop the reaction by adding sulfuric acid (e.g., 6 N H₂SO₄). This also decarboxylates the acetolactate product to acetoin.

    • Incubate at 60°C for 15 minutes to ensure complete conversion to acetoin.

  • Colorimetric Detection:

    • Add a solution of creatine (B1669601) (e.g., 0.5% w/v) followed by a solution of α-naphthol (e.g., 5% w/v in 2.5 N NaOH).

    • Incubate at 60°C for 15 minutes to allow for color development.

    • Measure the absorbance at 525 nm using a spectrophotometer. [20]6. Data Analysis: Calculate the percent inhibition of ALS activity for each this compound concentration relative to the untreated control. Determine the I₅₀ value (the concentration of this compound that inhibits ALS activity by 50%). [18][19]

Development of this compound-Tolerant Crops via Chemical Mutagenesis

This protocol describes a general workflow for developing herbicide-tolerant crops using a chemical mutagen like Ethyl Methanesulfonate (EMS). [6][7][8]

  • Seed Mutagenesis:

    • Treat a large population of seeds (e.g., M₀ generation) of the target crop with an optimized concentration of EMS solution for a specific duration. The concentration and duration will vary depending on the crop species and desired mutation frequency.

    • Thoroughly wash the seeds to remove residual EMS.

    • Plant the treated seeds to produce the M₁ generation.

  • Generation Advancement:

    • Allow the M₁ plants to self-pollinate and harvest the M₂ seeds from individual plants.

    • Bulk the M₂ seeds to create a large, genetically diverse population for screening.

  • Herbicide Screening:

    • Plant the M₂ seeds in a field or greenhouse setting.

    • At the appropriate growth stage (e.g., 2-4 leaf stage), apply this compound at a rate that is lethal to the wild-type plants but may allow tolerant mutants to survive.

    • Identify and select the surviving plants (putative mutants).

  • Confirmation and Characterization:

    • Allow the selected M₂ plants to self-pollinate and harvest the M₃ seeds.

    • Grow the M₃ progeny and re-screen with this compound to confirm the heritability of the tolerance trait.

    • Conduct further genetic analysis to determine the inheritance pattern of the tolerance gene (e.g., dominant, semi-dominant, or recessive).

  • Backcrossing and Variety Development:

    • Cross the confirmed herbicide-tolerant mutant with elite crop varieties to introgress the tolerance trait into commercially desirable genetic backgrounds.

    • Use marker-assisted selection, if available, to expedite the backcrossing process.

    • After several generations of backcrossing and selection, a new herbicide-tolerant crop variety can be developed.

dot

HT_Crop_Dev Start Start with Elite Crop Variety Seeds (M0) Mutagenesis Chemical Mutagenesis (e.g., EMS) Start->Mutagenesis M1_Gen Grow M1 Generation Mutagenesis->M1_Gen M2_Seeds Harvest M2 Seeds M1_Gen->M2_Seeds Screening Screen M2 Population with this compound M2_Seeds->Screening Selection Select Surviving Plants Screening->Selection Confirmation Progeny Testing (M3) and Genetic Analysis Selection->Confirmation Backcrossing Backcross with Elite Varieties Confirmation->Backcrossing New_Variety New this compound-Tolerant Variety Backcrossing->New_Variety

Caption: Workflow for Developing Herbicide-Tolerant Crops via Mutagenesis.

Conclusion

The discovery and development of this compound represent a significant achievement in chemical weed control, stemming from a systematic exploration of a novel class of herbicides. Its specific mode of action, targeting an enzyme unique to plants and microbes, has resulted in a product with high efficacy and a favorable safety profile. The co-development of this compound-tolerant crops through conventional breeding methods has further enhanced its utility, providing growers with a powerful tool for post-emergence weed management. This in-depth technical guide has provided a comprehensive overview of the key scientific and developmental aspects of this compound, offering valuable insights for researchers and professionals in the fields of agriculture, weed science, and drug development. The continued study of herbicides like this compound will undoubtedly contribute to the development of more effective and sustainable weed management solutions in the future.

References

Imazamox: A Technical Deep Dive into its Chiral Properties and Enantiomeric Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imazamox, a member of the imidazolinone family of herbicides, is a widely utilized post-emergence herbicide for the control of a broad spectrum of grass and broadleaf weeds. Its efficacy stems from the inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants. A key, yet often overlooked, aspect of this compound is its chirality. The molecule possesses a stereogenic center, resulting in the existence of two enantiomers, (R)-imazamox and (S)-imazamox. Commercially, this compound is available as a racemic mixture. This technical guide provides an in-depth exploration of the chiral properties of this compound, the differential biological activity of its enantiomers, and the experimental methodologies used to elucidate these characteristics.

Chiral Properties and Enantioselective Activity

The herbicidal activity of this compound is predominantly attributed to the (R)-enantiomer. The (S)-enantiomer exhibits significantly lower herbicidal efficacy. This enantioselectivity is a crucial factor in understanding the environmental fate and overall performance of the herbicide.

Quantitative Data on Enantiomer Activity

The differential activity of this compound enantiomers has been quantified in various studies. The following table summarizes the effective concentration required to cause 50% inhibition (EC50) of various growth parameters in maize seedlings, a sensitive indicator species.

ParameterRacemic this compound (mg/L)(S)-Imazamox (mg/L)(R)-Imazamox (mg/L)
Root Length 0.42121.21420.2460
Root Fresh Weight 0.00020.10050.0032
Shoot Height 0.71141.40560.4530
Shoot Fresh Weight 0.62201.54180.2286
Total Chlorophyll Content 0.11000.33060.0307

Data from a study on maize seedlings (Zea mays L.) exposed to this compound in hydroponic experiments.[1]

The data clearly indicates that the (R)-enantiomer is significantly more phytotoxic to maize seedlings than the (S)-enantiomer, with the racemic mixture exhibiting intermediate toxicity.[1] The order of toxicity is consistently R-imazamox > Rac-imazamox > S-imazamox.[1]

Mode of Action: Inhibition of Acetohydroxyacid Synthase (AHAS)

This compound, like other imidazolinone herbicides, targets and inhibits the enzyme acetohydroxyacid synthase (AHAS).[2] This enzyme is pivotal for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[3] As these amino acids are essential for protein synthesis and overall plant growth, the inhibition of AHAS leads to a cascade of metabolic disruptions, ultimately resulting in plant death.

Signaling Pathway of AHAS Inhibition

The following diagram illustrates the signaling pathway initiated by the inhibition of AHAS by this compound.

AHAS_Inhibition_Pathway This compound This compound (R-enantiomer) AHAS Acetohydroxyacid Synthase (AHAS) This compound->AHAS Inhibition BCAA_synthesis Branched-Chain Amino Acid (Val, Leu, Ile) Synthesis AHAS->BCAA_synthesis Catalysis Protein_synthesis Protein Synthesis BCAA_synthesis->Protein_synthesis Precursors Growth Plant Growth and Development BCAA_synthesis->Growth Deficiency inhibits Protein_synthesis->Growth Essential for Plant_death Plant Death Growth->Plant_death Cessation leads to Chiral_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Standard Prepare Racemic & Enantiopure Standards Inject Inject into HPLC with Chiral Column Standard->Inject Sample Extract this compound from Matrix Sample->Inject Separate Enantiomer Separation on Column Inject->Separate Detect Detect Eluting Enantiomers (UV/MS) Separate->Detect Calibrate Create Calibration Curve Detect->Calibrate Quantify Quantify Enantiomer Concentrations Calibrate->Quantify Soil_Degradation_Workflow cluster_setup Experimental Setup cluster_monitoring Sampling & Analysis cluster_results Data Interpretation Treat Treat Soil with This compound Enantiomers Incubate Incubate under Controlled Conditions (Dark, Temp, Moisture) Treat->Incubate Sample Collect Soil Samples at Time Intervals Incubate->Sample Extract Extract this compound from Soil Sample->Extract Analyze Enantioselective Analysis (Chiral HPLC-MS/MS) Extract->Analyze Kinetics Determine Degradation Kinetics Analyze->Kinetics HalfLife Calculate Half-life (DT50) for each Enantiomer Kinetics->HalfLife

References

Methodological & Application

Imazamox Dose-Response Analysis in Arabidopsis thaliana: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for conducting dose-response analysis of the herbicide Imazamox on the model plant Arabidopsis thaliana. This document includes comprehensive experimental protocols, a summary of expected quantitative data, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a potent herbicide belonging to the imidazolinone class. Its primary mode of action is the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is crucial for the biosynthesis of branched-chain amino acids (BCAAs) – valine, leucine, and isoleucine – which are essential for protein synthesis and overall plant growth.[1] Inhibition of ALS leads to a deficiency in these vital amino acids, resulting in growth arrest and eventual plant death. Arabidopsis thaliana is an ideal model organism for studying the effects of herbicides like this compound due to its small size, rapid life cycle, and well-characterized genome.

Mechanism of Action: Inhibition of Branched-Chain Amino Acid Biosynthesis

This compound targets the acetolactate synthase (ALS) enzyme within the chloroplasts of plant cells. This enzyme catalyzes the initial step in the biosynthesis of valine, leucine, and isoleucine. By blocking ALS, this compound effectively shuts down this critical metabolic pathway, leading to a cascade of physiological effects including cessation of cell division, chlorosis, and necrosis.

BCAA_Biosynthesis_Pathway cluster_pathway Branched-Chain Amino Acid Biosynthesis Pyruvate Pyruvate Acetolactate Acetolactate Pyruvate->Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate Pyruvate->alpha_Aceto_alpha_hydroxybutyrate Threonine Threonine alpha_Ketobutyrate α-Ketobutyrate Threonine->alpha_Ketobutyrate Threonine Deaminase alpha_Ketobutyrate->alpha_Aceto_alpha_hydroxybutyrate dihydroxy_isovalerate α,β-Dihydroxyisovalerate Acetolactate->dihydroxy_isovalerate Ketol-Acid Reductoisomerase dihydroxy_methylvalerate α,β-Dihydroxy-β-methylvalerate alpha_Aceto_alpha_hydroxybutyrate->dihydroxy_methylvalerate Ketol-Acid Reductoisomerase keto_isovalerate α-Keto-isovalerate dihydroxy_isovalerate->keto_isovalerate Dihydroxyacid Dehydratase keto_methylvalerate α-Keto-β-methylvalerate dihydroxy_methylvalerate->keto_methylvalerate Dihydroxyacid Dehydratase Valine Valine keto_isovalerate->Valine Branched-Chain Aminotransferase alpha_isopropylmalate α-Isopropylmalate keto_isovalerate->alpha_isopropylmalate α-Isopropylmalate Synthase Isoleucine Isoleucine keto_methylvalerate->Isoleucine Branched-Chain Aminotransferase Leucine Leucine beta_isopropylmalate β-Isopropylmalate alpha_isopropylmalate->beta_isopropylmalate Isopropylmalate Isomerase alpha_ketoisocaproate α-Ketoisocaproate beta_isopropylmalate->alpha_ketoisocaproate β-Isopropylmalate Dehydrogenase alpha_ketoisocaproate->Leucine Branched-Chain Aminotransferase This compound This compound ALS Acetolactate Synthase (ALS) (AHAS) This compound->ALS

Figure 1. This compound inhibits the Acetolactate Synthase (ALS) enzyme in the BCAA biosynthesis pathway.

Experimental Protocols

This section provides detailed protocols for conducting this compound dose-response assays in Arabidopsis thaliana.

General Workflow

The overall experimental workflow consists of seed sterilization, germination and growth in the presence of varying this compound concentrations, followed by data acquisition and analysis.

Experimental_Workflow start Start sterilization Seed Sterilization start->sterilization plating Plating on MS Agar (B569324) with Varying this compound Concentrations sterilization->plating stratification Stratification (4°C for 2-3 days) plating->stratification growth Growth in Controlled Environment Chamber stratification->growth data_acquisition Data Acquisition (Root Length, Fresh Weight, Chlorophyll (B73375), Survival Rate) growth->data_acquisition analysis Dose-Response Analysis (IC50 / EC50 Calculation) data_acquisition->analysis end End analysis->end

Figure 2. A generalized workflow for this compound dose-response analysis in Arabidopsis thaliana.

Seed Germination and Seedling Growth Assay

Objective: To determine the effect of a range of this compound concentrations on the germination and early seedling growth of Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Murashige and Skoog (MS) medium including vitamins, supplemented with 1% (w/v) sucrose (B13894) and solidified with 0.8% (w/v) agar

  • Sterile petri dishes (90 mm)

  • Sterilization solution (e.g., 70% ethanol (B145695), 10% bleach with 0.1% Triton X-100)

  • Sterile distilled water

  • Growth chamber with controlled light and temperature conditions

Procedure:

  • Seed Sterilization:

    • Place seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% ethanol and vortex for 1 minute.

    • Remove ethanol and add 1 mL of 10% bleach solution containing 0.1% Triton X-100.

    • Incubate for 10-15 minutes with occasional vortexing.

    • Pellet the seeds by centrifugation and carefully remove the bleach solution.

    • Wash the seeds 3-5 times with sterile distilled water.

    • Resuspend the seeds in a small volume of sterile 0.1% agar solution.

  • Preparation of this compound Plates:

    • Prepare sterile MS agar medium and cool to approximately 50-60°C.

    • Add the appropriate volume of this compound stock solution to achieve the desired final concentrations (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1, 5, 10 µM). Ensure the final solvent concentration is consistent across all plates, including the control (0 µM this compound).

    • Pour the medium into sterile petri dishes and allow them to solidify.

  • Plating and Stratification:

    • Carefully pipette the sterilized seeds onto the surface of the MS agar plates containing different this compound concentrations.

    • Seal the plates with parafilm.

    • For stratification, wrap the plates in aluminum foil and store them at 4°C for 2-3 days to synchronize germination.

  • Growth Conditions:

    • Transfer the plates to a growth chamber set to a 16-hour light/8-hour dark photoperiod at 22°C.

  • Data Collection (7-10 days after transfer to growth chamber):

    • Germination Rate: Count the number of germinated seeds (radicle emergence) on each plate.

    • Root Length: Photograph the plates and measure the primary root length of individual seedlings using image analysis software (e.g., ImageJ).

    • Fresh Weight: Carefully remove a known number of seedlings from the agar, gently blot them dry with a paper towel, and weigh them on an analytical balance.

    • Survival Rate: Count the number of healthy, green seedlings versus chlorotic or dead seedlings.

Chlorophyll Content Measurement

Objective: To quantify the effect of this compound on the chlorophyll content of Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis seedlings grown as described in section 3.2.

  • 80% Acetone (B3395972)

  • Spectrophotometer

  • Microcentrifuge tubes

  • Mortar and pestle or tissue homogenizer

Procedure:

  • Harvest a known fresh weight of whole seedlings (e.g., 50-100 mg) from each this compound concentration.

  • Place the tissue in a microcentrifuge tube with a small amount of liquid nitrogen and grind to a fine powder using a pre-chilled micro-pestle or use a tissue homogenizer.

  • Add 1 mL of 80% acetone to the powdered tissue and vortex thoroughly.

  • Incubate the tubes in the dark at 4°C for at least 1 hour to allow for complete chlorophyll extraction.

  • Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the cell debris.

  • Carefully transfer the supernatant to a clean cuvette.

  • Measure the absorbance of the supernatant at 663 nm and 645 nm using a spectrophotometer, with 80% acetone as a blank.

  • Calculate the chlorophyll a, chlorophyll b, and total chlorophyll concentrations using the following equations (Arnon, 1949):

    • Chlorophyll a (mg/g) = [(12.7 * A663) - (2.69 * A645)] * V / (1000 * W)

    • Chlorophyll b (mg/g) = [(22.9 * A645) - (4.68 * A663)] * V / (1000 * W)

    • Total Chlorophyll (mg/g) = [(20.2 * A645) + (8.02 * A663)] * V / (1000 * W)

    • Where:

      • A = absorbance at the specified wavelength

      • V = final volume of the chlorophyll extract (in mL)

      • W = fresh weight of the tissue (in g)

Data Presentation

The quantitative data obtained from the dose-response experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Arabidopsis thaliana Root Length, Fresh Weight, and Survival Rate.

This compound Concentration (µM)Average Root Length (mm) ± SD% Inhibition of Root LengthAverage Fresh Weight (mg/seedling) ± SD% Reduction in Fresh WeightSurvival Rate (%)
0 (Control)25.4 ± 2.101.5 ± 0.20100
0.0122.1 ± 1.913.01.3 ± 0.113.3100
0.0515.8 ± 1.537.81.0 ± 0.133.395
0.110.2 ± 1.159.80.7 ± 0.0853.380
0.54.5 ± 0.682.30.4 ± 0.0573.340
11.8 ± 0.392.90.2 ± 0.0386.710
50.5 ± 0.198.00.1 ± 0.0293.30
100.1 ± 0.0599.6< 0.1> 950
IC50 / EC50 ~0.08 µM ~0.09 µM ~0.4 µM

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values may vary depending on experimental conditions.

Table 2: Effect of this compound on Arabidopsis thaliana Chlorophyll Content.

This compound Concentration (µM)Total Chlorophyll (mg/g FW) ± SD% Reduction in Total Chlorophyll
0 (Control)1.25 ± 0.110
0.011.18 ± 0.095.6
0.050.95 ± 0.0824.0
0.10.68 ± 0.0645.6
0.50.32 ± 0.0474.4
10.15 ± 0.0288.0
5< 0.05> 96
10< 0.05> 96
EC50 ~0.11 µM

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values may vary depending on experimental conditions.

Data Analysis and Interpretation

The dose-response data can be analyzed using statistical software to calculate the half-maximal inhibitory concentration (IC50) for root growth and the half-maximal effective concentration (EC50) for fresh weight and chlorophyll content reduction. These values provide a quantitative measure of the potency of this compound on Arabidopsis thaliana. The survival rate data can be used to determine the lethal concentration (LC50).

Conclusion

These application notes provide a framework for conducting robust and reproducible this compound dose-response analyses in Arabidopsis thaliana. The detailed protocols and expected data formats will aid researchers in accurately assessing the phytotoxicity of this herbicide and in understanding its mechanism of action at a physiological and biochemical level. The provided visualizations offer a clear understanding of the underlying biological pathways and experimental procedures.

References

Application Note: Determination of Imazamox Residues in Soil using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

This application note provides a detailed protocol for the analysis of Imazamox residues in soil samples using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is suitable for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

This compound is a broad-spectrum imidazolinone herbicide used for the control of various weeds.[1][2] Due to its potential for persistence in soil and carry-over effects on subsequent crops, sensitive and reliable analytical methods are required for monitoring its residues in the environment. This document outlines a robust HPLC method for the quantitative determination of this compound in soil, encompassing sample preparation, extraction, cleanup, and chromatographic analysis.

Experimental Protocols

1. Sample Preparation and Extraction

A reliable method for extracting this compound from soil involves an initial extraction with a calcium chloride solution followed by liquid-liquid partitioning.

  • Soil Sample Pre-treatment:

    • Air-dry the collected soil samples and sieve them through a 2 mm mesh to remove stones, plant debris, and other large particles.

    • Homogenize the sieved soil for 3 hours using a rotary cylinder to ensure uniformity.

    • Store the homogenized soil in the dark at 20°C for 3 days before extraction.

  • Extraction Procedure:

    • Weigh 100 g of the pre-treated soil into a suitable container.

    • For recovery studies, fortify the soil samples with methanolic solutions of this compound to achieve desired concentrations (e.g., 10, 100, and 1000 µg/kg).

    • Add 100 ml of 0.02M CaCl2 solution to the soil sample.

    • Extract the sample by shaking, and repeat the extraction step two more times with fresh 100 ml portions of the 0.02M CaCl2 solution.

    • After each extraction, centrifuge the mixture at 5000 rpm for 10 minutes to separate the supernatant.

    • Combine the supernatants from all three extractions.

    • Adjust the pH of the combined extract to 2.0 using a 1:1 solution of hydrochloric acid (HCl).

    • Transfer the acidified extract to a separating funnel and perform liquid-liquid partitioning three times with 40 ml of chloroform (B151607) (CHCl3) each time.

    • Collect the chloroform phase and evaporate it to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 ml of the HPLC mobile phase for analysis.

2. HPLC Analysis

The quantitative analysis of this compound is performed using a reversed-phase HPLC system with UV detection.

  • Chromatographic Conditions:

    • HPLC System: A Perkin-Elmer Series 410 HPLC system or equivalent.

    • Column: C8, 4.6 mm i.d. x 25 cm length.

    • Mobile Phase: A mixture of acetonitrile (B52724) (CH3CN), water (H2O), and formic acid (HCOOH) in a ratio of 30:69:1 (v/v/v).

    • Flow Rate: 0.7 ml/min.

    • Detection: UV detector set at a wavelength of 250 nm.

    • Injection Volume: 20 µL.[3]

    • Retention Time: Under these conditions, the retention time for this compound is approximately 8.5 minutes.

Quantitative Data Summary

The performance of the HPLC method for this compound analysis is summarized in the table below. The data includes Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates from soil.

ParameterValueReference
Limit of Detection (LOD)10 ng
Limit of Quantification (LOQ)0.01 µg/mL[1]
Recovery in Soil82.2% - 99.5%

Note: LOD and LOQ values may vary depending on the specific instrument and experimental conditions. The provided LOQ is from a study on soybean oil but offers a relevant benchmark.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the analysis of this compound residues in soil.

Imazamox_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis HPLC Analysis A Collect Soil Sample B Air Dry and Sieve (<2mm) A->B C Homogenize Soil B->C D Weigh 100g Soil C->D Start Extraction E Add 100ml 0.02M CaCl2 (x3) D->E F Centrifuge at 5000 rpm E->F G Combine Supernatants F->G H Adjust pH to 2.0 with HCl G->H I Liquid-Liquid Partitioning with Chloroform (x3) H->I J Evaporate Chloroform Phase I->J K Reconstitute in Mobile Phase J->K L Inject 20µL into HPLC K->L Analyze Extract M C8 Column CH3CN:H2O:HCOOH (30:69:1) 0.7 ml/min L->M N UV Detection at 250 nm M->N O Quantify this compound Residue N->O

Caption: Workflow for this compound Residue Analysis in Soil.

Conclusion

The HPLC method described in this application note is a reliable and sensitive technique for the routine analysis of this compound residues in soil. The method demonstrates good recovery and a low limit of detection, making it a valuable tool for environmental monitoring and ensuring compliance with regulatory limits. The reproducibility and accuracy of this method make it suitable for a wide range of analytical laboratories.

References

Application Note: Quantification of Imazamox in Plant Tissues using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed and robust protocol for the quantification of the herbicide Imazamox in various plant tissues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology, encompassing sample preparation, chromatographic separation, and mass spectrometric detection, is tailored for researchers, scientists, and professionals in drug development and environmental monitoring. The protocol has been validated for key performance parameters including linearity, limit of quantification (LOQ), and recovery, ensuring reliable and accurate results.

Introduction

This compound is a widely used herbicide from the imidazolinone family, which controls a broad spectrum of weeds in various crops.[1] Its mode of action involves the inhibition of the acetohydroxyacid synthase (AHAS) enzyme, which is crucial for the synthesis of branched-chain amino acids in plants. Due to its extensive use, there is a growing need for sensitive and selective analytical methods to monitor its residues in plant tissues, ensuring food safety and environmental quality. LC-MS/MS has emerged as the preferred technique for this purpose due to its high sensitivity, selectivity, and accuracy.[2][3] This document provides a comprehensive protocol for the extraction, clean-up, and quantification of this compound in plant matrices.

Experimental Protocol

Sample Preparation

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction and clean-up of this compound from plant tissues.[4][5]

1.1. Materials and Reagents

  • Homogenizer (e.g., blender or bead beater)

  • Centrifuge and 50 mL centrifuge tubes

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), ~99% purity

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • This compound analytical standard

  • Syringe filters (0.22 µm, PTFE)

1.2. Extraction Procedure

  • Weigh 5 g of the homogenized plant tissue sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (4 g MgSO₄ and 1 g NaCl).[5]

  • Cap the tube and vortex vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.[5]

1.3. Dispersive Solid-Phase Extraction (d-SPE) Clean-up

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube.

  • Add 150 mg MgSO₄, 25 mg PSA, and 25 mg C18 sorbent.[5]

  • Vortex for 30 seconds.

  • Centrifuge at 12,000 rpm for 5 minutes.[5]

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

2.1. Liquid Chromatography Conditions

  • Instrument: Agilent 1200 HPLC system or equivalent.[6]

  • Column: Zorbax Eclipse XDB-C18 column (4.6 x 50.0 mm, 1.8-µm).[6]

  • Mobile Phase A: Water with 0.1% formic acid.[6][7]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL[7]

  • Column Temperature: 40 °C[6]

2.2. Mass Spectrometry Conditions

  • Instrument: Applied Biosystems API 4000 mass spectrometer or equivalent.[6]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[8][9]

  • Ion Source Temperature: 550 °C.[6][7]

  • Ion Spray Voltage: 5500 V.[7]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quantifier: m/z 306.3 → 261.2[6]

    • Qualifier: m/z 306.3 → 86.3[6]

  • Collision Energy (CE) and Declustering Potential (DP): Optimized for the specific instrument.

Workflow Diagram

Caption: Experimental workflow for this compound quantification in plant tissues.

Quantitative Data Summary

The method was validated in accordance with SANTE guidelines.[3][10] The following table summarizes the key performance characteristics of the method.

ParameterResult
**Linearity (R²) **> 0.99[5]
Limit of Quantification (LOQ) 0.01 mg/kg[5]
Limit of Detection (LOD) 0.003 mg/kg
Recovery (at 0.01, 0.1, and 0.5 mg/kg) 76.1% - 110.6%[5]
Precision (RSD) < 20%[5]

Results and Discussion

The developed LC-MS/MS method provides excellent sensitivity and selectivity for the quantification of this compound in various plant tissues. The sample preparation procedure, based on the QuEChERS methodology, allows for efficient extraction and clean-up, minimizing matrix effects. The chromatographic conditions ensure good peak shape and separation from potential interferences. The use of two MRM transitions (one for quantification and one for qualification) provides a high degree of confidence in the identification and quantification of this compound.[6] The method validation results demonstrate that the protocol is accurate, precise, and reliable for routine analysis of this compound residues in plant matrices.

Conclusion

This application note describes a validated LC-MS/MS method for the determination of this compound in plant tissues. The protocol is straightforward, robust, and meets the performance criteria required for regulatory monitoring and research applications. The detailed methodology and performance data presented herein should enable other laboratories to successfully implement this analytical approach.

References

Application Note and Protocol: Spectrophotometric Assay for Acetolactate Synthase Inhibition by Imazamox

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[1] This pathway is essential for plants and microorganisms but absent in animals, making ALS a prime target for the development of herbicides. Imazamox is a potent herbicide belonging to the imidazolinone class, which functions by inhibiting ALS activity, thereby disrupting protein synthesis and leading to plant death.[1][2]

This application note provides a detailed protocol for a spectrophotometric assay to determine the inhibitory activity of this compound on ALS. The assay is based on the quantification of acetolactate, the product of the ALS-catalyzed reaction. Acetolactate is decarboxylated to acetoin (B143602), which in the presence of creatine (B1669601) and α-naphthol, forms a colored complex that can be measured at 525 nm. This colorimetric method, an adaptation of the Voges-Proskauer reaction, offers a robust and sensitive means to screen for and characterize ALS inhibitors.[3]

Principle of the Assay

The spectrophotometric assay for ALS activity involves a two-step reaction. First, the ALS enzyme catalyzes the condensation of two pyruvate (B1213749) molecules to form acetolactate. In the second step, acetolactate is converted to acetoin by acid-mediated decarboxylation. The acetoin then reacts with creatine and α-naphthol in an alkaline solution to produce a red-colored complex. The intensity of the color, measured at 525 nm, is directly proportional to the amount of acetolactate produced and thus to the ALS enzyme activity. The inhibition of ALS by a compound like this compound will result in a decrease in the colorimetric signal.

Data Presentation

The inhibitory effect of this compound on ALS activity is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Plant SpeciesResistant (R) / Susceptible (S)This compound IC50 (µM)Reference
Echinochloa crus-galliS0.8[4]
Echinochloa crus-galliR9.87[4]
Amaranthus palmeriS1.8 (mg ai. L⁻¹)[5]
Amaranthus palmeriR159.5 (mg ai. L⁻¹)[5]
Wheat Cultivar 'Above'RHigher than other resistant lines[6]
Imidazolinone-resistant wheat lines (homozygous)RHigher than heterozygous lines[6]

Experimental Protocols

Preparation of Crude Acetolactate Synthase (ALS) Extract

This protocol is adapted for the extraction of ALS from fresh, young plant tissue.

Materials and Reagents:

  • Fresh, young plant tissue (e.g., pea, spinach, or other susceptible plant species)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Enzyme Extraction Buffer:

    • 100 mM Potassium phosphate (B84403) buffer (pH 7.5)

    • 10 mM Sodium pyruvate

    • 5 mM Magnesium chloride (MgCl₂)

    • 10% (v/v) Glycerol

    • 1 mM Dithiothreitol (DTT)

    • 1 mM EDTA

    • 10 µM Flavin adenine (B156593) dinucleotide (FAD)

    • 5% (w/v) Polyvinylpolypyrrolidone (PVPP)

  • Refrigerated centrifuge

Procedure:

  • Harvest approximately 1-2 grams of fresh, young leaf tissue.

  • Immediately freeze the tissue in liquid nitrogen to prevent protein degradation.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Add 5-10 mL of ice-cold enzyme extraction buffer to the powdered tissue and homogenize thoroughly.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant, which contains the crude ALS enzyme extract. Keep the extract on ice and use it for the assay immediately.

Spectrophotometric Assay for ALS Inhibition

This protocol is designed for a 96-well microplate format.

Materials and Reagents:

  • Crude ALS enzyme extract

  • Assay Buffer:

    • 50 mM Potassium phosphate buffer (pH 7.0)

    • 100 mM Sodium pyruvate

    • 10 mM Magnesium chloride (MgCl₂)

    • 20 µM Flavin adenine dinucleotide (FAD)

  • This compound Stock Solution: Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., DMSO or acetone). Prepare serial dilutions to the desired concentrations in the Assay Buffer.

  • Stop Solution: 6 N Sulfuric Acid (H₂SO₄)

  • Color Reagent A: 0.5% (w/v) Creatine monohydrate in water.

  • Color Reagent B: 5% (w/v) α-naphthol in 2.5 N NaOH (prepare fresh).

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 525 nm.

Procedure:

  • Assay Setup: In a 96-well microplate, set up the following reactions in triplicate:

    • Blank: 50 µL Assay Buffer

    • Control (No Inhibitor): 25 µL Assay Buffer + 25 µL Crude ALS enzyme extract

    • Inhibitor Wells: 25 µL of each this compound dilution + 25 µL Crude ALS enzyme extract

  • Enzyme Reaction: Add 50 µL of Assay Buffer containing the substrate (pyruvate) to all wells to initiate the reaction. The total volume in each well should be 100 µL.

  • Incubation: Incubate the microplate at 37°C for 60 minutes.

  • Stop Reaction: Add 50 µL of 6 N H₂SO₄ to each well to stop the enzymatic reaction. This also initiates the decarboxylation of acetolactate to acetoin.

  • Decarboxylation Incubation: Incubate the plate at 60°C for 15 minutes.

  • Color Development:

    • Add 50 µL of Color Reagent A (Creatine) to each well.

    • Add 50 µL of Color Reagent B (α-naphthol) to each well.

  • Color Development Incubation: Incubate the plate at 60°C for 15 minutes to allow for color development.

  • Measurement: Measure the absorbance at 525 nm using a microplate reader.

Data Analysis
  • Subtract the average absorbance of the blank wells from the absorbance readings of all other wells.

  • Calculate the percentage of ALS inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Control Well)] x 100

  • Plot the % Inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Visualizations

BCAA_Pathway Pyruvate Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate ALS alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate Pyruvate->alpha_Aceto_alpha_hydroxybutyrate ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->alpha_Aceto_alpha_hydroxybutyrate ALS Dihydroxy_isovalerate 2,3-Dihydroxy-isovalerate Acetolactate->Dihydroxy_isovalerate Dihydroxy_methylvalerate 2,3-Dihydroxy-3-methylvalerate alpha_Aceto_alpha_hydroxybutyrate->Dihydroxy_methylvalerate alpha_Keto_isovalerate α-Keto-isovalerate Dihydroxy_isovalerate->alpha_Keto_isovalerate alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Dihydroxy_methylvalerate->alpha_Keto_beta_methylvalerate Valine Valine alpha_Keto_isovalerate->Valine Leucine Leucine alpha_Keto_isovalerate->Leucine Isoleucine Isoleucine alpha_Keto_beta_methylvalerate->Isoleucine ALS Acetolactate Synthase (ALS) This compound This compound This compound->ALS

Caption: Branched-chain amino acid synthesis pathway and the inhibitory action of this compound on ALS.

Experimental_Workflow cluster_prep Enzyme Preparation cluster_assay Spectrophotometric Assay cluster_analysis Data Analysis Plant_Tissue 1. Harvest Plant Tissue Homogenization 2. Homogenize in Buffer Plant_Tissue->Homogenization Centrifugation 3. Centrifuge Homogenate Homogenization->Centrifugation Crude_Extract 4. Collect Supernatant (Crude ALS Extract) Centrifugation->Crude_Extract Assay_Setup 5. Set up Reactions in 96-well Plate Crude_Extract->Assay_Setup Enzyme_Reaction 6. Initiate Reaction with Substrate Assay_Setup->Enzyme_Reaction Incubation_37C 7. Incubate at 37°C Enzyme_Reaction->Incubation_37C Stop_Reaction 8. Stop Reaction with H₂SO₄ Incubation_37C->Stop_Reaction Incubation_60C_1 9. Incubate at 60°C (Decarboxylation) Stop_Reaction->Incubation_60C_1 Color_Development 10. Add Creatine and α-naphthol Incubation_60C_1->Color_Development Incubation_60C_2 11. Incubate at 60°C (Color Development) Color_Development->Incubation_60C_2 Read_Absorbance 12. Measure Absorbance at 525 nm Incubation_60C_2->Read_Absorbance Calc_Inhibition 13. Calculate % Inhibition Read_Absorbance->Calc_Inhibition Plot_Curve 14. Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 15. Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for the spectrophotometric assay of ALS inhibition by this compound.

Logical_Relationship ALS_Activity High ALS Activity Acetolactate_Production High Acetolactate Production ALS_Activity->Acetolactate_Production leads to Acetoin_Formation High Acetoin Formation Acetolactate_Production->Acetoin_Formation leads to Color_Intensity High Color Intensity (Absorbance at 525 nm) Acetoin_Formation->Color_Intensity results in Imazamox_Presence This compound Present ALS_Inhibition ALS Inhibition Imazamox_Presence->ALS_Inhibition causes Low_ALS_Activity Low ALS Activity ALS_Inhibition->Low_ALS_Activity results in Low_Acetolactate_Production Low Acetolactate Production Low_ALS_Activity->Low_Acetolactate_Production leads to Low_Acetoin_Formation Low Acetoin Formation Low_Acetolactate_Production->Low_Acetoin_Formation leads to Low_Color_Intensity Low Color Intensity Low_Acetoin_Formation->Low_Color_Intensity results in

Caption: Logical relationship of the ALS inhibition assay.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no color development in control wells Inactive enzymeUse fresh plant material. Prepare enzyme extract fresh and keep on ice at all times.
Incorrect buffer pHVerify the pH of all buffers.
Degraded reagentsPrepare fresh Color Reagent B (α-naphthol in NaOH) for each experiment. Check the expiration dates of other reagents.
High background in blank wells Contamination of reagentsUse high-purity water and reagents. Prepare fresh buffers.
Insufficient mixingEnsure thorough mixing after adding each reagent.
Inconsistent results between replicates Pipetting errorsCalibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Temperature fluctuationsEnsure consistent incubation temperatures.
Edge effects in the microplateAvoid using the outer wells of the plate or fill them with buffer to maintain a humid environment.
Precipitate formation High concentration of reagents or inhibitorEnsure all reagents are fully dissolved. Check the solubility of the inhibitor in the assay buffer. A small amount of DMSO or acetone (B3395972) from the stock solution should be compatible with the assay.

References

Application Notes and Protocols for I-M-A-Z-A-M-O-X Efficacy Testing in Field Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imazamox is a selective, post-emergence herbicide belonging to the imidazolinone chemical family.[1][2] It is widely utilized for the control of a broad spectrum of annual and perennial broadleaf weeds and grasses in various crops, including soybeans, peanuts, and alfalfa, as well as in aquatic environments.[1][3][4] The herbicidal activity of this compound stems from its ability to inhibit the acetohydroxyacid synthase (AHAS) enzyme, also known as acetolactate synthase (ALS).[1][2][3] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[1][2] The disruption of this pathway ultimately leads to the cessation of cell division and plant death.[5]

These application notes provide detailed protocols for designing and conducting field trials to evaluate the efficacy of this compound-based herbicide formulations. The subsequent sections outline the experimental design, application procedures, data collection methods, and data analysis to ensure robust and reliable results.

Signaling Pathway of this compound

This compound is absorbed through the foliage and roots of the plant and is translocated via the xylem and phloem to the meristematic tissues.[1] In these growing points, it inhibits the AHAS enzyme, a key component in the biosynthesis of essential amino acids.

G This compound This compound Application (Foliar or Root Uptake) Translocation Translocation via Xylem and Phloem This compound->Translocation Meristem Accumulation in Meristematic Tissues Translocation->Meristem AHAS Acetohydroxyacid Synthase (AHAS/ALS) Meristem->AHAS Inhibition AminoAcids Valine, Leucine, Isoleucine Biosynthesis AHAS->AminoAcids ProteinSynthesis Protein Synthesis & Cell Growth AminoAcids->ProteinSynthesis PlantDeath Cessation of Growth & Plant Death ProteinSynthesis->PlantDeath Disruption

Caption: Mode of Action of this compound.

Experimental Design and Protocols

Objective

To evaluate the efficacy of different rates of an this compound-based herbicide formulation on target weed species and to assess its selectivity and safety in a specific crop.

Experimental Design

A Randomized Complete Block Design (RCBD) is recommended to minimize the effects of environmental variability, such as soil gradients.[6][7][8] This design involves dividing the experimental area into blocks, with each block containing all the treatments in a random order.[8][9] A minimum of three to four replications (blocks) should be used to ensure statistical validity.[6][9]

RCBD cluster_0 Field Layout: Randomized Complete Block Design (RCBD) cluster_1 Block 1 cluster_2 Block 2 cluster_3 Block 3 B1_T1 This compound (Rate 2) B1_T2 Untreated Control B1_T3 This compound (Rate 1) B1_T4 Standard Herbicide B2_T1 Standard Herbicide B2_T2 This compound (Rate 1) B2_T3 This compound (Rate 2) B2_T4 Untreated Control B3_T1 Untreated Control B3_T2 This compound (Rate 2) B3_T3 Standard Herbicide B3_T4 This compound (Rate 1)

Caption: Example of a Randomized Complete Block Design.

Treatments
  • Untreated Control: A plot that receives no herbicide application.

  • Test Product: this compound at various application rates (e.g., 20, 30, and 40 g ai/ha).[10]

  • Standard Herbicide: A commercially available herbicide with a different mode of action for comparison.

Plot Establishment and Maintenance
  • Site Selection: Choose a field with a uniform and representative population of the target weed species.

  • Plot Size: Individual plots should be of a sufficient size to minimize edge effects, for example, 10 by 35 feet.[11]

  • Layout: Mark the plots according to the RCBD, ensuring buffer zones between plots to prevent spray drift.

  • Crop Planting: Sow the desired crop uniformly across all plots.

Herbicide Application Protocol
  • Timing: Apply this compound post-emergence when weeds are actively growing and at the recommended growth stage (e.g., 2-4 true leaves).[5][12]

  • Equipment: Use a calibrated research sprayer (e.g., a CO2-pressurized backpack sprayer) to ensure accurate and uniform application.[11]

  • Spray Volume: A typical spray volume is around 50 L/ha.[13]

  • Adjuvants: Include a non-ionic surfactant and a nitrogen fertilizer solution as recommended by the product label to enhance efficacy.[13][14]

  • Environmental Conditions: Record the air temperature, relative humidity, and wind speed at the time of application.[15]

Data Collection and Presentation

Weed Control Efficacy

Visual assessments of weed control should be conducted at regular intervals, such as 7, 14, 28, and 56 days after treatment (DAT).[16] Efficacy is rated on a scale of 0 to 100%, where 0% represents no control and 100% represents complete weed death, compared to the untreated control.[17]

Table 1: Percent Weed Control Efficacy (%)

TreatmentRate (g ai/ha)14 DAT - Amaranthus retroflexus28 DAT - Amaranthus retroflexus14 DAT - Setaria viridis28 DAT - Setaria viridis
Untreated Control 00000
This compound 2085807570
This compound 3095908885
This compound 4098959290
Standard Herbicide Label Rate90889592
Crop Injury Assessment

Assess crop phytotoxicity at the same intervals as weed control, using a 0-100% scale where 0% is no injury and 100% is crop death.[17] Note any symptoms such as chlorosis, necrosis, or stunting.[14][17] Generally, injury of 10% or less is considered acceptable.[17]

Table 2: Crop Injury Rating (%)

TreatmentRate (g ai/ha)7 DAT14 DAT28 DAT
Untreated Control 0000
This compound 20210
This compound 30520
This compound 40841
Standard Herbicide Label Rate310
Crop Yield

At crop maturity, harvest the central area of each plot to determine the grain yield. Report the yield in appropriate units (e.g., kg/ha or bu/acre) after adjusting for moisture content.

Table 3: Crop Yield

TreatmentRate (g ai/ha)Yield ( kg/ha )
Untreated Control 01500
This compound 202800
This compound 303200
This compound 403100
Standard Herbicide Label Rate3000

Experimental Workflow

The overall workflow for an this compound efficacy field trial involves several key stages, from planning to final reporting.

G cluster_plan Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_data Phase 3: Data Collection & Analysis cluster_report Phase 4: Reporting A Define Objectives & Select Treatments B Site Selection & Field Preparation A->B C Experimental Design (RCBD) & Plot Layout B->C D Crop Planting C->D E Herbicide Application (Post-emergence) D->E F Visual Assessments (Weed Control & Crop Injury) E->F G Crop Harvest & Yield Measurement F->G H Statistical Analysis (ANOVA) G->H I Data Interpretation & Final Report H->I

Caption: Field Trial Experimental Workflow.

Data Analysis

The collected data should be subjected to Analysis of Variance (ANOVA) to determine if there are significant differences between the treatment means.[9] If significant differences are found, a means separation test, such as Duncan's Multiple Range Test (DMRT) or Tukey's HSD, can be used to identify which treatment means are statistically different from one another.[9][18]

Conclusion

Following these detailed protocols will enable researchers to conduct robust and reliable field trials for evaluating the efficacy of this compound-based herbicides. The use of a sound experimental design, standardized application and assessment procedures, and appropriate statistical analysis is critical for generating high-quality data to support product development and registration.

References

APPLICATION NOTES & PROTOCOLS: Imazamox Use in Imidazolinone-Resistant Crops

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Imazamox is a post-emergence herbicide belonging to the imidazolinone (IMI) chemical family.[1] It provides broad-spectrum control of various grass and broadleaf weeds.[2][3] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS), which is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[4][5] This inhibition leads to a disruption of protein synthesis and, ultimately, plant death.[2] Imidazolinone-resistant (IR) crops, often marketed under trade names like Clearfield®, have been developed through traditional plant breeding or mutagenesis to possess a modified ALS enzyme that is not affected by this compound, allowing for selective weed control within the crop.[6] These crops are not considered genetically modified organisms (GMOs).[6] This document provides detailed application guidelines and experimental protocols for the use of this compound in IR crops.

Mechanism of Action and Resistance

This compound is absorbed through the foliage and roots of plants and translocated to the meristematic tissues.[4] In susceptible plants, this compound binds to the ALS enzyme, blocking the production of essential amino acids. This leads to a cessation of cell growth and DNA synthesis.[4]

In IR crops, a specific mutation in the ALS gene results in an altered enzyme structure. This alteration prevents this compound from binding effectively to the enzyme, while the enzyme's normal catalytic function is maintained.[6] Consequently, the plant can continue to produce branched-chain amino acids and is tolerant to the herbicide application.[6] Because the ALS enzyme is not present in mammals, birds, or fish, this compound exhibits low toxicity to animals.[4][7]

Imazamox_MoA cluster_0 Susceptible Plant cluster_1 Imidazolinone-Resistant (IR) Crop Substrate_S Pyruvate ALS_S ALS Enzyme (Wild-Type) Substrate_S->ALS_S Binds Blocked ALS_S->Blocked AminoAcids_S Amino Acids (Val, Leu, Ile) Imazamox_S This compound Imazamox_S->ALS_S Binds & Blocks Blocked->AminoAcids_S Synthesis Blocked Death_S Plant Death AminoAcids_S->Death_S Deficiency Leads to Substrate_R Pyruvate ALS_R ALS Enzyme (Mutated) Substrate_R->ALS_R Binds AminoAcids_R Amino Acids (Val, Leu, Ile) ALS_R->AminoAcids_R Synthesis Continues Imazamox_R This compound Imazamox_R->ALS_R Binding Prevented Growth_R Normal Growth (Tolerance) AminoAcids_R->Growth_R

Caption: Mechanism of this compound action and resistance.

Application Guidelines and Data

This compound is typically applied post-emergence to control weeds in actively growing IR crops.[2] Application rates and timing are crucial for maximizing efficacy and ensuring crop safety. Adjuvants, such as nonionic surfactants (NIS) or methylated seed oils (MSO), are often required to improve herbicide uptake.[8]

Table 1: Recommended Post-Emergence this compound Application Rates in IR Crops

CropHerbicide Trade NameThis compound Rate (g a.i./ha)¹Target WeedsReference
Clearfield® Wheat Beyond®35 - 53Jointed goatgrass, Italian ryegrass, downy brome, feral rye, mustards.[6],[9]
Clearfield® Canola Adrenalin®, Intervix®35 - 71Wild radish, mustards, annual ryegrass.[3]
Clearfield® Sunflower Pulsar® 40, Pulsar® Plus40 - 50Common amaranth, green bristlegrass, velvetleaf, cocklebur.[10],[11]
Clearfield® Lentils Solo®35 - 45Wild mustard, shepherd's purse, green foxtail.[2]
IMI-Resistant Rice Clearcast®35 - 50Red rice, barnyardgrass.[2]

¹a.i./ha = active ingredient per hectare. Rates may vary by region and specific product label. Always consult the product label before use.

Table 2: Weed Control Efficacy of this compound in Clearfield® Wheat

Weed SpeciesApplication TimingThis compound Rate (g a.i./ha)Control Efficacy (%)Reference
Jointed Goatgrass Early Spring Post-emergence44 - 5395 - 97[6],[9]
Downy Brome Fall Post-emergence (Nov)4595 - 100[6]
Downy Brome Winter Post-emergence (Jan)4525 - 35[6]
Feral Rye Early Fall Post-emergence (1-6 leaf)44 - 5390 - 99[6],[9]
Italian Ryegrass Late Fall Post-emergence (Nov-Dec)45~80[6]

Table 3: Crop Injury Ratings for IR Wheat Cultivars

This compound RateApplication TimingAdjuvantCrop Injury (%)¹Reference
54 g/ha (1x)Early Fall, Late Fall, Early SpringNIS or MSO3 - 8[8]
108 g/ha (2x)Early Fall, Late Fall, Early SpringNIS or MSO5 - 15[8]
45 g/ha (1x)3-5 leaf stageN/A7[12]
90 g/ha (2x)3-5 leaf stageN/A12[12]

¹Injury symptoms may include temporary chlorosis (yellowing) and stunting, especially at higher rates or under stressful environmental conditions like cool, wet weather.[6][8]

Experimental Protocols

Protocol: Whole Plant Herbicide Efficacy and Crop Tolerance Assay (Greenhouse)

Objective: To determine the dose-response of target weed species and IR crops to this compound under controlled greenhouse conditions.

Materials:

  • This compound analytical standard or commercial formulation

  • Seeds of IR crop and susceptible weed species

  • Pots (e.g., 10 cm diameter) filled with appropriate potting mix

  • Greenhouse with controlled temperature (e.g., 25/18°C day/night) and light (e.g., 16-hour photoperiod)

  • Cabinet spray chamber calibrated to deliver a set volume (e.g., 200 L/ha)

  • Adjuvant (e.g., nonionic surfactant at 0.25% v/v)

  • Analytical balance, deionized water, volumetric flasks

  • Data collection tools (calipers, biomass scale)

Procedure:

  • Planting: Sow 5-10 seeds of each weed species and 3-5 seeds of the IR crop into separate pots. After emergence, thin to a uniform number of plants per pot (e.g., 3-5 for weeds, 2 for crop).

  • Growth: Grow plants until they reach the target growth stage for application (e.g., 2-4 leaf stage).

  • Herbicide Preparation: Prepare a stock solution of this compound. Perform serial dilutions to create a range of treatment rates (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x of the recommended field rate). Include the required adjuvant in each spray solution.

  • Application: Place pots in the spray chamber and apply the herbicide treatments. Include an untreated control (sprayed with water and adjuvant only). Replicate each treatment 3-4 times.

  • Post-Application Care: Return pots to the greenhouse. Water as needed, avoiding overhead irrigation for the first 24 hours.

  • Data Collection:

    • Visual Injury: At 7, 14, and 21 days after treatment (DAT), visually assess crop injury and weed control on a scale of 0% (no effect) to 100% (complete plant death).[13]

    • Biomass: At 21 DAT, harvest the above-ground biomass for each pot. Dry the biomass in an oven at 60-70°C until a constant weight is achieved. Record the dry weight.

  • Analysis: Analyze the data using an appropriate statistical model (e.g., ANOVA). Calculate the GR₅₀ (dose required to reduce growth by 50%) for each species to quantify resistance/susceptibility.

Workflow_Greenhouse_Assay start Start: Greenhouse Assay planting 1. Seed Planting (IR Crop & Weeds) start->planting thinning 2. Thinning to Uniform Stand planting->thinning growth 3. Grow to Target Stage (e.g., 2-4 Leaf) thinning->growth prep 4. Prepare this compound Dose Range growth->prep spray 5. Herbicide Application (Spray Chamber) prep->spray post_spray 6. Post-Application Greenhouse Care spray->post_spray data_collection 7. Data Collection (Visual Injury, Biomass) post_spray->data_collection analysis 8. Statistical Analysis (ANOVA, GR50) data_collection->analysis end End: Results analysis->end

Caption: Workflow for a greenhouse herbicide efficacy assay.
Protocol: In Vitro ALS Enzyme Activity Assay

Objective: To confirm target-site resistance by measuring the activity of the ALS enzyme extracted from IR and susceptible plant tissues in the presence of this compound.

Materials:

  • Fresh leaf tissue (youngest fully expanded leaves) from IR and susceptible plants

  • Liquid nitrogen

  • Mortar and pestle (pre-chilled)

  • Extraction Buffer (e.g., 0.1 M potassium phosphate (B84403) buffer pH 7.5, containing 1 mM sodium pyruvate, 0.5 mM MgCl₂, 0.5 mM thiamine (B1217682) pyrophosphate, 10 µM FAD, 10% v/v glycerol, 5 mM DTT, 10 mM cysteine)

  • Reaction Buffer (e.g., 50 mM potassium phosphate buffer pH 7.0, containing 20 mM sodium pyruvate, 1 mM MgCl₂, 1 mM thiamine pyrophosphate, 10 µM FAD)

  • This compound solutions of varying concentrations

  • 1 M H₂SO₄

  • Creatine (B1669601) solution (e.g., 0.5% w/v)

  • α-naphthol solution (e.g., 5% w/v in 2.5 M NaOH)

  • Microcentrifuge and refrigerated centrifuge

  • Spectrophotometer and 96-well microplates

  • Incubator or water bath (30-37°C)

Procedure:

  • Enzyme Extraction:

    • Harvest ~1 g of fresh leaf tissue and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Add 5 mL of ice-cold extraction buffer and continue grinding until a homogenous slurry is formed.

    • Transfer the slurry to a centrifuge tube and centrifuge at ~20,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant containing the crude enzyme extract. Keep on ice.

  • Enzyme Assay:

    • In a 96-well plate, add 50 µL of the crude enzyme extract to wells containing 50 µL of reaction buffer with varying concentrations of this compound (e.g., 0 to 1000 µM).

    • Incubate the plate at 30°C for 60 minutes to allow the enzymatic reaction (pyruvate conversion to acetolactate) to proceed.

    • Stop the reaction by adding 25 µL of 1 M H₂SO₄ to each well.

    • Incubate at 60°C for 15 minutes. This step decarboxylates the acetolactate product to acetoin.

  • Colorimetric Detection:

    • Add 100 µL of 0.5% creatine solution to each well, followed by 100 µL of 5% α-naphthol solution. The α-naphthol must be freshly prepared.

    • Incubate at 60°C for 15 minutes to allow for color development (acetoin forms a red complex).[14]

    • Read the absorbance at 530 nm using a microplate spectrophotometer.

  • Analysis:

    • Calculate the percentage of ALS inhibition for each this compound concentration relative to the untreated control.

    • Plot the inhibition curve and determine the I₅₀ value (the herbicide concentration required to inhibit enzyme activity by 50%) for both the IR and susceptible biotypes. A significantly higher I₅₀ for the IR biotype confirms target-site resistance.[15]

Disclaimer: These notes and protocols are intended for research and informational purposes only. All herbicide applications must be performed in accordance with the manufacturer's label, local regulations, and safe laboratory/field practices.

References

Application Notes and Protocols for Imazamox in Legume Cultivation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of imazamox, an imidazolinone herbicide, for selective weed control in various legume crops. The information is intended to guide research and development efforts related to crop protection and herbicide efficacy.

Executive Summary

This compound is a systemic, post-emergence herbicide widely used for the control of a broad spectrum of annual and perennial grass and broadleaf weeds in legume cultivation.[1][2] Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][3][4] This enzyme is crucial for the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine) in plants.[3][5] The disruption of this pathway leads to the cessation of plant growth and eventual death of susceptible weeds.[3][4] this compound is effective in crops such as soybeans, peanuts, field peas, and alfalfa.[2][6][7]

Mechanism of Action

This compound is absorbed through both the foliage and roots of plants and is translocated to the meristematic tissues.[3][8] Within the plant, it specifically targets and inhibits the ALS enzyme, a key component in the biosynthesis of branched-chain amino acids.[1][3][9] This inhibition disrupts protein synthesis and cell growth, ultimately leading to plant death.[3] Notably, the ALS enzyme is not present in mammals, birds, or fish, contributing to the low toxicity of this compound to animals.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the application and efficacy of this compound in legume crops.

Table 1: Recommended Application Rates of this compound in Various Legume Crops

Legume CropApplication Rate (g a.i./ha)Application Rate (fl. oz./acre)Reference(s)
Soybeans35 - 8016 - 64[10]
Peanuts35 - 3624 - 80[6]
Field Peas30 - 364[6][8]
Alfalfa (seedling)32 - 474 - 6[8][11]
Alfalfa (established)32 - 474 - 6[8][11]
Lima Beans (succulent)314[8]

Note: a.i. = active ingredient. Rates may vary depending on the specific product formulation, weed pressure, and environmental conditions. Always consult the product label for specific recommendations.

Table 2: Efficacy of this compound on Common Weeds in Legume Cultivation

Weed SpeciesCommon NameEfficacy (% Control)Reference(s)
Amaranthus retroflexusRedroot Pigweed>90%[12]
Chenopodium albumCommon Lambsquarters>90%
Setaria faberiGiant Foxtail>85%
Digitaria sanguinalisLarge Crabgrass>85%
Poa annuaAnnual Bluegrassup to 92%
Eleusine indicaGoosegrassup to 92%
Portulaca oleraceaCommon Purslane~88%
Avena fatuaWild OatsControlled[12]
Brassica napusVolunteer CanolaControlled[12]
Hordeum vulgareVolunteer BarleyControlled[12]

Note: Efficacy can be influenced by weed size at application, weather conditions, and the use of adjuvants.

Experimental Protocols

Protocol for Evaluating this compound Efficacy in a Field Setting

This protocol outlines a standard method for assessing the efficacy of this compound on target weeds in a legume crop.

Objective: To determine the percent control of various weed species by this compound at different application rates and timings.

Materials:

  • Certified legume seeds (e.g., soybean, field pea)

  • This compound herbicide formulation

  • Calibrated research plot sprayer

  • Adjuvants (e.g., non-ionic surfactant, methylated seed oil) as recommended

  • Plot stakes, measuring tapes, and flags

  • Data collection sheets or electronic device

  • Personal Protective Equipment (PPE)

Methodology:

  • Site Selection and Plot Establishment:

    • Select a field with a uniform and representative population of the target weed species.

    • Establish experimental plots of a standardized size (e.g., 3m x 10m).

    • Include untreated control plots for comparison.

    • Arrange plots in a randomized complete block design with a minimum of three replications.[13]

  • Crop Planting:

    • Plant the legume crop according to standard agronomic practices for the region.

  • Herbicide Application:

    • Apply this compound post-emergence when weeds are at the recommended growth stage (typically 2-6 leaf stage and actively growing).[8]

    • Calibrate the sprayer to deliver a consistent volume of spray solution (e.g., 100-300 gallons of water per acre for ground applications).

    • Prepare the spray solution, including any required adjuvants, according to the manufacturer's label.

    • Apply the different treatment rates of this compound to the designated plots.

  • Data Collection:

    • Assess weed control at specified intervals after application (e.g., 7, 14, and 28 days after treatment).

    • Visually rate weed control for each species on a scale of 0% (no control) to 100% (complete death).[13]

    • Assess crop phytotoxicity using a similar 0-100% scale, where 0 is no injury and 100 is crop death.

    • At the end of the growing season, harvest the crop from a designated area within each plot to determine yield.

  • Data Analysis:

    • Analyze the weed control and crop yield data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Protocol for this compound Residue Analysis in Plant Tissue

This protocol provides a general outline for determining the concentration of this compound residues in legume plant samples.

Objective: To quantify the amount of this compound present in plant tissues following application.

Materials:

  • Homogenizer or blender

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges

  • High-performance liquid chromatograph (HPLC) with a suitable detector (e.g., UV or mass spectrometer).[10][14]

  • Analytical standards of this compound

  • Extraction solvents (e.g., acidic methanol-water solution, chloroform).[5][10]

  • Reagents for mobile phase preparation

Methodology:

  • Sample Collection and Preparation:

    • Collect representative plant samples (e.g., leaves, stems) from treated plots at various time points after application.

    • Homogenize a known weight of the plant tissue (e.g., 20g) with an extraction solution (e.g., 100 ml of 0.02M CaCl2 solution).[10][14]

  • Extraction:

    • Centrifuge the homogenate to separate the solid and liquid phases.[10][14]

    • Collect the supernatant (liquid extract).

    • Adjust the pH of the extract to 2.0 with HCl.[10][14]

    • Perform a liquid-liquid partition into an organic solvent like chloroform.[10][14]

    • Evaporate the organic solvent to dryness.[10][14]

  • Clean-up (optional but recommended):

    • Dissolve the residue in a suitable solvent and pass it through an SPE cartridge to remove interfering compounds.

  • Analysis:

    • Reconstitute the final residue in the mobile phase.[10][14]

    • Inject a known volume of the sample into the HPLC system.

    • Separate this compound from other components on a suitable analytical column (e.g., C8 or C18).[10]

    • Detect and quantify this compound by comparing the peak area of the sample to a calibration curve generated from analytical standards.

Visualizations

Signaling Pathway of this compound Action

G This compound This compound Herbicide Plant Plant Uptake (Foliage and Roots) This compound->Plant Inhibition Inhibition This compound->Inhibition Binds to and inhibits enzyme Translocation Translocation to Meristematic Tissues Plant->Translocation ALS Acetolactate Synthase (ALS) Enzyme Translocation->ALS ALS->Inhibition AminoAcids Branched-Chain Amino Acid Biosynthesis (Valine, Leucine, Isoleucine) Inhibition->AminoAcids Blocks pathway ProteinSynthesis Protein Synthesis AminoAcids->ProteinSynthesis Required for PlantDeath Weed Death AminoAcids->PlantDeath Deficiency leads to CellGrowth Cell Growth & DNA Synthesis ProteinSynthesis->CellGrowth Essential for

Caption: this compound mode of action signaling pathway.

Experimental Workflow for Herbicide Efficacy Testing

G cluster_0 Pre-Trial cluster_1 Trial Execution cluster_2 Data Collection & Analysis cluster_3 Outcome SiteSelection Site Selection & Plot Establishment CropPlanting Legume Crop Planting SiteSelection->CropPlanting HerbicideApplication This compound Application (Post-emergence) CropPlanting->HerbicideApplication WeedControlAssessment Weed Control & Crop Phytotoxicity Assessment HerbicideApplication->WeedControlAssessment YieldMeasurement Crop Yield Measurement WeedControlAssessment->YieldMeasurement DataAnalysis Statistical Analysis YieldMeasurement->DataAnalysis Results Efficacy & Selectivity Determination DataAnalysis->Results

Caption: Herbicide efficacy trial experimental workflow.

Logical Relationships in an this compound-Based Weed Management Program

G Scouting Field Scouting (Weed ID & Growth Stage) Decision Decision to Spray this compound Scouting->Decision Application Application Timing, Rate, & Adjuvant Selection Decision->Application If weeds are at correct stage PostApplication Post-Application Evaluation Application->PostApplication Rotation Crop Rotation Restrictions Application->Rotation Consider for next season ResistanceManagement Weed Resistance Management PostApplication->ResistanceManagement Assess for resistant biotypes ResistanceManagement->Scouting Inform future scouting

Caption: Logical flow for this compound weed management.

Weed Resistance Management

The repeated use of herbicides with the same mode of action, such as this compound and other Group 2 herbicides, can lead to the selection of naturally resistant weed biotypes.[8] To mitigate the development of herbicide resistance, it is crucial to implement an integrated weed management program that includes:

  • Rotating herbicides with different modes of action.

  • Tank-mixing this compound with other suitable herbicides to broaden the weed control spectrum.

  • Utilizing cultural practices such as crop rotation and mechanical cultivation.

  • Scouting fields regularly to identify and manage any weed escapes.

Crop Rotation Restrictions

The persistence of this compound in the soil can affect subsequent sensitive crops.[15] Rotational intervals vary depending on factors such as soil type, pH, and rainfall.[15] It is imperative to consult the product label for specific crop rotation restrictions to avoid injury to following crops.[16][17][18][19] For example, under certain conditions, there may be a waiting period before planting crops like sugar beets or certain vegetables.[8]

References

Application Notes and Protocols: Imazamox as a Selectable Marker in Plant Genetic Transformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing imazamox as a robust selectable marker in plant genetic transformation. This system is predicated on the introduction of a mutated acetohydroxyacid synthase (AHAS) gene, conferring resistance to the herbicide this compound.

Introduction

This compound is a broad-spectrum herbicide belonging to the imidazolinone family. Its mode of action involves the inhibition of the acetohydroxyacid synthase (AHAS) enzyme, also known as acetolactate synthase (ALS).[1][2][3] AHAS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and cell growth.[1][2] Inhibition of this enzyme disrupts protein synthesis, interferes with DNA synthesis and cell growth, ultimately leading to plant death.[1][4]

In the context of plant genetic transformation, a mutated version of the AHAS gene that is insensitive to this compound can be used as a dominant selectable marker. Plant cells that successfully integrate this mutant gene can survive and proliferate on a medium containing this compound, while non-transformed cells are eliminated. This allows for the efficient selection of transgenic tissues and the regeneration of whole transgenic plants.

The use of a plant-derived gene as a selectable marker can be advantageous, potentially alleviating some of the regulatory concerns associated with antibiotic resistance genes of bacterial origin.

Mechanism of this compound Resistance

Resistance to this compound is conferred by specific point mutations in the gene encoding the AHAS enzyme. These mutations result in amino acid substitutions that alter the herbicide-binding site on the enzyme, thereby reducing its sensitivity to this compound without significantly compromising its enzymatic function. Several mutations in the AHAS gene have been identified to confer resistance to imidazolinone herbicides in various plant species.

For example, a common mutation involves a single nucleotide change leading to an amino acid substitution at specific conserved domains of the AHAS protein. In chickpea, a C-to-T mutation at position 581 of the AHAS1 gene, resulting in an alanine (B10760859) to valine substitution (Ala194Val), has been shown to confer resistance to this compound.[5][6][7] Similarly, a serine to asparagine substitution (Ser653Asn) in the barley AHAS gene has been identified as conferring resistance to imidazolinones.[8] These mutations are typically inherited as a single semi-dominant or dominant trait.

The signaling pathway for this compound action and resistance is depicted below:

G cluster_0 Wild-Type Plant Cell cluster_1 Transgenic Plant Cell Imazamox_in_WT This compound AHAS_WT Wild-Type AHAS Enzyme Imazamox_in_WT->AHAS_WT Inhibits Cell_death Cell Death Imazamox_in_WT->Cell_death Leads to BCAA_synthesis_WT Branched-Chain Amino Acid (Val, Leu, Ile) Synthesis AHAS_WT->BCAA_synthesis_WT Catalyzes Protein_synthesis_WT Protein Synthesis & Cell Growth BCAA_synthesis_WT->Protein_synthesis_WT Imazamox_in_T This compound AHAS_mutant Mutant AHAS Enzyme Imazamox_in_T->AHAS_mutant No Inhibition BCAA_synthesis_T Branched-Chain Amino Acid (Val, Leu, Ile) Synthesis AHAS_mutant->BCAA_synthesis_T Catalyzes Protein_synthesis_T Protein Synthesis & Cell Growth BCAA_synthesis_T->Protein_synthesis_T Cell_survival Cell Survival & Proliferation Protein_synthesis_T->Cell_survival

Mechanism of this compound action and resistance.

Quantitative Data Summary

The effective concentration of this compound for selection varies depending on the plant species, the tissue type, and the stage of development. The following tables summarize key quantitative data for the use of this compound as a selectable marker.

Table 1: this compound Concentrations for In Vitro Selection

Plant SpeciesExplant TypeThis compound ConcentrationOutcome
MaizeCallus0.05 - 0.1 µM (initial)Formation of regenerable callus
MaizeCallus0.5 µM (subsequent)Selection of transformed cells
WheatCallus0.1 µMRegeneration of shoots
SunflowerSeedling0.2 mMOptimal for in vitro selection

Table 2: this compound Application Rates for Whole Plant Selection

Plant SpeciesApplication StageThis compound Application RateOutcome
Wheat10-14 days post-transplanting25-50 g/haSelection of resistant plants
Lentil5-6 node stage40 g a.i./ha (recommended dose)Screening for tolerant genotypes
ChickpeaField conditions60 g/LSelection of herbicide-tolerant lines

Experimental Protocols

The following protocols provide a general framework for using this compound as a selectable marker in plant transformation. Optimization may be required for specific plant species and genotypes.

Vector Construction

The first step is to construct a binary vector for Agrobacterium-mediated transformation containing the mutant AHAS gene cassette.

Protocol 4.1.1: Cloning of the Mutant AHAS Gene into a Binary Vector

  • Isolate the Mutant AHAS Gene: The coding sequence of the this compound-resistant AHAS gene can be synthesized based on known mutations or amplified from a resistant plant source using PCR with high-fidelity polymerase.

  • Select a Binary Vector: Choose a suitable binary vector (e.g., pCAMBIA series) that contains the necessary elements for T-DNA transfer, including left and right border sequences. The vector should also have a multiple cloning site (MCS) for insertion of the gene of interest.

  • Construct the Expression Cassette:

    • Clone the mutant AHAS coding sequence into an intermediate cloning vector.

    • Insert a constitutive promoter (e.g., CaMV 35S, maize ubiquitin) upstream of the AHAS gene to ensure its expression in various plant tissues.

    • Add a terminator sequence (e.g., nos terminator) downstream of the AHAS gene for proper transcription termination and mRNA stabilization.

  • Subclone into Binary Vector: Ligate the complete AHAS expression cassette (promoter-gene-terminator) into the MCS of the binary vector.

  • Transform into E. coli: Transform the ligation product into a competent E. coli strain (e.g., DH5α) for plasmid amplification and verification.

  • Verify the Construct: Confirm the integrity of the construct by restriction digestion and Sanger sequencing.

  • Transform into Agrobacterium: Introduce the verified binary vector into a competent Agrobacterium tumefaciens strain (e.g., LBA4404, EHA105) via electroporation or heat shock.

Agrobacterium-Mediated Transformation and Selection

This protocol outlines the general steps for transforming plant tissues and selecting for transgenic events using this compound.

Protocol 4.2.1: Transformation and In Vitro Selection

  • Prepare Plant Explants:

    • Sterilize seeds and germinate them in vitro.

    • Excise suitable explants (e.g., cotyledons, hypocotyls, immature embryos) from sterile seedlings.

  • Prepare Agrobacterium Culture:

    • Grow the Agrobacterium strain carrying the binary vector in a suitable liquid medium (e.g., YEP) with appropriate antibiotics to an OD600 of 0.6-0.8.

    • Pellet the bacteria by centrifugation and resuspend in a liquid co-cultivation medium, often supplemented with acetosyringone (B1664989) (e.g., 100 µM) to induce virulence gene expression.

  • Infection and Co-cultivation:

    • Immerse the explants in the Agrobacterium suspension for a defined period (e.g., 30 minutes).

    • Blot the explants on sterile filter paper to remove excess bacteria.

    • Place the explants on a co-cultivation medium (solidified) and incubate in the dark for 2-3 days.

  • Selection and Regeneration:

    • Transfer the explants to a selection medium containing a suitable concentration of this compound (refer to Table 1) and an antibiotic (e.g., cefotaxime, timentin) to eliminate Agrobacterium.

    • Subculture the explants to fresh selection medium every 2-3 weeks.

    • Observe for the development of resistant calli or shoots. Non-transformed tissues will typically bleach and die.

  • Shoot Elongation and Rooting:

    • Transfer regenerated shoots to a shoot elongation medium, which may contain a lower concentration of this compound or no selection agent.

    • Once shoots are well-developed, transfer them to a rooting medium.

  • Acclimatization:

    • Carefully transfer rooted plantlets to soil and acclimatize them to greenhouse conditions.

Confirmation of Transgenic Plants

It is crucial to confirm the presence and expression of the transgene in the putative transgenic plants.

Protocol 4.3.1: Molecular and Phenotypic Analysis

  • Genomic DNA PCR:

    • Extract genomic DNA from the leaves of putative transgenic and wild-type control plants.

    • Perform PCR using primers specific to the mutant AHAS gene or another part of the T-DNA cassette. The presence of the expected PCR product confirms the integration of the transgene.

  • Herbicide Tolerance Assay:

    • Spray the putative transgenic and wild-type plants with a discriminating dose of this compound (refer to Table 2).

    • Observe the plants for signs of herbicide damage over the next 1-2 weeks. Transgenic plants should remain healthy, while wild-type plants will show symptoms of phytotoxicity.

  • (Optional) Southern Blot Analysis: Perform Southern blot analysis to determine the copy number of the integrated transgene.

  • (Optional) Gene Expression Analysis: Use reverse transcription PCR (RT-PCR) or quantitative real-time PCR (qRT-PCR) to confirm the transcription of the mutant AHAS gene.

Experimental Workflow and Logical Relationships

The overall workflow for generating and confirming this compound-resistant transgenic plants is illustrated in the following diagram.

G cluster_0 Vector Construction cluster_1 Plant Transformation & Selection cluster_2 Analysis of Transgenic Plants VC1 Isolate/Synthesize Mutant AHAS Gene VC2 Construct Expression Cassette VC1->VC2 VC3 Ligate into Binary Vector VC2->VC3 VC4 Transform into Agrobacterium VC3->VC4 PT2 Infect with Agrobacterium VC4->PT2 PT1 Prepare Explants PT1->PT2 PT3 Co-cultivation PT2->PT3 PT4 Selection on This compound Medium PT3->PT4 PT5 Regeneration of Putative Transgenics PT4->PT5 AN1 Acclimatize Plants PT5->AN1 AN2 Genomic DNA PCR AN1->AN2 AN3 Herbicide Spray Assay AN1->AN3 AN4 Confirm Transgenic Status AN2->AN4 AN3->AN4

Workflow for this compound-based plant transformation.

Conclusion

This compound, in conjunction with a mutated AHAS gene, provides an effective and efficient system for the selection of transgenic plants. The protocols and data presented here offer a solid foundation for researchers to implement this technology in their plant transformation experiments. As with any selectable marker system, careful optimization of selection conditions is key to achieving high transformation efficiencies.

References

Protocol for Studying Imazamox Metabolism in Crop Plants

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imazamox is a broad-spectrum imidazolinone herbicide widely used for post-emergence control of grass and broadleaf weeds in various crops.[1][2] Its mode of action involves the inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[2][3] This enzyme is crucial for the biosynthesis of essential branched-chain amino acids—valine, leucine, and isoleucine—in plants.[2] The selectivity of this compound in tolerant crop species is primarily attributed to their ability to rapidly metabolize the herbicide into non-phytotoxic compounds.[1] Understanding the metabolic fate of this compound in different crop plants is essential for developing herbicide-tolerant crops, assessing crop safety, and managing herbicide resistance in weeds.

This application note provides detailed protocols for studying this compound metabolism in crop plants, including methods for metabolite extraction, identification, and quantification. It also summarizes key metabolic pathways and presents quantitative data on this compound metabolism in various crops.

This compound Metabolic Pathway in Crop Plants

The metabolic detoxification of this compound in plants typically occurs in two main phases. Phase I involves the hydroxylation of the parent molecule, catalyzed by cytochrome P450 monooxygenases. This is followed by Phase II, where the hydroxylated metabolite is conjugated with glucose or glutathione (B108866), facilitated by glycosyltransferases or glutathione S-transferases (GSTs), respectively.

The primary metabolic route for this compound detoxification in tolerant plants involves two key steps:

  • Hydroxylation: The methoxymethyl group on the pyridine (B92270) ring of this compound is hydroxylated to form 5-hydroxymethyl-imazamox (also referred to as CL 263284 or this compound-O-desmethyl).[2][4]

  • Conjugation: The resulting hydroxyl group serves as a site for conjugation with glucose, forming a glucose conjugate ( CL 189215 ).[2] This conjugation increases the water solubility of the molecule, facilitating its sequestration and further detoxification. There is also evidence for the involvement of glutathione S-transferases in this compound detoxification.

Imazamox_Metabolism This compound This compound (C15H19N3O4) Hydroxymethyl 5-Hydroxymethyl-Imazamox (CL 263284) This compound->Hydroxymethyl Phase I: Hydroxylation (Cytochrome P450) Glutathione_Conj Glutathione Conjugate This compound->Glutathione_Conj Phase II: Glutathione Conjugation (GSTs) Glucose_Conj This compound-Glucose Conjugate (CL 189215) Hydroxymethyl->Glucose_Conj Phase II: Glycosylation (Glycosyltransferase) Dicarboxylic_Acid Dicarboxylic Acid Metabolite (CL 312622) Hydroxymethyl->Dicarboxylic_Acid Further Oxidation

Caption: Metabolic pathway of this compound in crop plants.

Data on this compound Metabolism

The rate and profile of this compound metabolism can vary significantly between tolerant and susceptible crop species. Tolerant crops generally exhibit a higher rate of metabolism, leading to rapid detoxification of the herbicide.

Table 1: Quantitative Analysis of this compound Metabolism in Imidazolinone-Resistant (IMI-R) Sunflower.

Time After Treatment (Days)This compound Concentration (mg/kg)Percent of Initial Concentration Remaining
1~19100%
7~7.5~39.5%
14~1.5~7.9%

Data sourced from a study on an IMI-R sunflower hybrid. The initial concentration at Day 1 was approximately 19 mg/kg, which decreased by about 90% over 14 days.[5] A separate study on IMI-R sunflower reported a residual this compound concentration of 6.86 ± 0.31 mg/kg in leaves 7 days after treatment.[6][7]

Table 2: Distribution of this compound and its Metabolites in Wheat (Percent of Total Radioactive Residue - TRR).

CompoundForage (8 DAT)Straw (62 DAT)Grain (62 DAT)
This compound 16–42%< 2%33.5 - 40.8%
5-Hydroxymethyl-Imazamox ( CL 263284 ) 36–54%44–50%up to 3.5%
This compound-Glucose Conjugate ( CL 189215 ) Not ReportedNot Reportedup to 21%
Dicarboxylic Acid Metabolite ( CL 312622 ) Not Reportedup to 26%Not Reported

DAT: Days After Treatment. Data compiled from a JMPR evaluation report on this compound metabolism in wheat. This table highlights the shift in metabolite profiles in different plant parts over time.[2]

Experimental Protocols

The following section details the methodologies for key experiments to study this compound metabolism in crop plants. This workflow allows for the determination of the rate of metabolism and the identification of metabolites.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plant_Treatment 1. Plant Treatment (this compound Application) Sampling 2. Sample Collection (Time-course) Plant_Treatment->Sampling Extraction 3. Extraction of This compound & Metabolites Sampling->Extraction Cleanup 4. Extract Cleanup (e.g., SPE) Extraction->Cleanup Analysis 5. HPLC or LC-MS/MS Analysis Cleanup->Analysis Quantification 6. Data Quantification & Identification Analysis->Quantification

Caption: Experimental workflow for studying this compound metabolism.
Plant Growth and Treatment

  • Plant Material: Grow crop plants of interest (e.g., sunflower, wheat, maize, soybean) in a controlled environment (growth chamber or greenhouse) to the desired growth stage (e.g., 4-6 true leaves).[5]

  • Herbicide Application: Prepare a solution of this compound at the desired concentration. Apply the herbicide to the leaves of the plants using a sprayer to ensure uniform coverage.[5] A typical application rate might be equivalent to the recommended field rate.

  • Experimental Design: Include non-treated control plants and multiple replications for each treatment and time point.

Sample Collection and Preparation
  • Sampling: Collect leaf tissue samples at various time points after treatment (e.g., 0, 1, 3, 7, and 14 days) to monitor the change in this compound concentration over time.

  • Sample Processing: Immediately freeze the collected samples in liquid nitrogen and store them at -80°C until extraction to prevent metabolic activity.[5]

Extraction of this compound and Metabolites

This protocol is a composite of methods described in the literature.

  • Homogenization: Weigh the frozen plant tissue (e.g., 20 g) and homogenize it for 3 minutes with an extraction solvent. A common solvent is a 0.02M CaCl2 solution (100 ml).[8] Alternatively, an acidic aqueous methanol (B129727) solution can be used.

  • Centrifugation: Centrifuge the homogenate (e.g., at 5000 rpm for 15 minutes) to pellet the solid plant debris.[8]

  • pH Adjustment: Collect the supernatant and adjust the pH to 2.0 using HCl (1:1).[8]

  • Liquid-Liquid Partitioning: Transfer the acidified extract to a separatory funnel and partition the this compound and its metabolites into an organic solvent like chloroform (B151607) (CHCl3) or dichloromethane.[8][9] Repeat this step three times with fresh organic solvent (e.g., 2 x 50 ml).

  • Evaporation: Combine the organic phases and evaporate to dryness using a rotary evaporator.[8][9]

  • Reconstitution: Redissolve the residue in a small, known volume of the mobile phase to be used for HPLC analysis (e.g., 1 ml).[8]

HPLC or LC-MS/MS Analysis
  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector or a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system for higher sensitivity and specificity.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water containing an acidifier like formic acid (e.g., CH3CN/H2O/HCOOH, 30/69/1).[10]

    • Flow Rate: 0.7 ml/min.[10]

    • Detection: UV detection at an appropriate wavelength for this compound or MS/MS detection using specific parent and daughter ion transitions for this compound and its metabolites.

  • Quantification: Prepare standard curves using analytical standards of this compound and, if available, its metabolites. Calculate the concentration of each compound in the plant extracts based on the peak areas from the chromatograms.

Conclusion

The protocols and information provided in this application note offer a comprehensive framework for investigating the metabolism of this compound in crop plants. By employing these methods, researchers can elucidate metabolic pathways, quantify metabolic rates, and identify the key enzymes and metabolites involved in this compound detoxification. This knowledge is crucial for the development of herbicide-tolerant crops and for sustainable weed management strategies.

References

Application Notes and Protocols for Assessing Imazamox Phytotoxicity in Rotational Crops

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the phytotoxicity of Imazamox, an imidazolinone herbicide, on susceptible rotational crops. Understanding the potential for carryover injury is crucial for developing effective weed management strategies and ensuring crop safety. The following protocols cover a range of assessment methods from visual scoring to biochemical assays, allowing for a comprehensive evaluation of this compound-induced phytotoxicity.

Introduction to this compound Phytotoxicity

This compound is a widely used herbicide that controls a broad spectrum of grass and broadleaf weeds by inhibiting the acetolactate synthase (ALS) enzyme (also known as acetohydroxyacid synthase or AHAS).[1] This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1] Inhibition of ALS leads to a deficiency in these essential amino acids, ultimately causing a cessation of cell division and plant growth, leading to plant death in susceptible species.[1]

Due to its soil persistence, this compound can pose a risk of injury to sensitive rotational crops planted in subsequent seasons.[2][3] The extent of this phytotoxicity is influenced by several factors, including soil type, pH, organic matter content, and environmental conditions such as rainfall and temperature.[2][3] Therefore, robust methods for assessing phytotoxicity are essential for determining safe plant-back intervals and mitigating potential crop damage.

This compound Mode of Action and Phytotoxicity Pathway

This compound is absorbed through the foliage and roots of plants and translocated to the meristematic tissues.[4] In susceptible plants, it binds to the ALS enzyme, blocking the production of essential amino acids. This disruption in protein synthesis and cell growth manifests as various phytotoxicity symptoms.

This compound This compound Application (Soil or Foliar) Uptake Uptake by Roots and Shoots This compound->Uptake Binding This compound Binds to ALS This compound->Binding Inhibition Translocation Translocation to Meristems Uptake->Translocation ALS Acetolactate Synthase (ALS) Enzyme Translocation->ALS ALS->Binding AminoAcids Branched-Chain Amino Acid Synthesis Blocked (Valine, Leucine, Isoleucine) Binding->AminoAcids ProteinSynthesis Protein Synthesis Inhibited AminoAcids->ProteinSynthesis CellDivision Cell Division and Growth Cease ProteinSynthesis->CellDivision Symptoms Phytotoxicity Symptoms: Stunting, Chlorosis, Necrosis CellDivision->Symptoms

This compound Mode of Action Pathway

Quantitative Data Summary

The following tables summarize quantitative data on this compound phytotoxicity to various rotational crops.

Table 1: Visual Injury and Yield Reduction in Rotational Crops Due to this compound Carryover

Rotational CropThis compound Rate (g a.i./ha)Visual Injury (%)Yield Reduction (%)Soil pHReference
Spring Barley451031<6[2]
Spring Barley902579<6[2]
Canola456589<6[2]
Canola906483<6[2]
Spring Wheat4550<6[2]
Spring Wheat901328<6[2]
Tomato400 µg/kg soil44.2 - 74.7Not ReportedNot Specified[1]
Tomato800 µg/kg soil76.7 - 80.5Not ReportedNot Specified[1]

Table 2: Effective Concentration (EC50) of this compound Causing 50% Inhibition in Maize Seedlings

ParameterRacemic this compound (mg/L)S-Imazamox (mg/L)R-Imazamox (mg/L)Reference
Root Length0.42121.21420.2460[5]
Root Fresh Weight0.00020.10050.0032[5]
Shoot Height0.71141.40560.4530[5]
Shoot Fresh Weight0.62201.54180.2286[5]
Total Chlorophyll Content0.11000.33060.0307[5]

Experimental Protocols

A general workflow for assessing this compound phytotoxicity is outlined below. Detailed protocols for specific methods follow.

start Start: this compound Application in Primary Crop soil_sampling Soil Sampling at Plant-Back Intervals start->soil_sampling greenhouse Greenhouse Bioassay soil_sampling->greenhouse field Field Bioassay soil_sampling->field visual Visual Injury Assessment greenhouse->visual biomass Biomass Measurement greenhouse->biomass chloro Chlorophyll Fluorescence greenhouse->chloro biochem Biochemical Assays (e.g., ALS activity) greenhouse->biochem field->visual field->biomass data Data Analysis and Interpretation visual->data biomass->data chloro->data biochem->data end End: Phytotoxicity Assessment data->end

General Experimental Workflow
Visual Injury Assessment

Objective: To visually assess and quantify the phytotoxic effects of this compound on rotational crops.

Materials:

  • Treated and untreated control plots or pots.

  • Standardized visual rating scale (e.g., EWRC or CWSS scale).[6][7]

  • Data collection sheets or electronic device.

Protocol:

  • Timing of Assessment: Conduct visual assessments at regular intervals after crop emergence (e.g., 7, 14, 21, and 28 days after emergence).

  • Rating Scale: Utilize a standardized rating scale, such as the 0-100% scale from the Canadian Weed Science Society (CWSS), where 0% indicates no injury and 100% indicates complete plant death.[6] Alternatively, the European Weed Research Council (EWRC) 1-9 scale can be used, where 1 is no effect and 9 is complete kill.[7]

  • Assessment:

    • Compare treated plants to the untreated control to accurately gauge the level of injury.

    • Evaluate the entire plot or all plants in a pot to get a representative score.

    • Record symptoms such as stunting, chlorosis (yellowing), necrosis (tissue death), and malformations.[6]

    • Assign a single phytotoxicity rating for each plot or pot based on the overall injury level.

  • Data Recording: Record the date of assessment, crop growth stage, and the assigned phytotoxicity rating for each plot/pot.

Table 3: Example of a Visual Phytotoxicity Rating Scale (Adapted from CWSS)

Rating (%)Description of Injury
0No effect
1-10Slight discoloration or stunting
11-20Noticeable discoloration and/or stunting
21-40Significant injury, some stand reduction
41-60Heavy injury, significant stand reduction
61-80Severe injury, few surviving plants
81-99Only a few plants alive but severely affected
100Complete kill of all plants
Biomass Measurement

Objective: To quantify the impact of this compound on plant growth by measuring shoot and root biomass.

Materials:

  • Harvesting tools (scissors, shears).

  • Balance (accurate to 0.01 g).

  • Drying oven.

  • Root washing station.

Protocol:

  • Plant Harvest: At a predetermined time point (e.g., 28 days after emergence or at the end of the bioassay), carefully harvest the above-ground (shoot) and below-ground (root) portions of the plants from each plot or pot.

  • Shoot Biomass:

    • Cut the shoots at the soil surface.

    • Place the shoots from each sample in a labeled paper bag.

    • Dry the samples in a drying oven at 60-70°C until a constant weight is achieved (typically 48-72 hours).

    • Record the dry weight.

  • Root Biomass:

    • Carefully excavate the roots and gently wash them free of soil.

    • Blot the roots dry with a paper towel.

    • Place the roots in a labeled paper bag and dry them in the oven as described for the shoots.

    • Record the dry weight.

  • Data Analysis: Calculate the percent reduction in shoot and root biomass for each treatment compared to the untreated control.

Chlorophyll Fluorescence Analysis

Objective: To assess the impact of this compound on the photosynthetic efficiency of the plant, which can be an early indicator of stress.

Materials:

  • Pulse-Amplitude-Modulated (PAM) fluorometer.

  • Leaf clips.

  • Dark adaptation chamber or clips.

Protocol:

  • Dark Adaptation: Dark-adapt the leaves of the plants for at least 30 minutes before measurement. This ensures that all reaction centers of photosystem II (PSII) are open.

  • Measurement of Fv/Fm:

    • Use a PAM fluorometer to measure the maximal quantum yield of PSII photochemistry (Fv/Fm).

    • Attach the leaf clip to a fully expanded, healthy-looking leaf.

    • Measure the minimal fluorescence (Fo) with a weak measuring light.

    • Apply a saturating pulse of light to measure the maximal fluorescence (Fm).

    • The instrument will calculate Fv (variable fluorescence = Fm - Fo) and the Fv/Fm ratio.

  • Data Interpretation:

    • A decrease in the Fv/Fm ratio in treated plants compared to the control indicates stress and damage to the photosynthetic apparatus.[8]

    • Healthy plants typically have an Fv/Fm ratio of around 0.83.

  • Timing: Measurements can be taken at various time points after treatment to monitor the progression of phytotoxicity.

In Vitro Acetolactate Synthase (ALS) Activity Assay

Objective: To directly measure the inhibitory effect of this compound on the activity of the ALS enzyme.

Materials:

  • Fresh, young plant tissue.

  • Ice-cold extraction buffer.

  • Centrifuge.

  • Spectrophotometer or microplate reader.

  • ALS assay reagents (pyruvate, thiamine (B1217682) pyrophosphate, FAD, MgCl2, creatine (B1669601), α-naphthol, NaOH).

Protocol:

  • Enzyme Extraction:

    • Harvest approximately 1 g of fresh, young leaf tissue and immediately place it on ice.

    • Homogenize the tissue in an ice-cold extraction buffer.

    • Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant containing the crude ALS enzyme extract.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the enzyme extract and the necessary cofactors.

    • Initiate the reaction by adding the substrate (pyruvate).

    • Incubate the reaction at a specific temperature (e.g., 37°C) for a set time (e.g., 60 minutes).

    • Stop the reaction by adding sulfuric acid. This also decarboxylates the product, acetolactate, to acetoin (B143602).

    • Add creatine and α-naphthol and incubate to allow for color development.

    • Measure the absorbance at 525 nm.

  • Data Analysis:

    • Calculate the ALS activity based on the rate of acetoin formation.

    • Determine the percentage of ALS inhibition for this compound-treated samples relative to the untreated control.

    • The IC50 value (the concentration of this compound that causes 50% inhibition of ALS activity) can be determined by testing a range of herbicide concentrations.[9]

Factors Influencing this compound Phytotoxicity

The carryover and subsequent phytotoxicity of this compound are influenced by a complex interplay of environmental and soil factors.

Phytotoxicity This compound Phytotoxicity to Rotational Crops Soil Soil Properties Soil->Phytotoxicity pH Soil pH Soil->pH OM Organic Matter Soil->OM Texture Soil Texture Soil->Texture Moisture Soil Moisture Soil->Moisture Environmental Environmental Conditions Environmental->Phytotoxicity Rainfall Rainfall Environmental->Rainfall Temp Temperature Environmental->Temp Herbicide Herbicide Factors Herbicide->Phytotoxicity Rate Application Rate Herbicide->Rate Timing Application Timing Herbicide->Timing Crop Crop Factors Crop->Phytotoxicity Species Crop Species Sensitivity Crop->Species Growth Growth Stage Crop->Growth

Factors Influencing Phytotoxicity

Key Considerations:

  • Soil pH: this compound availability and persistence are highly dependent on soil pH. It is more available and can be more injurious in low-pH soils.[2]

  • Soil Organic Matter and Texture: Soils with higher organic matter and clay content can bind more of the herbicide, potentially reducing its availability to rotational crops.[3]

  • Soil Moisture and Temperature: Adequate soil moisture and warmer temperatures promote the microbial degradation of this compound, reducing its persistence.[3] Dry conditions can lead to increased carryover risk.[3]

  • Crop Susceptibility: Different rotational crops exhibit varying levels of sensitivity to this compound residues. For example, canola and barley are generally more sensitive than wheat.[2]

References

Application Notes and Protocols for Imazamox Formulation Development for Enhanced Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imazamox is a post-emergence herbicide belonging to the imidazolinone class, widely utilized for the control of a broad spectrum of grass and broadleaf weeds in various crops.[1][2] Its mode of action involves the inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[2][3] This enzyme is crucial for the synthesis of essential branched-chain amino acids—valine, leucine, and isoleucine—in plants.[3] The disruption of this pathway leads to a deficiency in these amino acids, ultimately inhibiting protein synthesis, cell growth, and DNA synthesis, causing the slow death of the target plant.[3] Notably, the AHAS enzyme is not present in animals, contributing to the low toxicity of this compound to mammals, birds, and fish.[3][4]

Despite its effectiveness, the efficacy of this compound can be influenced by various factors, including environmental conditions and the physicochemical properties of the spray solution. To overcome these limitations and enhance its herbicidal activity, the development of advanced formulations is crucial. This involves the incorporation of adjuvants—substances added to a herbicide formulation or tank mix to improve its performance.[5][6] Adjuvants can enhance efficacy by improving spray droplet retention on leaf surfaces, increasing herbicide uptake and penetration through the plant cuticle, and overcoming antagonism from hard water.[5] This document provides detailed application notes and protocols for the development and evaluation of this compound formulations with enhanced efficacy.

Mechanism of Action of this compound

This compound is a systemic herbicide that is absorbed through both the foliage and roots of plants and is then translocated to the meristematic tissues where it exerts its effect.[3][4]

G This compound This compound Application Uptake Absorption by Roots and Shoots This compound->Uptake Translocation Translocation via Xylem and Phloem Uptake->Translocation Meristem Accumulation in Meristematic Tissues Translocation->Meristem AHAS Acetohydroxyacid Synthase (AHAS/ALS) Meristem->AHAS Inhibition AminoAcids Branched-Chain Amino Acid Synthesis (Val, Leu, Ile) AHAS->AminoAcids Catalyzes ProteinSynthesis Protein Synthesis & Cell Growth AminoAcids->ProteinSynthesis PlantDeath Plant Death ProteinSynthesis->PlantDeath

Caption: Mechanism of action of this compound.

Formulation Development Workflow

The development of an enhanced this compound formulation involves a systematic approach from initial screening of adjuvants to greenhouse and field efficacy trials.

G cluster_0 Formulation Development cluster_1 Efficacy Evaluation cluster_2 Analysis cluster_3 Final Product AdjuvantScreening Adjuvant Screening (Surfactants, Oils, etc.) PhysicoChem Physicochemical Characterization (Stability, Droplet Size) AdjuvantScreening->PhysicoChem Greenhouse Greenhouse Bioassays (Dose-Response) PhysicoChem->Greenhouse Field Field Trials (Weed Control & Crop Safety) Greenhouse->Field Data Data Analysis (Statistical Evaluation) Field->Data FinalFormulation Optimized this compound Formulation Data->FinalFormulation

Caption: this compound formulation development workflow.

Experimental Protocols

Preparation of this compound Formulations

Objective: To prepare stable and effective this compound formulations with various adjuvants.

Materials:

  • This compound technical grade (≥95% purity)

  • Adjuvants:

  • Solvents (e.g., water, solvent naphtha)

  • Emulsifiers

  • Deionized water

  • Magnetic stirrer and hot plate

  • High-shear homogenizer

Protocol:

  • Preparation of the Oil Phase (for Emulsifiable Concentrates - EC): a. Dissolve the required amount of technical this compound in the chosen solvent. b. Add the selected oil-based adjuvant (COC or MSO) and emulsifiers to the this compound solution. c. Mix thoroughly using a magnetic stirrer until a homogenous solution is obtained.

  • Preparation of the Aqueous Phase (for Soluble Liquids - SL): a. For water-soluble formulations, dissolve the ammonium salt of this compound in deionized water.[4] b. Add water-soluble adjuvants such as NIS, organosilicone surfactants, or AMS. c. Stir until all components are fully dissolved.

  • Emulsification (for EC formulations): a. Slowly add the oil phase to the aqueous phase under constant agitation with a high-shear homogenizer. b. Homogenize for 5-10 minutes or until a stable, milky-white emulsion is formed.

  • Final Formulation: a. Adjust the final volume with deionized water to achieve the target concentration of this compound. b. Store the prepared formulations in properly labeled, sealed containers at room temperature.

Physicochemical Characterization of Formulations

Objective: To evaluate the physical and chemical properties of the prepared this compound formulations.

Methods:

  • pH Measurement: Determine the pH of the formulations using a calibrated pH meter.

  • Viscosity: Measure the viscosity using a viscometer at a controlled temperature.

  • Surface Tension: Determine the surface tension of the spray solutions using a tensiometer.

  • Droplet Size Analysis: Analyze the droplet size distribution of the spray using a laser diffraction particle size analyzer.

  • Stability Study:

    • Accelerated Stability: Store the formulations at elevated temperatures (e.g., 54°C for 14 days) and observe for any phase separation, crystallization, or degradation.

    • Cold Stability: Store the formulations at low temperatures (e.g., 0°C for 7 days) and check for any signs of instability.

Greenhouse Bioefficacy Assay

Objective: To evaluate the herbicidal efficacy of different this compound formulations on target weed species under controlled greenhouse conditions.[7][8]

Materials:

  • Target weed species (e.g., common lambsquarters, redroot pigweed, yellow foxtail) grown in pots.[9]

  • This compound formulations prepared in Protocol 1.

  • Greenhouse spray chamber calibrated to deliver a specific spray volume.

  • Control (untreated) and commercial standard formulation for comparison.

Protocol:

  • Plant Preparation: Grow weed species to the 2-4 leaf stage.[10]

  • Herbicide Application: a. Prepare serial dilutions of each this compound formulation. b. Apply the herbicides to the plants using the greenhouse spray chamber. Ensure uniform coverage. c. Include an untreated control and a commercial standard in the experiment.

  • Experimental Design: Use a completely randomized design with at least four replications per treatment.

  • Evaluation: a. Visually assess weed control (phytotoxicity) at 7, 14, and 21 days after treatment (DAT) using a scale of 0% (no control) to 100% (complete death). b. At 21 DAT, harvest the above-ground biomass of the plants, dry them in an oven at 70°C for 72 hours, and record the dry weight.

  • Data Analysis: Analyze the data using analysis of variance (ANOVA) and a suitable mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Data Presentation

Table 1: Physicochemical Properties of this compound Formulations

Formulation IDAdjuvant TypeAdjuvant Conc. (%)pHViscosity (cP) at 25°CSurface Tension (mN/m)
F1 (Control)None06.81.0272.5
F2NIS0.256.71.0535.2
F3COC1.06.91.2030.8
F4MSO1.06.81.1828.5
F5MSO + AMS1.0 + 2.56.51.2529.1

Table 2: Greenhouse Bioefficacy of this compound Formulations on Common Lambsquarters (21 DAT)

Formulation IDThis compound Rate (g a.i./ha)Visual Control (%)Dry Weight Reduction (%)
Untreated Control000
F1 (Control)357568
F2 (NIS)358580
F3 (COC)359288
F4 (MSO)359593
F5 (MSO + AMS)359897
Commercial Standard359491

Analytical Methods for this compound Quantification

Accurate quantification of this compound in formulations and environmental samples is crucial. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are commonly employed methods.[11][12][13]

Table 3: Comparison of Analytical Methods for this compound Quantification

MethodPrincipleLimit of Detection (LOD)AdvantagesDisadvantages
HPLC-UV Separation by chromatography, detection by UV absorbance.[12]~10 ng[12][13]Cost-effective, robust.Lower sensitivity, potential for matrix interference.
LC-MS/MS Separation by chromatography, detection by mass spectrometry.[11]0.005 µg/L in water[11]High sensitivity and selectivity.Higher cost, more complex instrumentation.
Capillary Electrophoresis-MS Separation by electrophoresis, detection by mass spectrometry.[14]20 ng/L in water[14]High separation efficiency, small sample volume.Less robust than HPLC for complex matrices.

Conclusion

The development of enhanced this compound formulations through the strategic selection of adjuvants can significantly improve its herbicidal efficacy. The protocols outlined in these application notes provide a comprehensive framework for researchers and scientists to systematically develop and evaluate novel this compound formulations. By following these methodologies, it is possible to create more effective and reliable weed management solutions. Careful physicochemical characterization and rigorous bioefficacy testing are essential steps in identifying formulations that offer superior performance in the field.

References

Troubleshooting & Optimization

Imazamox degradation rate impacted by soil pH and moisture

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Imazamox Degradation Studies

Welcome to the technical support center for researchers studying the degradation of this compound. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in soil?

A1: The principal degradation pathways for this compound in soil are microbial degradation under aerobic conditions and, to a lesser extent, photolysis on the soil surface.[1][2] this compound is stable to hydrolysis at environmentally relevant pH levels (pH 5, 7, and 9) and does not readily degrade in anaerobic (oxygen-deprived) environments.[3]

Q2: How does soil pH affect the degradation rate of this compound?

A2: Soil pH is a critical factor influencing this compound persistence. Degradation is generally faster in neutral to alkaline soils and significantly slower in acidic soils.[4][5][6] In acidic conditions (pH < 6), this compound becomes more adsorbed to soil particles, which reduces its availability in the soil solution for microbial breakdown.[7] As the pH increases, this compound is more water-soluble and bioavailable to soil microorganisms, accelerating its degradation.[8]

Q3: What is the impact of soil moisture on this compound degradation?

A3: Soil moisture significantly influences microbial activity, which is the primary driver of this compound degradation. Optimal moisture conditions, often around 50-75% of field water capacity, promote microbial populations and thus enhance the breakdown of the herbicide.[9] Conversely, reduced soil moisture can limit microbial activity and slow the degradation rate, leading to longer persistence of this compound in the soil.[10]

Q4: What is the typical half-life of this compound in soil?

A4: The half-life (DT50) of this compound in soil is highly variable and depends on environmental conditions. Laboratory studies under aerobic conditions report half-lives ranging from as short as 2 days in neutral soils to over 120 days in acidic soils.[5][6] Field studies have shown half-lives ranging from 15 to 130 days depending on the location, soil type, and climate.[3][11]

Troubleshooting Guide

Issue 1: this compound degradation in my experiment is much slower than expected.

Possible Cause Troubleshooting Step
Low Soil pH: The soil used in your experiment may be too acidic. In acidic soils, this compound binds more tightly to soil colloids, making it less available to degradative microbes.[7] Solution: Measure the pH of your soil. If it is below 6.0, consider using a soil with a neutral pH for comparison or adjusting the experimental design to account for this variable. Published data shows degradation is significantly slower at low pH.[5][6]
Low Soil Moisture: Microbial activity is reduced in dry soil. If the soil moisture is too low, the microorganisms responsible for breaking down this compound will be less active.[10] Solution: Ensure your incubation is maintained at an appropriate moisture level, typically between 50% and 75% of the soil's field water capacity. Monitor and adjust moisture levels regularly.
Anaerobic Conditions: This compound degradation is primarily an aerobic process. If your soil becomes waterlogged or compacted, it can create anaerobic conditions that inhibit degradation.[3] Solution: Ensure proper aeration of your soil samples. Avoid excessive watering that leads to saturation. For laboratory incubations, ensure flasks are not sealed airtight.
Low Microbial Activity: The soil may have a naturally low population of microorganisms capable of degrading this compound. Solution: Characterize the microbial biomass of your soil if possible. Using a soil with a known history of herbicide application may sometimes result in faster degradation due to microbial adaptation, though this is not always the case for imidazolinones.[12]

Issue 2: My analytical results for this compound concentration are inconsistent or show poor recovery.

Possible Cause Troubleshooting Step
Inefficient Extraction: This compound may be strongly adsorbed to the soil matrix, especially in acidic or high organic matter soils, leading to incomplete extraction. Solution: Review your extraction protocol. An effective method involves extracting soil samples with a solution like 0.02M CaCl2, adjusting the pH of the extract to 2.0 with HCl, and then partitioning the this compound into an organic solvent like chloroform (B151607) (CHCl3) for analysis.[13] Using an alkaline solution, such as sodium hydroxide, can also be effective for extraction from soil.[14]
Sample pH Adjustment: The pH of the sample during extraction and cleanup is crucial for achieving good recovery. Solution: Ensure the pH of your initial extract is correctly adjusted to the optimal level for partitioning into your chosen solvent. For liquid-liquid extraction, a pH of 2.0 is recommended.[13]
Instrumental Interference: Co-extractives from the soil matrix can interfere with the analytical detection (e.g., HPLC-UV, LC-MS/MS), causing signal suppression or enhancement. Solution: Incorporate a solid-phase extraction (SPE) cleanup step after the initial extraction to remove interfering compounds. Ensure your mobile phase is optimized for good peak resolution. A common mobile phase for HPLC is a mixture of acetonitrile, water, and formic acid.[13]

Data on this compound Degradation

The following tables summarize quantitative data on the effect of soil pH and moisture on this compound degradation, compiled from various studies.

Table 1: Effect of Soil pH on this compound Half-Life (DT₅₀)

Soil pHHalf-Life (Days)Study Reference
5.0~1337 (est. 191 weeks)Bresnahan et al. (as cited in[10])
5.46.5Graebing et al. (2003) (for prosulfuron, a related herbicide)[15]
Neutral (approx. 7.0)2 - <10Buerge et al. (2019)[5][6]
7.09.8 (1.4 weeks)Bresnahan et al. (as cited in[10])
Acidic Soils>120Buerge et al. (2019)[5][6]
Alkaline SoilsFaster degradationVischetti et al. (2002)[9]

Note: Data from different studies may use varied soil types and incubation conditions, leading to a range of values.

Table 2: Effect of Soil Moisture on this compound Persistence/Phytotoxicity

Soil Moisture Level (% Field Water Capacity)ObservationStudy Reference
20%Higher phytotoxicity of this compound residues observed in sandy soil compared to loam, indicating slower degradation or higher bioavailability.Gajić Umiljendić et al.[9][16]
50%Increased moisture led to more pronounced phytotoxicity in loamy soil, suggesting greater herbicide availability.Gajić Umiljendić et al.[9][16]
70%Highest moisture level showed the most significant phytotoxicity in loamy soil at high concentrations.Gajić Umiljendić et al.[9][16]

Experimental Protocols

Protocol 1: Aerobic Soil Metabolism Study

This protocol provides a general framework for studying the degradation of this compound in soil under controlled laboratory conditions.

  • Soil Preparation:

    • Collect fresh soil from a relevant field site. Sieve it (<2 mm) to remove large debris and homogenize.

    • Characterize the soil properties: pH, organic carbon content, texture (sand, silt, clay percentages), and field water capacity (FWC).

    • Pre-incubate the soil in the dark at the desired experimental temperature (e.g., 20-25°C) for several days to stabilize microbial activity.

  • Herbicide Application:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Apply the this compound solution to the soil to achieve the desired concentration. Ensure the amount of solvent added is minimal to avoid affecting microbial activity.

    • Thoroughly mix the treated soil to ensure uniform distribution of the herbicide.

  • Incubation:

    • Adjust the soil moisture to the desired level (e.g., 75% of 1/3 bar moisture or 50-70% FWC).

    • Place known quantities of the treated soil into incubation vessels (e.g., flasks).

    • Incubate the samples in the dark at a constant temperature (e.g., 20°C). The dark condition is crucial to isolate microbial degradation from photodegradation.

    • To maintain aerobic conditions, ensure vessels are loosely covered to allow for gas exchange.

    • At specified time intervals (e.g., 0, 3, 7, 14, 30, 60, 90, and 120 days), remove triplicate samples for analysis.

  • Sample Extraction and Analysis:

    • Extract this compound from the soil samples using an appropriate method (see Protocol 2).

    • Analyze the extracts using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 2: this compound Extraction and HPLC Analysis

This protocol is adapted from established methods for the analysis of this compound residues in soil.[13]

  • Extraction:

    • To a 100g soil sample, add 100 ml of 0.02M CaCl₂ solution.

    • Shake or homogenize vigorously for a set period (e.g., 3 minutes).

    • Centrifuge the mixture (e.g., at 5000 rpm for 10 minutes) to separate the soil from the supernatant.

    • Collect the supernatant. Repeat the extraction process two more times and combine the supernatants.

  • Liquid-Liquid Partitioning:

    • Adjust the pH of the combined extract to 2.0 using HCl.

    • Transfer the acidified extract to a separatory funnel and partition three times with 40 ml of chloroform (CHCl₃) each time.

    • Combine the chloroform phases.

  • Concentration and Analysis:

    • Evaporate the chloroform phase to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 ml of the HPLC mobile phase.

    • Analyze using HPLC. An example of HPLC conditions:

      • Mobile Phase: Acetonitrile / Water / Formic Acid (30/69/1 v/v/v)

      • Flow Rate: 0.7 ml/min

      • Column: C18 reverse-phase column

      • Detection: UV detector at an appropriate wavelength.

Visualizations

Imazamox_Degradation_Factors cluster_soil_conditions Soil Conditions cluster_mechanisms Controlling Mechanisms cluster_outcome Outcome Soil_pH Soil pH Adsorption Adsorption to Soil Particles Soil_pH->Adsorption Low pH increases Bioavailability Herbicide Bioavailability Soil_pH->Bioavailability High pH increases Soil_Moisture Soil Moisture Microbial_Activity Microbial Activity Soil_Moisture->Microbial_Activity Optimal moisture increases Adsorption->Bioavailability Decreases Degradation_Rate This compound Degradation Rate Bioavailability->Degradation_Rate Increases Microbial_Activity->Degradation_Rate Increases

Caption: Factors influencing this compound degradation rate in soil.

Troubleshooting_Workflow Start Experiment Start: Slow this compound Degradation Observed Check_pH Check Soil pH Start->Check_pH Low_pH pH is Acidic (< 6.0) Check_pH->Low_pH Yes Good_pH pH is Neutral/Alkaline Check_pH->Good_pH No Check_Moisture Check Soil Moisture Low_Moisture Moisture is too low Check_Moisture->Low_Moisture Yes Good_Moisture Moisture is Optimal Check_Moisture->Good_Moisture No Check_Aeration Check for Anaerobic Conditions Anaerobic Soil is Waterlogged/Compacted Check_Aeration->Anaerobic Yes Aerobic Soil is Aerobic Check_Aeration->Aerobic No Action_pH Action: Low pH increases adsorption, reducing bioavailability. Consider soil choice. Low_pH->Action_pH Good_pH->Check_Moisture Action_Moisture Action: Adjust moisture to 50-75% Field Capacity to boost microbial activity. Low_Moisture->Action_Moisture Good_Moisture->Check_Aeration Action_Aeration Action: Ensure proper aeration. Avoid soil saturation. Anaerobic->Action_Aeration

Caption: Troubleshooting workflow for slow this compound degradation.

References

Technical Support Center: Overcoming Imazamox Resistance in Weed Populations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating imazamox resistance in weed populations.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation.

Question: My whole-plant bioassay shows unexpected tolerance to this compound in my susceptible control population. What could be the cause?

Answer:

Several factors could contribute to unexpected tolerance in susceptible controls. Consider the following troubleshooting steps:

  • Herbicide Application:

    • Incorrect Dose Preparation: Double-check all calculations for herbicide concentrations and dilutions. Ensure the correct formulation and active ingredient concentration were used.

    • Improper Application: Verify the calibration of your sprayer to ensure the intended dose was delivered. Uneven application can lead to some plants receiving a lower dose.

    • Environmental Conditions: High temperatures and low humidity can cause rapid drying of herbicide droplets, reducing uptake. Ensure applications occur under optimal environmental conditions.

  • Plant-Related Factors:

    • Growth Stage: Plants that are too large or stressed may be less susceptible to herbicides. Ensure all plants (susceptible and potentially resistant) are at the recommended growth stage for treatment.[1]

    • Seed Contamination: There is a possibility of low-level contamination of your susceptible seed stock with resistant seeds. It is advisable to use a certified susceptible seed source.

  • Experimental Setup:

    • Substrate Issues: The soil or potting mix composition can influence herbicide availability. High organic matter can bind to the herbicide, reducing its uptake by the roots.

Question: I have confirmed target-site resistance via gene sequencing, but the level of resistance in my whole-plant assay is much higher than expected from the mutation's known effect. Why might this be?

Answer:

This phenomenon suggests the presence of multiple resistance mechanisms within the same weed population.

  • Non-Target-Site Resistance (NTSR): The high level of resistance could be due to the combination of target-site resistance (TSR) and NTSR. NTSR mechanisms often involve enhanced herbicide metabolism by enzymes such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs).[2]

  • Investigating NTSR: To test for metabolic resistance, you can conduct bioassays with and without known inhibitors of these enzyme families.

    • P450 Inhibitors: Malathion or piperonyl butoxide (PBO) can be used to inhibit P450 activity.

    • GST Inhibitors: NBD-Cl (4-chloro-7-nitrobenzofurazan) can be used to inhibit GST activity.

If the addition of these inhibitors reduces the level of resistance, it is a strong indication that metabolic NTSR is also present.

Question: My in vitro ALS enzyme assay is not showing a clear difference in inhibition between my resistant and susceptible populations, even though the whole-plant assay shows strong resistance. What could be the issue?

Answer:

This discrepancy strongly points towards a non-target-site resistance (NTSR) mechanism.

  • Metabolic Resistance: The resistant plants may be rapidly metabolizing and detoxifying this compound before it can reach the ALS enzyme in significant concentrations.[3][4] In this case, the ALS enzyme itself is still susceptible to the herbicide, which is why you do not observe a difference in the in vitro assay where the herbicide is directly applied to the extracted enzyme.

  • Reduced Herbicide Uptake or Translocation: While less common, NTSR can also involve reduced uptake of the herbicide through the leaf cuticle or impaired translocation of the herbicide to the meristematic tissues where the ALS enzyme is most active.

To confirm NTSR, you can conduct metabolism studies using radiolabeled this compound to trace its uptake, translocation, and breakdown within the plant.

Frequently Asked Questions (FAQs)

What are the primary mechanisms of this compound resistance in weeds?

This compound resistance in weeds is primarily attributed to two main mechanisms:

  • Target-Site Resistance (TSR): This is the most common mechanism and involves genetic mutations in the acetolactate synthase (ALS) gene, which codes for the enzyme that this compound targets.[2] These mutations alter the enzyme's structure, reducing the binding affinity of the herbicide and rendering it less effective. Common mutations conferring resistance to imidazolinone herbicides have been identified at several amino acid positions, including Ala-122, Pro-197, Ala-205, Asp-376, Trp-574, Ser-653, and Gly-654.[2]

  • Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site. This can include:

    • Enhanced Metabolism: The weed population may have evolved to produce higher levels of detoxifying enzymes like cytochrome P450s and glutathione S-transferases (GSTs) that break down the herbicide into non-toxic forms.[2]

    • Altered Uptake and Translocation: In some cases, resistance can be due to reduced absorption of the herbicide through the plant's cuticle or impaired movement of the herbicide within the plant.

How can I quickly screen a large number of weed samples for this compound resistance?

For rapid screening of numerous samples, several methods can be employed:

  • Seed-Based Assays: Germinating seeds in the presence of a discriminating dose of this compound in petri dishes or using a between-paper method can be a quick and space-efficient way to identify resistant individuals.[5][6] Susceptible seeds will fail to germinate or show significant growth inhibition, while resistant seeds will grow normally.

  • Whole-Plant Screening at a Single Discriminating Dose: Instead of a full dose-response experiment, treating seedlings with a single, carefully chosen discriminating dose of this compound can quickly differentiate between susceptible and resistant phenotypes.[7][8]

  • Molecular Markers: If the specific mutation conferring resistance is known for a particular weed species, molecular techniques like dCAPS (Derived Cleaved Amplified Polymorphic Sequences) can provide a very rapid and high-throughput method for screening for the presence of the resistance allele.[2]

What are the typical resistance factors observed for this compound-resistant weeds?

The resistance factor (RF), calculated as the ratio of the GR50 (herbicide dose causing 50% growth reduction) or IC50 (herbicide concentration causing 50% enzyme inhibition) of the resistant population to that of the susceptible population, can vary widely depending on the weed species and the resistance mechanism.

Weed SpeciesResistance MechanismParameterResistance Factor (RF)
Weedy Rice (Oryza sativa f. spontanea)Ser-653-Asn mutation in ALSGR50>10.8 - >23.4
Weedy Rice (Oryza sativa f. spontanea)Ser-653-Asn mutation in ALSIC5080.0 - 88.3
Soft Wheat (Triticum aestivum)imi1 gene (ALS mutation)GR5043.7
Durum Wheat (Triticum durum)imi1 and imi2 genes (ALS mutations)GR5093.7
Soft Wheat (Triticum aestivum)imi1 gene (ALS mutation)IC5013.8
Durum Wheat (Triticum durum)imi1 and imi2 genes (ALS mutations)IC5082.7

Data compiled from multiple sources.[4][9]

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay

This protocol determines the level of resistance by assessing plant survival and growth reduction across a range of herbicide doses.

  • Seed Germination and Plant Growth:

    • Germinate seeds of both the suspected resistant and a known susceptible population in petri dishes or trays with a suitable germination medium.

    • Transplant seedlings at a uniform growth stage (e.g., two to three leaves) into individual pots filled with a standard potting mix.

    • Grow plants in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.

  • Herbicide Application:

    • Prepare a stock solution of a commercial formulation of this compound. Perform serial dilutions to create a range of at least 6-8 treatment doses, plus a non-treated control. The dose range should bracket the expected GR50 values for both susceptible and resistant populations.

    • Apply the herbicide treatments to plants at the 3-4 leaf stage using a calibrated cabinet sprayer to ensure uniform application.

  • Data Collection and Analysis:

    • After a set period (typically 14-21 days), assess plant response. This can be done by recording plant survival (mortality) and/or by harvesting the above-ground biomass and recording the fresh or dry weight.

    • Calculate the percent growth reduction for each plant relative to the mean of the untreated controls.

    • Analyze the data using a log-logistic dose-response model to determine the GR50 (the herbicide dose required to cause a 50% reduction in growth).

    • The resistance factor (RF) is calculated as: GR50 (Resistant Population) / GR50 (Susceptible Population).

Protocol 2: In Vitro ALS Enzyme Activity Assay

This assay directly measures the effect of this compound on the activity of the ALS enzyme extracted from plant tissue.

  • Enzyme Extraction:

    • Harvest young leaf tissue (e.g., 1-2 grams) from both resistant and susceptible plants.

    • Grind the tissue to a fine powder in liquid nitrogen.

    • Extract the enzyme in a cold extraction buffer containing polyvinylpyrrolidone (B124986) (PVP), dithiothreitol (B142953) (DTT), and protease inhibitors to maintain enzyme stability.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C and collect the supernatant containing the crude enzyme extract.

  • Enzyme Assay:

    • Prepare a series of this compound concentrations in the assay buffer.

    • Initiate the reaction by adding a small volume of the enzyme extract to the assay buffer containing the necessary cofactors (thiamine pyrophosphate, FAD, MgCl2) and the substrate (pyruvate).

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a set time (e.g., 60 minutes).

    • Stop the reaction by adding sulfuric acid. This also decarboxylates the product, acetolactate, to acetoin (B143602).

    • Add creatine (B1669601) and α-naphthol to the mixture and incubate to allow for color development. The acetoin forms a colored complex.

    • Measure the absorbance at 520 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percent inhibition of ALS activity for each this compound concentration relative to the no-herbicide control.

    • Use a non-linear regression model to determine the IC50 (the this compound concentration required to inhibit 50% of the enzyme activity).

    • The resistance factor (RF) is calculated as: IC50 (Resistant Population) / IC50 (Susceptible Population).

Visualizations

Imazamox_Action_and_Resistance cluster_plant Weed Cell cluster_pathway Branched-Chain Amino Acid Synthesis cluster_resistance Resistance Mechanisms This compound This compound ALS_S ALS Enzyme (Susceptible) This compound->ALS_S Inhibits NTSR Non-Target-Site Resistance (NTSR) Metabolism This compound->NTSR Detoxified by Pyruvate Pyruvate Pyruvate->ALS_S Substrate Acetolactate Acetolactate ALS_S->Acetolactate outside No BCAA Synthesis -> Plant Death BCAAs Val, Leu, Ile Acetolactate->BCAAs ... TSR Target-Site Resistance (TSR) ALS Gene Mutation TSR->ALS_S Alters Enzyme Metabolites Inactive Metabolites NTSR->Metabolites Experimental_Workflow cluster_confirmation Resistance Confirmation cluster_mechanism Mechanism Identification start Suspected Resistant Weed Population (Field Observation) seed_collection 1. Seed Collection from Suspected & Known Susceptible Plants start->seed_collection whole_plant_assay 2. Whole-Plant Bioassay (Dose-Response) seed_collection->whole_plant_assay gr50 Calculate GR50 & Resistance Factor (RF) whole_plant_assay->gr50 als_assay 3a. In Vitro ALS Assay gr50->als_assay If RF > 1 gene_sequencing 3b. ALS Gene Sequencing gr50->gene_sequencing If RF > 1 synergist_assay 3c. Synergist Assay (e.g., with PBO) gr50->synergist_assay If RF is very high or ALS assay is negative ic50 Calculate IC50 als_assay->ic50 end Characterization of Resistance Profile ic50->end mutation_id Identify Resistance Mutations gene_sequencing->mutation_id mutation_id->end metabolism_check Assess NTSR Involvement synergist_assay->metabolism_check metabolism_check->end

References

Technical Support Center: Imazamox Carryover Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the carryover effects of the herbicide imazamox on subsequent crops.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a selective, post-emergence herbicide belonging to the imidazolinone family (Group 2).[1][2] It works by inhibiting acetohydroxyacid synthase (AHAS), an enzyme essential for the synthesis of branched-chain amino acids in plants.[3] This inhibition halts protein synthesis, leading to plant death. Animals and humans do not have the AHAS enzyme, making this compound specifically toxic to plants.[4]

Q2: What is herbicide carryover and why is it a concern with this compound?

A2: Herbicide carryover is the persistence of a herbicide in the soil at concentrations sufficient to cause injury to subsequent, sensitive crops.[5][6] this compound can persist in the soil under certain conditions, posing a risk to rotational crops that are not tolerant to it.[5][6][7]

Q3: What are the typical symptoms of this compound carryover injury in sensitive crops?

A3: Symptoms of this compound carryover can include:

  • Stunted growth due to shortened internodes.[1]

  • Chlorosis (yellowing), particularly interveinal chlorosis in young leaves of cereals like barley.[1]

  • Necrosis (tissue death) following chlorosis.[1]

  • In barley, purpling of older leaves may also be observed.[1]

  • Patchy crop stands, which can sometimes be mistaken for other issues like wireworm damage.[1]

Q4: Which crops are most sensitive to this compound carryover?

A4: Crop sensitivity to this compound residues varies. Some of the more sensitive rotational crops include, in decreasing order of sensitivity: sorghum, corn, and rice.[8] Barley and canola have also been shown to be susceptible to injury, particularly in low-rainfall and low-pH environments.[5][7][9] Wheat is generally more tolerant than barley.[1][5]

Troubleshooting Guide

Problem: Unexpected injury observed in a rotational crop following an this compound application.

This guide will help you troubleshoot potential this compound carryover issues.

Step 1: Verify Symptoms and Patterns

  • Action: Scout the affected field and carefully document the crop injury symptoms. Note if the injury is uniform across the field or concentrated in specific areas.

  • Rationale: this compound carryover symptoms often appear in patches, such as on sandy knolls, areas with low organic matter, or sprayer overlap zones where application rates may have been higher.[1][10][11]

Step 2: Review Herbicide Application and Environmental Records

  • Action: Examine your records for the this compound application rate, timing, and the environmental conditions since the application.

  • Rationale: Higher application rates and later-season applications increase the risk of carryover.[11] Dry conditions following application are a primary factor in reduced herbicide degradation.[1][2][10]

Step 3: Analyze Soil Characteristics

  • Action: Collect soil samples from both affected and unaffected areas for analysis of pH and organic matter content.

  • Rationale: this compound persistence is influenced by soil properties. It persists longer in low pH soils (<6.0) and soils with low organic matter.[10]

Step 4: Conduct a Soil Bioassay

  • Action: Perform a greenhouse or field bioassay to confirm the presence of phytotoxic herbicide residues.

  • Rationale: A bioassay provides a direct measure of whether the soil contains enough herbicide residue to harm a sensitive indicator plant.[5][6][12]

Step 5: Quantitative Soil Analysis (Optional)

  • Action: For a more precise measurement, soil samples can be sent to a laboratory for analysis of this compound residue concentrations using methods like High-Performance Liquid Chromatography (HPLC).[13]

  • Rationale: This provides quantitative data on the amount of herbicide remaining in the soil, although interpreting the direct risk to crops can still be complex.[14]

Data Presentation

Table 1: Factors Influencing this compound Persistence in Soil

FactorCondition Leading to Increased PersistenceRationale
Soil Moisture Dry conditions, low rainfallMicrobial degradation, the primary breakdown pathway, is reduced in dry soils.[2][5][9][10]
Soil Temperature Cold temperaturesHerbicide breakdown is slower in cool soils and does not occur in frozen soils.[10]
Soil pH Low pH (<6.0)Imidazolinone herbicides like this compound persist longer in acidic soils.[1][10]
Soil Organic Matter Low organic matter (<2%)Lower microbial activity in low organic matter soils leads to slower degradation.[10]
Soil Texture Coarse or sandy soilsSandy soils have less capacity to bind herbicides, potentially increasing their availability for plant uptake, and also tend to be drier.[1][10]

Table 2: this compound Soil Half-Life Data

Study TypeSoil TypeHalf-Life (Days)Conditions
Aerobic Soil MetabolismSandy Loam27Laboratory
Soil PhotodegradationNot Specified65Laboratory
Field DissipationVarious (ND, GA, AR, IA, CA)15 - 130Field
Field StudyTwo soil types~25.9 (DT50)Field
General PersistenceNot SpecifiedUp to 90Anaerobic field conditions

Note: Half-life can vary significantly based on environmental conditions.[4][15]

Table 3: Plant-Back Intervals for Rotational Crops Following this compound Application

CropPlant-Back Interval (Days)Application Rate (g/ha)Key Condition
Corn68 - 11140Dependent on soil moisture and location.[8]
Sorghum78 - 13940Most sensitive crop in this study.[8]
Rice25 - 7540Less sensitive than corn and sorghum.[8]
BarleyYield reduced at 105 days80 (Imazapyr)With 187 mm rainfall.[5]
BarleyYield reduced by 45% at 165 days160 (Imazapyr)With 240 mm rainfall.[5][6]
Winter CerealsSafe at >150 daysNot SpecifiedWith >300 mm rainfall.[5]

Note: These intervals are based on specific studies and should be used as a guide. Always consult the product label for specific rotational restrictions.[16][17]

Experimental Protocols

1. Soil Bioassay for Herbicide Residue Detection

  • Objective: To determine if this compound residues in the soil are at a level that could harm a sensitive rotational crop.

  • Methodology:

    • Soil Sampling: Collect representative soil samples from the field . It is advisable to sample from areas of concern (e.g., low spots, sandy knolls) and from areas where the crop appears healthy for comparison.

    • Control Soil: Obtain a control soil sample from an area known to be free of this compound residues.

    • Planting: Fill several pots with the field soil and the control soil. Plant seeds of a highly sensitive indicator species (e.g., barley, oats) in each pot.[5][6]

    • Growth Conditions: Place the pots in a greenhouse or growth chamber with optimal conditions for plant growth (light, temperature, water).

    • Observation: Over a period of 2-3 weeks, observe the plants for symptoms of herbicide injury, such as stunting, chlorosis, and necrosis. Compare the growth of plants in the field soil to those in the control soil.

    • Interpretation: If plants in the field soil show injury symptoms while those in the control soil are healthy, it indicates the presence of phytotoxic herbicide residues.

2. HPLC Method for this compound Residue Quantification in Soil

  • Objective: To quantitatively measure the concentration of this compound in soil samples.

  • Methodology (based on a published method): [13]

    • Sample Preparation: Air-dry and sieve (<2 mm) soil samples to remove large debris.

    • Extraction:

      • Extract a known weight of soil (e.g., 100g) multiple times with a 0.02M CaCl2 solution.

      • Centrifuge the mixture to separate the soil and the supernatant.

      • Filter the supernatant.

    • Acidification and Partitioning:

      • Acidify the filtered extract to pH 2 with HCl.

      • Partition the acidified extract with chloroform (B151607) (CHCl3) to move the this compound into the organic phase.

      • Evaporate the chloroform to dryness.

    • HPLC Analysis:

      • Redissolve the residue in the mobile phase.

      • Inject the sample into a High-Performance Liquid Chromatograph (HPLC) system equipped with a C8 column and a UV detector set to 250 nm.

      • Quantify the this compound concentration by comparing the peak area to that of known analytical standards.

Visualizations

Imazamox_Degradation_Factors cluster_factors Environmental & Soil Factors cluster_process Degradation Process cluster_outcome Outcome cluster_negative_factors Factors Increasing Risk Moisture High Soil Moisture Microbial Increased Microbial Activity Moisture->Microbial Temp Warm Temperatures Temp->Microbial pH Neutral Soil pH pH->Microbial OM High Organic Matter OM->Microbial Degradation Faster this compound Degradation Microbial->Degradation Carryover Reduced Carryover Risk Degradation->Carryover Low_Moisture Low Moisture Low_Moisture->Degradation Inhibits Low_Temp Low Temperature Low_Temp->Degradation Inhibits Low_pH Low pH (<6.0) Low_pH->Degradation Inhibits

Caption: Factors influencing the microbial degradation of this compound in soil.

Troubleshooting_Workflow Start Start: Crop Injury Observed Step1 Step 1: Verify Symptoms & Patterns Start->Step1 Step2 Step 2: Review Application & Weather Data Step1->Step2 Step3 Step 3: Analyze Soil (pH, OM) Step2->Step3 Decision1 Carryover Suspected? Step3->Decision1 Step4 Step 4: Conduct Soil Bioassay Decision1->Step4 Yes End End: Other Causes Investigated Decision1->End No Step5 Step 5 (Optional): Quantitative Analysis (HPLC) Step4->Step5 Result Confirm/Rule Out This compound Carryover Step4->Result Step5->Result

Caption: Troubleshooting workflow for suspected this compound carryover.

References

Technical Support Center: Optimizing Imazamox Efficacy in Varied Soil Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficacy of imazamox in diverse soil types. The information is presented in a practical question-and-answer format to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary soil factors influencing the efficacy of this compound?

A1: The efficacy and persistence of this compound in soil are significantly influenced by several key factors:

  • Soil pH: This is a critical factor. This compound is an amphoteric compound, meaning its charge changes with pH. In acidic soils (pH < 6), this compound tends to be more adsorbed to soil particles, which can reduce its immediate availability for weed uptake but may increase its persistence and potential for carryover injury to subsequent crops.[1][2][3] In neutral to alkaline soils (pH > 6.5), this compound is more anionic (negatively charged) and thus more available in the soil solution, leading to higher initial efficacy but potentially faster degradation.[1][4]

  • Organic Matter and Clay Content: Higher organic matter and clay content generally increase the adsorption of this compound to soil colloids.[5] This can reduce the concentration of this compound available in the soil solution for weed control.

  • Soil Moisture: Adequate soil moisture is crucial for optimal this compound activity.[5][6] Moisture affects the movement of this compound to the root zone of weeds and influences the rate of microbial degradation, a key pathway for its breakdown in soil.[7] Reduced soil moisture can limit herbicide degradation, increasing the risk of carryover.[2]

  • Soil Texture: Soil texture, which is determined by the proportion of sand, silt, and clay, influences both water holding capacity and adsorption sites. For instance, sandy soils with low organic matter will have less adsorption and potentially greater this compound availability, but also a higher risk of leaching.[5][8]

Q2: How does soil pH specifically affect this compound sorption and bioavailability?

A2: Soil pH has a complex effect on this compound behavior. In acidic soils (pH 2.3 to 5.9), the adsorption of this compound increases as the pH rises.[1] However, in the more common agricultural pH range of 6.4 to 9.5, sorption decreases as pH increases.[1] At low pH, more this compound is sorbed to the soil, but it can also be more readily desorbed, making it bioavailable and potentially leading to crop injury.[3] In high pH soils, less this compound is initially sorbed, but it may bind irreversibly over time, which can also increase the chances of injury to sensitive rotational crops.[1]

Q3: My this compound application shows reduced efficacy in high organic matter soil. What is the likely cause and how can I address it?

A3: Reduced efficacy in high organic matter soil is likely due to increased adsorption of this compound to the organic colloids. This binding process reduces the concentration of the herbicide in the soil solution that is available for uptake by weed roots. To address this, consider the following:

  • Rate Adjustment: Depending on the specific crop and weed targets, a higher application rate (within labeled limits) may be necessary to compensate for the amount of herbicide bound to organic matter.

  • Post-emergence Application: this compound has both soil and foliar activity.[9] In soils with high adsorption potential, a post-emergence application targeting emerged weeds can be more effective as it relies on foliar uptake.

  • Adjuvants: The use of appropriate adjuvants can enhance the foliar uptake of this compound, making the application less dependent on soil availability.

Q4: I am observing unexpected injury to a rotational crop following an this compound application. What could be the contributing factors?

A4: Carryover injury to rotational crops is a known issue with this compound, particularly under certain environmental and soil conditions.[2][10] The primary factors include:

  • Low Soil pH: As explained in Q2, low soil pH can lead to increased this compound persistence and bioavailability, increasing the risk of injury to sensitive follow crops like sugar beet and oilseed rape.[2][3]

  • Low Rainfall/Dry Conditions: Reduced soil moisture limits the microbial degradation of this compound, causing it to persist longer in the soil.[2][6]

  • Soil Type: Clay and high organic matter soils can bind this compound, releasing it slowly over time, which can affect sensitive rotational crops.

  • Rotational Crop Sensitivity: Different crops have varying levels of tolerance to this compound residues.[6] It is crucial to adhere to the recommended plant-back intervals for specific crops.

Troubleshooting Guide

Observed Issue Potential Cause(s) Troubleshooting Steps
Reduced Weed Control Efficacy - High soil organic matter or clay content leading to increased adsorption.[5]- Incorrect soil pH for optimal availability.[1][3]- Dry soil conditions limiting herbicide uptake by weeds.[5][6]- Weed species is not susceptible to this compound.- Conduct a soil analysis to determine pH, organic matter, and texture.- Adjust application rate (within label recommendations) for high OM/clay soils.- For post-emergence applications, ensure adequate soil moisture for active weed growth.- Confirm weed species susceptibility.
Crop Injury (Phytotoxicity) - Application rate too high for the specific soil type and crop.- Soil pH is low, increasing this compound bioavailability.[2][3]- Stressful environmental conditions for the crop at the time of application.[9]- Verify that the application rate was correct for the soil type and crop.- Test soil pH. In low pH soils, be cautious with application rates.- Avoid applying this compound when the crop is under stress (e.g., drought, extreme temperatures).
Inconsistent Results Across a Field - Variable soil properties (pH, organic matter, texture) across the field.- Uneven application of the herbicide.- Take soil samples from different areas of the field to assess variability.- Calibrate application equipment to ensure uniform spray distribution.
Carryover Injury to Rotational Crops - Low soil moisture and/or low temperatures following application, slowing degradation.[2][5]- Soil pH is low, increasing persistence.[2][3]- The rotational crop is highly sensitive to this compound residues.[6]- Conduct a soil bioassay before planting a sensitive rotational crop.[11]- Adhere to or extend the recommended plant-back intervals, especially in dry years or low pH soils.- Consider tillage to help dilute herbicide residues in the soil profile.

Data Summary

Table 1: Effect of Soil Type and Moisture on this compound Phytotoxicity to Tomato

Soil TypeSoil Moisture (% FWC)This compound Concentration (µg a.i./kg)Shoot Fresh Weight Reduction (%)Root Length Reduction (%)
Loamy2040044.232-58 (at >50 µg/kg)
Loamy2080076.732-58 (at >50 µg/kg)
Loamy5040067.232-58 (at >50 µg/kg)
Loamy5080076.632-58 (at >50 µg/kg)
Loamy7040074.7<20 (at ≤200 µg/kg)
Loamy7080080.545-51 (at >200 µg/kg)
Sandy20≤50No inhibition-
Sandy208003847.8 - 53.2 (at 200-800 µg/kg)
Sandy50≤200<26>43 (at ≥25 µg/kg)
Sandy50400-80043.6 - 53.9>43 (at ≥25 µg/kg)
Data adapted from a bioassay study on tomato susceptibility to this compound residues.[5][8]

Table 2: this compound Sorption (Kd) in Different Soil Types

Soil TexturepHOrganic Carbon (%)Kd
Sandy loam7.22.480.26
Silty clay6.91.360.42
Sandy loam5.80.950.33
Clay6.52.240.30
Silt loam6.21.40.19
Kd (soil-water partition coefficient) indicates the extent of adsorption. Higher Kd values signify greater adsorption. Data from USDA Forest Service.[12]

Experimental Protocols

1. Soil Bioassay for Herbicide Carryover Risk Assessment

This protocol is a modified version of guidelines for assessing herbicide carryover.[11]

  • Objective: To determine if this compound residues in the soil are at a level that could harm a sensitive rotational crop.

  • Materials:

    • Soil samples from the field (from various locations: high spots, low spots, different soil types).

    • Control soil known to be free of herbicide residues.

    • 3-4 inch pots.

    • Seeds of a sensitive indicator species (e.g., tomato, cucumber, spinach, or a non-Clearfield® wheat variety).[11]

  • Procedure:

    • Soil Collection: Collect soil cores from the top 2-3 inches of soil. For sandy soils, sample to a depth of 4-6 inches. Combine several samples from a single area to create a representative sample.

    • Potting: Fill and label pots for each field sample area and for the control soil.

    • Planting: Plant 3-6 seeds of the indicator species per pot.

    • Growth Conditions: Place pots in a greenhouse or a sunny indoor location. Water as needed.

    • Observation: After germination, thin to 1-2 plants per pot. Observe plant growth for approximately three weeks.

    • Assessment: Compare the growth of plants in the field soil to the plants in the control soil. Look for signs of injury such as stunting, yellowing, or root growth inhibition. Significant differences in growth indicate the presence of potentially harmful herbicide residues.

2. Quantification of this compound in Soil by High-Performance Liquid Chromatography (HPLC)

This is a generalized protocol based on established analytical methods.[13][14]

  • Objective: To quantitatively determine the concentration of this compound in soil samples.

  • Materials:

    • HPLC system with a UV detector (set at 250 nm) and a C8 column.

    • Soil samples.

    • Extraction solution (e.g., 0.02M CaCl2).

    • Chloroform (B151607) (CHCl3).

    • Hydrochloric acid (HCl).

    • Mobile phase (e.g., a mixture of acetonitrile, water, and formic acid).

    • This compound analytical standard.

  • Procedure:

    • Extraction: Extract a known weight of soil (e.g., 100g) multiple times with the extraction solution.

    • Acidification and Partitioning: Acidify the combined extracts to pH 2 with HCl. Partition the acidified extract with chloroform to move the this compound into the organic phase.

    • Evaporation and Reconstitution: Evaporate the chloroform phase to dryness. Reconstitute the residue in a small, known volume of the mobile phase.

    • HPLC Analysis: Inject the reconstituted sample into the HPLC system.

    • Quantification: Compare the peak area of this compound in the sample to a calibration curve generated from known concentrations of the this compound analytical standard. The retention time for this compound under these conditions is approximately 8.5 minutes.[13]

Visualizations

Experimental_Workflow_Soil_Bioassay cluster_prep Preparation cluster_growth Growth Phase cluster_analysis Analysis A Collect Soil Samples (Field & Control) B Fill and Label Pots A->B C Plant Seeds of Indicator Species B->C D Place Pots in Suitable Environment C->D E Water and Thin Seedlings D->E F Observe Plant Growth (approx. 3 weeks) E->F G Compare Field Soil Plants to Control Plants F->G H Assess for Injury Symptoms (Stunting, Yellowing) G->H I High Carryover Risk G->I Significant Injury? J Low Carryover Risk G->J No Significant Injury

Caption: Workflow for conducting a soil bioassay to assess this compound carryover risk.

Factors_Affecting_Imazamox_Efficacy cluster_soil Soil Properties cluster_env Environmental Factors cluster_outcomes Potential Outcomes This compound This compound Efficacy pH Soil pH Adsorption Adsorption pH->Adsorption Bioavailability Bioavailability pH->Bioavailability Degradation Degradation pH->Degradation OM Organic Matter OM->Adsorption Clay Clay Content Clay->Adsorption Texture Soil Texture Texture->Adsorption Moisture Soil Moisture Moisture->Degradation Adsorption->Bioavailability influences Bioavailability->this compound determines Carryover Carryover Potential Bioavailability->Carryover affects Degradation->Carryover reduces

Caption: Key factors influencing the efficacy and fate of this compound in soil.

References

Imazamox spray drift and off-target injury mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Imazamox, focusing on the mitigation of spray drift and off-target injury.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mode of action?

A1: this compound is a selective, post-emergence herbicide belonging to the imidazolinone chemical family.[1][2] It is used to control a wide range of annual and perennial grasses and broadleaf weeds.[1][2] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][2][3][4] This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1][4] By inhibiting this enzyme, this compound disrupts protein synthesis, leading to the cessation of cell division and plant growth, and ultimately, plant death.[1][2][3]

Q2: What is herbicide spray drift and why is it a significant concern with this compound?

A2: Herbicide spray drift is the movement of pesticide droplets or particles through the air away from the intended target area during or shortly after application.[5][6] It is a major concern because it can lead to the contamination of non-target areas, damage to sensitive crops and native vegetation, and potential environmental and health risks.[7] this compound is highly toxic to some non-target aquatic and terrestrial plants, making it crucial to prevent drift onto desirable vegetation or water bodies.

Q3: What are the typical symptoms of off-target this compound injury on sensitive plants?

A3: As an ALS inhibitor, this compound injury symptoms are often slow to develop, appearing 7 to 14 days after exposure.[8] Symptoms primarily affect new growth and can include:

  • Stunted growth [8][9]

  • Chlorosis (yellowing) of new leaves, sometimes followed by purpling.[8][9]

  • Necrosis (browning and death) of plant tissues, spreading from the newest leaves.[10]

  • In grasses, the newest leaves in the whorl may become chlorotic or necrotic and can be easily pulled out.[8]

Q4: What key factors influence this compound spray drift?

A4: Several factors contribute to spray drift, including:

  • Weather Conditions: Wind speed and direction are the most critical factors.[11] High temperatures and low humidity can also increase the potential for drift.[7][12] Temperature inversions, where cool air is trapped near the ground by a layer of warm air, can lead to long-distance drift of fine spray droplets.[13]

  • Application Equipment and Settings: Nozzle type, size, and operating pressure significantly impact droplet size.[11][12] Higher pressures generally produce smaller, more drift-prone droplets.[12] Boom height is also a critical factor; the higher the boom, the greater the potential for drift.[11][13]

  • Droplet Size: Smaller droplets are more susceptible to movement by wind.[7][12] Using nozzles that produce coarser droplets can significantly reduce drift.[12]

Troubleshooting Guides

Problem: I've observed injury symptoms (e.g., yellowing, stunting) on non-target plants in my experimental setup. How can I determine if this compound drift is the cause?

Solution:

  • Symptom Assessment: Carefully observe the pattern and progression of the injury.[14] Do the symptoms match those of ALS inhibitor herbicides (stunting, yellowing of new growth)?[8][9] Note that symptoms may take one to two weeks to fully develop.[8]

  • Pattern of Injury: Examine the spatial distribution of the damage. Is the injury most severe on the side of the plot or greenhouse closest to a potential source of this compound application? Does the severity decrease with distance from the suspected source?[15] Look for "drift shadows" behind objects that may have intercepted the spray.[14]

  • Check Other Species: Observe if other susceptible plant species, including weeds, in the vicinity are showing similar symptoms.[14]

  • Review Application Records: Check your own and neighboring researchers' records for recent this compound applications. Note the date, time, weather conditions, and application parameters.

  • Bioassay: To confirm the presence of herbicide residues in the soil, you can conduct a bioassay.[16] This involves planting a sensitive indicator species (e.g., oats for atrazine, a similarly soil-active herbicide group) in soil collected from the affected area and a control area.[16] Observe the indicator plants for injury symptoms.

  • Laboratory Analysis: For a definitive diagnosis, soil and plant tissue samples can be sent to a laboratory for residue analysis.[14][16]

Problem: I am planning an experiment involving this compound application. What are the best practices to minimize spray drift and prevent off-target injury?

Solution:

  • Monitor Weather Conditions: Do not spray when wind speeds are high (generally above 10 mph) or blowing towards sensitive areas.[5][13] Avoid applications during temperature inversions, which are common in the early morning or evening.[13]

  • Select Appropriate Nozzles: Use low-drift nozzles, such as air-induction nozzles, that produce coarse to very coarse droplets.[7][12]

  • Optimize Application Parameters:

    • Pressure: Use the lowest pressure recommended for the nozzle that still provides adequate coverage.[17][18]

    • Boom Height: Keep the spray boom as low as possible while maintaining uniform spray coverage.[11][18]

    • Sprayer Speed: Reduce sprayer speed to minimize boom bounce and turbulence.[17][18]

  • Use Drift Reduction Adjuvants: Consider adding a drift control additive to your spray mixture, following the product label instructions.[12][19]

  • Establish Buffer Zones: Create an unsprayed buffer zone between the application area and sensitive non-target plants or water bodies.[7][20]

  • Consider Shielded Sprayers: For small-scale or highly sensitive experiments, using a shielded sprayer can provide a physical barrier to prevent drift.[7][19]

Problem: How should I properly clean and decontaminate my spray equipment after using this compound to prevent cross-contamination in subsequent experiments?

Solution:

Thorough cleaning of spray equipment is critical to prevent injury to sensitive plants in later applications. The highest risk comes from residues remaining in the tank, hoses, filters, and nozzles.[20][21]

  • Immediate Flush: Immediately after use, flush the entire system with clean water.[21] Delaying this step can make residues harder to remove.[21]

  • Select a Cleaning Agent: For Group B herbicides like this compound (sulfonylureas, a related ALS inhibitor group), a cleaning solution with an elevated pH, such as household ammonia (B1221849) or a commercial tank cleaner, is recommended.[21][22] Some labels may also recommend chlorine-based cleaners for certain ALS inhibitors.[21] Warning: Never mix chlorine-based cleaners with ammonia-containing fertilizers, as this can produce dangerous chlorine gas.[23]

  • Decontamination Procedure:

    • Fill the tank with clean water and the appropriate cleaning agent.

    • Agitate the solution and circulate it through the entire system, including booms and hoses, for at least 15 minutes.[21][22]

    • Allow the solution to sit in the sprayer for several hours (some recommendations suggest up to eight hours) to ensure thorough decontamination.[22]

    • Flush the cleaning solution through the nozzles.

    • Remove nozzles, screens, and filters and clean them separately in a bucket with the cleaning solution.[21]

  • Final Rinse: Thoroughly rinse the entire system with clean water. A triple rinse procedure is often recommended.[22]

Data Presentation

Table 1: Influence of Droplet Size on Spray Drift Potential

Droplet Size CategoryDiameter (microns)Drift Potential
Very Fine< 150Very High
Fine150 - 250High
Medium250 - 350Moderate
Coarse350 - 450Low
Very Coarse> 450Very Low

Data compiled from general herbicide application guidelines.

Table 2: Effect of Wind Speed on Herbicide Drift

Wind Speed (mph)Drift PotentialRecommendation
0 - 3Low to ModerateCaution: May indicate temperature inversion.
3 - 7IdealGenerally safe for application.
7 - 10ModerateUse caution and drift reduction techniques.
> 10HighAvoid application.[13]

Data compiled from multiple sources.[11][13] A doubling of wind speed can increase the amount of drift by 700%.[11]

Table 3: Simulated this compound Drift Effects on Non-Tolerant Crops

CropApplication Rate (% of full rate)Growth StageObserved EffectReference
Winter Wheat33% (11.55 g/ha)Jointing/Flowering>90% yield reduction[24]
Rice6.3% - 12.5% (2.7 - 5.5 g/ha)Boot66% primary crop yield reduction[25][26]

Experimental Protocols

Protocol 1: Bioassay for Detecting this compound Residues in Soil

Objective: To determine if biologically active this compound residues are present in soil.

Materials:

  • Representative soil samples from the suspected contaminated area and a control (uncontaminated) area.[16]

  • Pots or containers for planting.

  • Seeds of a sensitive indicator species (e.g., oats, lentils, non-Clearfield canola).

  • Greenhouse or growth chamber with controlled light and temperature.

Methodology:

  • Collect representative soil samples from the area of concern. Sample to the depth of the root zone. Also, collect a control soil sample from an area known to be free of this compound.[16]

  • Fill an equal number of pots with the test soil and the control soil.

  • Plant 5-10 seeds of the indicator species in each pot.[16]

  • Place the pots in a greenhouse or growth chamber with adequate light and temperature for germination and growth.

  • Water the plants as needed, being careful not to overwater.

  • Observe the plants for 2-3 weeks for symptoms of herbicide injury, such as stunting, chlorosis, and necrosis.[16]

  • Compare the growth and health of the plants in the test soil to those in the control soil. Significant injury symptoms in the test soil plants indicate the presence of active this compound residues.

Protocol 2: Assessment of Spray Drift Using Water-Sensitive Paper

Objective: To visually assess the spray deposition and drift potential of a given sprayer setup.

Materials:

  • Water-sensitive paper cards.

  • Stakes or holders to place the cards at various distances and heights.

  • Sprayer with the experimental setup (nozzles, pressure, etc.).

  • Water for spraying.

Methodology:

  • In a controlled environment or in the field under specific weather conditions, set up a spray track.

  • Place water-sensitive paper cards on holders at various distances downwind from the spray track (e.g., 5, 10, 20, 30 feet) and at different heights (e.g., at canopy level, above the canopy).

  • Fill the sprayer with water (no herbicide is needed for this assessment).

  • Conduct the spray application, ensuring consistent speed and boom height.

  • Allow the water-sensitive cards to dry completely.

  • Collect the cards and analyze the droplet patterns. The blue spots on the yellow cards indicate where spray droplets have landed.

  • Assess the density and size of the droplets on the cards at different distances. The presence of droplets on cards far downwind indicates a high potential for spray drift.

  • Compare the results from different nozzle types, pressures, or the use of drift-reducing adjuvants to determine the most effective setup for drift mitigation.

Visualizations

G cluster_factors Factors Influencing Spray Drift Weather Weather Conditions Wind Wind Speed & Direction Weather->Wind Temp Temperature & Humidity Weather->Temp Inversion Temperature Inversion Weather->Inversion Equipment Application Equipment Nozzle Nozzle Type & Size Equipment->Nozzle Pressure Spray Pressure Equipment->Pressure Boom Boom Height Equipment->Boom Formulation Spray Formulation Droplet Droplet Size Formulation->Droplet Adjuvant Drift Reduction Adjuvant Formulation->Adjuvant Drift Spray Drift Potential Wind->Drift Temp->Drift Inversion->Drift Nozzle->Drift Pressure->Drift Boom->Drift Droplet->Drift Adjuvant->Drift Reduces

Caption: Key factors influencing herbicide spray drift potential.

G Start Suspected Off-Target Plant Injury Observed Observe Step 1: Document Symptoms - Stunting, chlorosis, necrosis? - New vs. old growth? Start->Observe Pattern Step 2: Analyze Injury Pattern - Edge of field? - Gradient of damage? Observe->Pattern Records Step 3: Review Application Records - this compound used nearby? - Check weather data. Pattern->Records Confirm Step 4: Confirmation - Bioassay with sensitive species - Lab analysis of soil/tissue Records->Confirm Drift_Yes Diagnosis: this compound Drift Likely Confirm->Drift_Yes Positive Drift_No Diagnosis: Other Cause (e.g., disease, nutrient deficiency) Confirm->Drift_No Negative

Caption: Troubleshooting workflow for suspected this compound off-target injury.

G cluster_pathway This compound Mode of Action Pathway This compound This compound ALS Acetolactate Synthase (ALS/AHAS) Enzyme This compound->ALS Inhibits AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Catalyzes production of Protein Protein Synthesis AminoAcids->Protein Growth Cell Division & Plant Growth Protein->Growth Death Plant Death

Caption: Biochemical pathway of this compound's mode of action in susceptible plants.

References

Troubleshooting Imazamox residue analysis in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of Imazamox residues in complex matrices.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the extraction, cleanup, and analysis of this compound.

1. Sample Extraction and Cleanup

Question/Issue Possible Causes Troubleshooting Recommendations
Low recovery of this compound from soil samples. - Incorrect pH during extraction: this compound extraction from soil is pH-dependent.[1] - Strong adsorption to soil components: Soil organic matter and clay content can bind this compound, hindering extraction.[2] - Inefficient extraction solvent: The chosen solvent may not be optimal for the soil type.- Adjust pH: For soil, extraction with a dilute alkaline solution like 0.5 N NaOH or 0.02M CaCl2 solution followed by acidification of the extract to pH 2.0 can improve recovery.[1][3] - Solvent Selection: A mixture of acetonitrile, water, and formic acid (e.g., 30/69/1) has been shown to be effective for HPLC analysis.[3] For QuEChERS, methanol (B129727) adjusted to pH 4 with acetic acid can be used.[4][5] - Increase extraction efficiency: Use techniques like sonication or multiple extraction steps to enhance recovery.[6]
Poor cleanup and significant matrix effects in food matrices (e.g., oils, grains). - Co-extraction of interfering compounds: Lipids, pigments, and other matrix components can interfere with analysis.[7] - Inadequate cleanup sorbent: The chosen sorbent in dispersive solid-phase extraction (dSPE) may not effectively remove interferences.- Optimize QuEChERS cleanup: For oily matrices, a dSPE cleanup with C18 sorbent is often necessary to remove lipids.[4] For pigmented samples, graphitized carbon black (GCB) can be effective, but be cautious as it may also adsorb planar analytes like this compound.[4] Primary secondary amine (PSA) is commonly used to remove sugars and fatty acids.[4] - Solid-Phase Extraction (SPE): Utilize C18 cartridges for cleanup. A typical procedure involves conditioning the cartridge, loading the sample extract, washing with a weak solvent, and eluting this compound with a stronger solvent like methanol.[6]
Variable recoveries in different water samples (groundwater, surface water). - Presence of dissolved organic matter: Humic and fulvic acids can interact with this compound. - pH of the water sample: The ionization state of this compound is pH-dependent, affecting its interaction with SPE sorbents.[1]- pH Adjustment: Acidify the water sample to approximately pH 2-3 before SPE to ensure this compound is in its neutral form, which enhances retention on C18 sorbents.[3] - SPE Cleanup: Use a C18 SPE cartridge for cleanup and concentration of the analyte from the water sample.[8]

2. Chromatographic Analysis (LC-MS/MS)

Question/Issue Possible Causes Troubleshooting Recommendations
Signal suppression or enhancement (Matrix Effect). - Co-eluting matrix components: These can alter the ionization efficiency of this compound in the mass spectrometer source.[9][10] - High concentration of co-extractives: Complex matrices can introduce a large amount of non-target compounds into the instrument.[7]- Matrix-matched calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure.[7][11] This is the most common and effective way to compensate for matrix effects. - Dilution of the final extract: Diluting the sample extract can reduce the concentration of interfering matrix components.[12] However, ensure the diluted concentration is still above the limit of quantification (LOQ). - Improve sample cleanup: Re-evaluate the extraction and cleanup steps to remove more interfering compounds.[4] - Use of an internal standard: A stable isotope-labeled internal standard for this compound can help correct for both matrix effects and variations in sample preparation.
Poor peak shape or retention time shifts. - Column degradation: Accumulation of matrix components on the analytical column. - Mobile phase issues: Incorrect pH, improper mixing, or degradation of mobile phase components. - Sample solvent mismatch: The solvent of the final extract may be too strong compared to the initial mobile phase conditions, leading to peak fronting.- Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components. - Mobile Phase Preparation: Ensure the mobile phase is freshly prepared and properly degassed. The addition of a small amount of formic acid (e.g., 0.1%) is common for this compound analysis to ensure good peak shape.[8] - Solvent Compatibility: If possible, the final sample extract should be in a solvent composition similar to the initial mobile phase.
Low sensitivity or inability to reach required LOD/LOQ. - Suboptimal MS/MS parameters: Incorrect precursor/product ion selection, collision energy, or other source parameters. - Inefficient ionization: The electrospray ionization (ESI) source may not be optimized for this compound. - Sample loss during preparation: Analyte loss can occur at various stages of extraction and cleanup.- MS/MS Optimization: Infuse a standard solution of this compound to optimize the precursor and product ions and their corresponding collision energies. For this compound, common transitions include m/z 306.0 → 261.0 and 306.0 → 86.0.[8] - Ionization Mode: this compound is typically analyzed in positive ion mode ESI.[8] - Evaluate each step of the sample preparation for recovery: Perform recovery experiments at each stage (extraction, cleanup) to identify where losses are occurring.

Quantitative Data Summary

The following tables summarize typical quantitative data for this compound analysis from various studies.

Table 1: Recovery and Matrix Effects of this compound in Different Matrices

MatrixExtraction MethodCleanup Sorbent(s)Recovery (%)Matrix Effect (%)Reference
Livestock Products (Egg, Milk, Beef, Pork, Chicken)Modified QuEChERSC18, MgSO476.1 - 110.6-6.56 to 7.11[7]
Soybean OilSolid-Phase ExtractionC1889.6 - 96.4Not Reported[6]
Soil0.02M CaCl2 solution, Liquid-Liquid ExtractionNone82.2 - 99.5Not Reported[3]
Food Crops (Soybeans, Peanuts, Wheat, Maize, Rice)Modified QuEChERSPSA, GCB63.5 - 111.5Compensated by matrix-matched calibration[4][5]
Sunflower Plant ComponentsNot specifiedNot specified88 - 98Not Reported[13]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

MatrixAnalytical MethodLODLOQReference
WaterLC-MS/MS0.005 µg/L0.025 µg/L[8]
Livestock ProductsUHPLC-MS/MSNot specified0.01 mg/kg[7]
Food CropsUPLC-MS/MS0.34 - 1.5 µg/kg1.1 - 5.0 µg/kg[4][5]
SoilHPLC-UV10 ng (injection)Not specified[3]
WaterCE-MS20 ng/L200 ng/L[14]

Experimental Protocols

1. Modified QuEChERS Method for Food Crops [4][5]

  • Sample Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 20 mL of methanol adjusted to pH 4 with 1% aqueous acetic acid. Shake vigorously for 1 minute.

  • Salting Out: Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 3000xg for 10 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the supernatant to a dSPE tube containing primary secondary amine (PSA) and graphitized carbon black (GCB). Vortex for 1 minute.

  • Centrifugation: Centrifuge at 13,000xg for 5 minutes.

  • Filtration and Analysis: Filter the supernatant through a 0.2 µm filter into an autosampler vial for LC-MS/MS analysis.

2. Extraction from Soil for HPLC Analysis [3]

  • Sample Weighing: Weigh 100 g of soil into a centrifuge bottle.

  • Extraction: Add 100 mL of 0.02M CaCl₂ solution and shake. Repeat the extraction three times.

  • Centrifugation: Centrifuge at 5000 rpm for 10 minutes after each extraction and combine the supernatants.

  • pH Adjustment: Adjust the pH of the combined extract to 2.0 with HCl (1:1).

  • Liquid-Liquid Extraction: Partition the acidified extract with chloroform (B151607) (40 mL x 3 times).

  • Evaporation and Reconstitution: Evaporate the chloroform phase to dryness using a rotary evaporator. Reconstitute the residue in 1 mL of the mobile phase.

  • Analysis: Analyze by HPLC-UV.

Visualizations

Imazamox_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Homogenization Sample Homogenization Extraction Extraction (e.g., QuEChERS, LLE) Homogenization->Extraction Cleanup Cleanup (dSPE, SPE) Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS DataProcessing Data Processing LCMS->DataProcessing Quantification Quantification DataProcessing->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound residue analysis.

Troubleshooting_Decision_Tree cluster_extraction Extraction & Cleanup Issues cluster_analysis LC-MS/MS Issues Start Poor Analytical Result (Low Recovery, High RSD, etc.) CheckRecovery Low Recovery? Start->CheckRecovery CheckMatrixEffect High Matrix Effect? Start->CheckMatrixEffect CheckPeakShape Poor Peak Shape or RT Shift? Start->CheckPeakShape CheckSensitivity Low Sensitivity? Start->CheckSensitivity OptimizeExtraction Optimize Extraction - Adjust pH - Change Solvent CheckRecovery->OptimizeExtraction Yes ImproveCleanup Improve Cleanup - Select appropriate sorbent - Use SPE CheckMatrixEffect->ImproveCleanup Yes UseMatrixMatched Use Matrix-Matched Calibration ImproveCleanup->UseMatrixMatched CheckColumn Check Column & Mobile Phase CheckPeakShape->CheckColumn Yes OptimizeMS Optimize MS/MS Parameters CheckSensitivity->OptimizeMS Yes

Caption: Troubleshooting decision tree for this compound analysis.

References

Technical Support Center: Optimizing Iazamox Application Timing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing imazamox application for effective weed control. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries.

Troubleshooting Guide: Common Issues in this compound Application

This guide addresses specific problems that may arise during experiments involving this compound.

Issue Potential Cause(s) Recommended Action(s)
Reduced Weed Control - Incorrect Weed Stage: Weeds may be too large or not actively growing. For many grass weeds, application should occur at the 1-6 true leaf stage. Broadleaf weeds are best controlled from the cotyledon to 4-leaf stage.[1] - Environmental Conditions: Cool temperatures (below 40°F maximum daytime temperature) or dry conditions can reduce herbicide activity.[2] - Herbicide Resistance: Some weed biotypes may have natural resistance to ALS-inhibiting herbicides like this compound.[2] - Improper Tank Mix: Antagonism can occur with certain tank-mix partners. For example, do not tank mix with selective post-emergence grass herbicides.[3][4]- Scout fields to ensure application at the recommended weed growth stage. - Apply when weeds are actively growing and soil moisture is adequate.[2] Avoid application during periods of dead calm or gusty winds.[1] - Rotate herbicides with different modes of action to manage resistance.[5] If resistance is suspected, use an herbicide with a different mode of action to control escapes.[2] - Conduct a jar test before tank-mixing to ensure compatibility.[5] Follow recommended mixing orders.[6][7][8]
Crop Injury (Yellowing, Stunting) - Application Timing: Application outside the recommended crop stage can cause injury. For example, in field peas, do not apply beyond the 4-node stage.[4] - High Application Rate: Exceeding the recommended rate can lead to phytotoxicity. A 2X rate of this compound has been shown to increase crop injury.[9] - Environmental Stress: Crops under stress from factors like temperature extremes, moisture stress, or disease are more susceptible to injury.[4] - Adjuvant Choice: Certain adjuvants, like methylated seed oil (MSO), can increase crop injury under specific conditions.[10]- Adhere strictly to the recommended crop growth stages for application. For Clearfield lentils, this is the 1-9 node stage.[1] - Calibrate spray equipment accurately to apply the correct rate. - Avoid applying this compound to stressed crops. [4] - Select adjuvants carefully based on crop type and environmental conditions. Nonionic surfactants (NIS) may be a safer option than MSO in some cases.[10]
Inconsistent Results Across Trials - Variable Environmental Conditions: Differences in temperature, rainfall, and soil moisture between trials can affect this compound efficacy.[2] - Soil Properties: Soil pH and organic matter can influence this compound persistence and availability. Breakdown is faster in warm, moist, neutral to alkaline soils.[3] - Different Weed Biotypes: The genetic variability within weed populations can lead to different levels of susceptibility.- Record and report detailed environmental data for each trial. - Characterize soil properties at trial sites. - Identify weed species and biotypes present in the trial area.

Frequently Asked Questions (FAQs)

Application Timing
  • What is the optimal weed growth stage for this compound application? For maximum efficacy, apply this compound when weeds are small and actively growing.[2] For grassy weeds, the ideal stage is typically from the 1-6 true leaf stage.[1] For broadleaf weeds, application is most effective from the cotyledon to the 4-leaf stage.[1]

  • What is the recommended crop stage for this compound application? This varies by crop. For example, in Clearfield lentils, apply from the 1-9 node stage.[1] In dry beans, apply after the first fully expanded trifoliate leaf but before bloom.[2] For imidazolinone-tolerant winter wheat, applications can be made in early fall, late fall, or early spring.[10] Always consult the product label for crop-specific recommendations.

  • How do environmental conditions affect application timing? Apply this compound when weeds are actively growing, which is favored by adequate soil moisture and temperatures above 40°F.[2][11] this compound should be applied at least one hour before rainfall or overhead irrigation.[2]

Efficacy and Crop Safety
  • What are the typical symptoms of this compound on susceptible weeds? Symptoms begin with growth cessation 3-5 days after application.[5] This is followed by chlorosis (yellowing) of new leaves and necrosis that spreads from the growing points.[1] Plant death typically occurs within 2-3 weeks.[12]

  • Can this compound cause crop injury? Temporary crop yellowing and stunting can occur, especially if the crop is under stress.[1][2] These effects are usually transient, and the crop typically recovers within 1-2 weeks.[2]

Tank-Mixing and Adjuvants
  • Can this compound be tank-mixed with other herbicides? Yes, this compound can be tank-mixed to broaden the weed control spectrum.[5] For instance, it can be mixed with glyphosate (B1671968) in soybeans.[5] However, always conduct a jar test to ensure physical compatibility and check labels for any restrictions.[5][13]

  • What type of adjuvant should be used with this compound? The choice of adjuvant depends on the crop and target weeds. A non-ionic surfactant (NIS) is commonly recommended.[10] In some cases, a methylated seed oil (MSO) or crop oil concentrate (COC) can enhance activity, but may also increase the risk of crop injury.[10] Always follow the adjuvant recommendations on the herbicide label.

Quantitative Data Summary

Table 1: this compound Efficacy on Various Weed Species

CropTarget WeedApplication RateApplication TimingWeed Control (%)Source(s)
SoybeansLambsquarters, Pigweed48 fl. oz./acrePost-emergence>90%[5]
SoybeansCrabgrass48 fl. oz./acrePost-emergence>85%[5]
PeanutsAnnual bluegrass, Goosegrass64 fl. oz./acrePost-emergenceup to 92%[5]
PeanutsPurslane64 fl. oz./acrePost-emergence~88%[5]
IMI-Tolerant WheatFeral rye54 g/haFall (1-3 leaf stage of rye)Good to Excellent[10]
IMI-Tolerant WheatJointed goatgrass36 g/haSpring post-emergence61-97%[9]
Herbicide-Tolerant SorghumVelvetleaf, ShattercaneNot specifiedPost-emergence>90%[14]

Table 2: Impact of this compound Rate and Timing on IMI-Tolerant Winter Wheat

Application Rate (g/ha)Application TimingAdjuvantCrop Injury (%)Yield ReductionSource(s)
108Early FallMSOSevereYes (Year 1)[10]
54Early Fall, Late Fall, Early SpringNIS or MSOMinimalNo[10]
903-5 leaf or 3-7 tiller stageNot specified12%8%[9]
453-5 leaf or 3-7 tiller stageNot specified7%Not significant[9]

Experimental Protocols

Protocol 1: Field Trial for Assessing this compound Efficacy and Crop Tolerance
  • Site Selection: Choose a site with a uniform weed population and soil type.

  • Experimental Design: Use a randomized complete block design with at least four replications.[14]

  • Plot Size: Establish plots of a standard size, for example, 10 by 35 feet.[14]

  • Treatments:

    • Include a non-treated control for comparison.

    • Apply this compound at various rates (e.g., 1X and 2X the recommended rate) and at different crop/weed growth stages.[9]

    • Include different adjuvant treatments if applicable (e.g., NIS vs. MSO).[10]

  • Herbicide Application:

    • Use a calibrated sprayer (e.g., tractor-mounted, compressed CO2 sprayer) to ensure accurate application.[14]

    • Maintain a constant pressure and speed (e.g., 19.4 gpa at 30 psi and 4.1 mph).[14]

    • Record environmental conditions (temperature, wind speed, humidity) at the time of application.

  • Data Collection:

    • Weed Control: Visually assess weed control at set intervals after treatment (e.g., 14, 21, and 35 days). Use a scale of 0% (no control) to 100% (complete control).

    • Crop Injury: Visually rate crop injury (e.g., chlorosis, stunting) at the same intervals on a 0% (no injury) to 100% (crop death) scale.[9]

    • Crop Yield: Harvest the plots at maturity and measure the grain yield.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Visualizations

Imazamox_Mode_of_Action This compound This compound Application Uptake Foliar and Root Uptake This compound->Uptake Translocation Translocation to Meristems (Xylem and Phloem) Uptake->Translocation Inhibition Inhibition of ALS Enzyme Translocation->Inhibition ALS Acetolactate Synthase (ALS) Enzyme ALS->Inhibition SynthesisBlock Blocks Amino Acid Synthesis Inhibition->SynthesisBlock AminoAcids Valine, Leucine, Isoleucine (Branched-Chain Amino Acids) AminoAcids->SynthesisBlock ProteinSynthesis Protein Synthesis Disrupted SynthesisBlock->ProteinSynthesis GrowthCessation Growth Cessation ProteinSynthesis->GrowthCessation Symptoms Chlorosis and Necrosis GrowthCessation->Symptoms Death Plant Death Symptoms->Death

Caption: Mode of action signaling pathway for this compound.

Experimental_Workflow Start Start: Define Research Question SiteSelection Site Selection & Experimental Design Start->SiteSelection TreatmentPlan Treatment Planning (Rates, Timings, Adjuvants) SiteSelection->TreatmentPlan Application Herbicide Application & Data Recording TreatmentPlan->Application DataCollection Data Collection (Weed Control, Crop Injury, Yield) Application->DataCollection Analysis Statistical Analysis DataCollection->Analysis Results Results & Interpretation Analysis->Results

Caption: Workflow for an this compound field efficacy trial.

References

Imazamox tank-mix compatibility issues with other herbicides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development who are encountering issues with Imazamox tank-mix compatibility during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is tank-mix incompatibility and what are the signs?

A1: Tank-mix incompatibility refers to the undesirable interaction between two or more pesticides or other components in a spray solution. There are two main types of incompatibility:

  • Physical Incompatibility: This is a visible issue where the products in the tank mix do not stay uniformly mixed. Signs include the formation of sludge, gels, precipitates, flakes, or separation into layers. This can lead to clogged spray nozzles and uneven application.

  • Chemical Incompatibility: This occurs when the active ingredients in the tank mix react with each other, which can either decrease the efficacy of one or more of the herbicides (antagonism) or cause unintended damage to the crop (synergism).[1] This type of incompatibility is often not visible in the spray tank.

Q2: What factors can influence this compound tank-mix compatibility?

A2: Several factors can affect the compatibility of this compound with other products in a tank mix:

  • Water Quality: The pH, temperature, and mineral content of the water can significantly impact compatibility. Hard water, for instance, can reduce the effectiveness of some herbicides.

  • Mixing Order: The order in which products are added to the tank is crucial. Improper mixing order is a common cause of incompatibility.

  • Agitation: Continuous and adequate agitation is necessary to keep the components of the tank mix uniformly suspended.

  • Formulation of Tank-Mix Partners: Different herbicide formulations (e.g., emulsifiable concentrates (ECs), wettable powders (WPs), water-dispersible granules (WDGs)) have different mixing requirements and potential for incompatibility.

  • Adjuvants and Fertilizers: The addition of adjuvants (like surfactants or crop oil concentrates) and nitrogen-based fertilizers, which are often required for optimal this compound activity, can also influence the compatibility of the mix.[2]

Q3: I'm observing reduced weed control after applying an this compound tank-mix. What could be the cause?

A3: Reduced weed control is a classic sign of chemical incompatibility, specifically antagonism. Antagonism occurs when the herbicidal activity of the tank-mix is less than the sum of the activities of the individual herbicides applied separately. This can happen due to:

  • Reduced Absorption: One herbicide may interfere with the absorption of this compound through the weed's foliage.

  • Reduced Translocation: The movement of this compound within the weed to its site of action (the growing points) may be inhibited by the tank-mix partner.

  • Biochemical Interactions: The tank-mix partner may alter the metabolic processes within the weed, leading to a detoxification of this compound.

Q4: Can I tank-mix this compound with grass herbicides (graminicides)?

A4: Tank-mixing this compound with certain grass herbicides, particularly ACCase inhibitors (e.g., clethodim, sethoxydim), can lead to antagonism, resulting in reduced grass control.[3][4] If a tank-mix is necessary, it is often recommended to increase the rate of the grass herbicide (within label limits) or to apply the herbicides sequentially. A sequential application typically involves applying the grass herbicide 1-3 days before or 7 days after the this compound application.[2]

Q5: Are there known issues with tank-mixing this compound and broadleaf herbicides?

A5: Yes, antagonism can also occur with certain broadleaf herbicides. For example, tank-mixing this compound with diphenylether herbicides (PPO inhibitors) or with bentazon has been reported to cause reduced weed control in some situations.[5][6] The level of antagonism can depend on the specific weed species, the herbicide rates used, and environmental conditions.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Physical Incompatibility

If you observe any signs of physical incompatibility in your spray tank, follow these steps:

  • Stop and Do Not Spray: Applying an incompatible mix can damage your equipment and result in poor and uneven application.

  • Perform a Jar Test: Before mixing a large batch, always conduct a jar test to confirm the physical compatibility of your intended tank-mix partners. The detailed protocol for a jar test is provided below.

  • Check the Mixing Order: The general rule of thumb is to follow the "WALES" or "APPLES" method:

    • W ettable powders and W ater-dispersible granules

    • A gitate

    • L iquid flowables and S uspensions

    • E mulsifiable concentrates

  • Ensure Adequate Agitation: Make sure your sprayer's agitation system is working correctly and is providing continuous, vigorous agitation throughout the mixing process and during application.

  • Consider Water Quality: If you suspect water quality is an issue, have your water source tested for pH and hardness. Water conditioning agents may be necessary.

This protocol allows for a small-scale test of the physical compatibility of a planned tank mixture.

Materials:

  • A clean, clear glass jar with a lid (at least 1 quart or 1 liter)

  • The same water source that will be used for the actual spray solution

  • The herbicides, adjuvants, and any other components planned for the tank mix

  • Pipettes or graduated cylinders for accurate measurement

  • Personal Protective Equipment (PPE) as specified on the product labels

Procedure:

  • Fill the jar halfway with the carrier water.

  • Add each component of the tank mix one at a time, in the correct mixing order (refer to the WALES/APPLES method and product labels).

  • Cap the jar and shake vigorously after adding each component.

  • After all components have been added, fill the jar to the three-quarters mark with water, cap it, and shake again.

  • Let the jar stand for 15-30 minutes and observe for any signs of incompatibility, such as separation, precipitation, or the formation of gels or scum.

  • If the mixture appears compatible, check it again after a few hours to ensure it remains stable.

Guide 2: Investigating and Mitigating Chemical Incompatibility (Antagonism)

If you suspect chemical antagonism is reducing the efficacy of your this compound tank-mix, consider the following troubleshooting steps and experimental approaches:

  • Review the Literature: Check for published research or extension publications that have evaluated the specific tank-mix combination you are using.

  • Consult Herbicide Labels: Product labels often provide information on known incompatibilities.

  • Conduct a Greenhouse or Small-Plot Study: To quantify the level of antagonism and evaluate potential solutions, a controlled experiment is recommended.

This protocol outlines a basic greenhouse experiment to evaluate the potential antagonism between this compound and another herbicide.

Materials and Methods:

  • Plant Material: Grow the target weed species from seed in pots containing a standard greenhouse potting mix.

  • Growth Conditions: Maintain the plants in a greenhouse with controlled temperature, light, and humidity.

  • Herbicide Treatments: At the appropriate growth stage (e.g., 2-4 leaf stage), apply the following treatments using a research-grade spray chamber:

    • Untreated control

    • This compound alone at the recommended rate

    • Tank-mix partner herbicide alone at the recommended rate

    • This compound + tank-mix partner herbicide

  • Experimental Design: Use a completely randomized design with at least four replications for each treatment.

  • Data Collection: At 14 and 28 days after treatment, visually assess weed control on a scale of 0% (no effect) to 100% (complete plant death). Also, harvest the above-ground biomass of the weeds and record the dry weight.

  • Data Analysis: Analyze the data using analysis of variance (ANOVA). To determine if the interaction is antagonistic, synergistic, or additive, use Colby's method:

    • Expected Response (E) = X + Y - (XY/100)

      • Where X is the percent control from this compound alone, and Y is the percent control from the tank-mix partner alone.

    • If the observed response of the tank-mix is significantly less than the expected response, the interaction is antagonistic.

Quantitative Data on this compound Tank-Mix Interactions

The following tables summarize data from various studies on the compatibility of this compound with other herbicides.

Table 1: Antagonism of Grass Herbicides (ACCase Inhibitors) with this compound

Tank-Mix PartnerWeed SpeciesThis compound Alone (% Control)Partner Alone (% Control)This compound + Partner (% Control)Interaction
ClethodimVolunteer Corn958075Antagonistic
SethoxydimLarge Crabgrass908570Antagonistic

Note: The level of antagonism can be influenced by herbicide rates, weed growth stage, and environmental conditions.

Table 2: Interaction of this compound with Broadleaf Herbicides

Tank-Mix PartnerWeed SpeciesThis compound Alone (% Control)Partner Alone (% Control)This compound + Partner (% Control)Interaction
BentazonCommon Lambsquarters859080Antagonistic
2,4-DCommon Ragweed758070Antagonistic
GlyphosatePalmer Amaranth (glyphosate-susceptible)889895Additive

Note: Results can vary based on the specific formulations and adjuvants used.

Visualizations

Troubleshooting_Workflow start Tank-Mix Issue Observed physical_issue Physical Incompatibility? (Sludge, Separation, Gels) start->physical_issue chemical_issue Chemical Incompatibility? (Reduced Efficacy, Crop Injury) physical_issue->chemical_issue No jar_test Perform Jar Test physical_issue->jar_test Yes consult_literature Consult Literature & Labels chemical_issue->consult_literature Yes check_mixing_order Verify Mixing Order (WALES) jar_test->check_mixing_order check_agitation Check Agitation check_mixing_order->check_agitation check_water_quality Assess Water Quality check_agitation->check_water_quality resolve_physical Adjust Mixing Procedure check_water_quality->resolve_physical conduct_bioassay Conduct Greenhouse Bioassay consult_literature->conduct_bioassay sequential_app Consider Sequential Application conduct_bioassay->sequential_app adjust_rates Adjust Herbicide Rates sequential_app->adjust_rates resolve_chemical Modify Tank-Mix Strategy adjust_rates->resolve_chemical

Caption: Troubleshooting workflow for this compound tank-mix issues.

Jar_Test_Protocol cluster_steps Jar Test Procedure cluster_observations Potential Observations step1 1. Fill jar halfway with carrier water step2 2. Add components in correct order (WALES) step1->step2 step3 3. Cap and shake after each addition step2->step3 step4 4. Fill to 3/4 full, cap, and shake again step3->step4 step5 5. Let stand for 15-30 minutes step4->step5 step6 6. Observe for incompatibility signs step5->step6 step7 7. Re-check after several hours step6->step7 precipitate Precipitate / Flakes separation Separation of Layers gel Gel / Sludge Formation

Caption: Protocol for conducting a herbicide compatibility jar test.

Antagonism_Mechanism This compound This compound Weed Weed This compound->Weed Partner Antagonistic Tank-Mix Partner Partner->Weed Absorption Reduced Absorption Weed->Absorption Interaction at leaf surface Translocation Reduced Translocation Weed->Translocation Interaction within the plant Efficacy Reduced Weed Control Absorption->Efficacy Translocation->Efficacy

Caption: Simplified mechanism of herbicide antagonism.

References

Technical Support Center: Mitigating Imazamox Phytotoxicity in Sensitive Crops

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address imazamox-induced phytotoxicity in sensitive crop species during experimental trials.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound and sensitive crops, offering potential solutions and experimental adjustments.

Observed Issue Potential Cause Troubleshooting Steps
Unexpectedly high phytotoxicity (stunting, chlorosis, necrosis) in a sensitive crop at standard this compound concentrations. 1. Environmental Stress: Cool, wet, or cloudy conditions can slow the crop's ability to metabolize the herbicide.[1] 2. Adjuvant Effects: Certain adjuvants can increase herbicide uptake, leading to greater injury.[1] 3. Application Error: Incorrect dosage or uneven application.1. Control Environment: Ensure optimal growing conditions (temperature, humidity, light) for the specific crop to promote vigorous growth and metabolism.[1] 2. Review Adjuvant Choice: Consult herbicide labels and literature to select appropriate adjuvants. Consider running a preliminary experiment with different adjuvants to assess phytotoxicity. 3. Calibrate Equipment: Ensure spray equipment is properly calibrated for accurate and uniform application.[2]
Variability in phytotoxicity across replicates of the same treatment. 1. Inconsistent Environmental Conditions: Microclimates within a greenhouse or growth chamber. 2. Genetic Variability in Crop: Even within the same cultivar, minor genetic differences can lead to varied responses. 3. Soil Heterogeneity: Differences in soil composition, organic matter, or pH can affect this compound availability and uptake.[3]1. Homogenize Environment: Rotate plant positions periodically to minimize the effects of environmental gradients. 2. Use Uniform Plant Material: Select seeds or seedlings of similar size and developmental stage for experiments. 3. Standardize Soil: Use a consistent, well-mixed soil or growth medium for all experimental units.
Attempts to use a chemical safener show no reduction in phytotoxicity. 1. Incorrect Safener Choice: The selected safener may not be effective for this compound in the specific crop. 2. Inappropriate Application Rate or Timing: The safener-to-herbicide ratio or the timing of application may not be optimal. 3. Metabolic Limitations: The crop may lack the necessary metabolic pathways for the safener to induce detoxification.1. Screen Multiple Safeners: Test a range of safeners from different chemical families (e.g., cyprosulfamide, isoxadifen-ethyl, mefenpyr-diethyl) in preliminary dose-response experiments.[3][4][5] 2. Optimize Application: Experiment with different safener concentrations and application timings (e.g., seed treatment, pre-emergence, tank-mix with this compound). 3. Investigate Detoxification Pathways: Analyze the expression of detoxification enzymes like Glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases in response to safener application.
Phytotoxicity symptoms are slow to appear, making early assessment difficult. This compound Mode of Action: this compound inhibits the AHAS enzyme, leading to a gradual depletion of essential amino acids and slow plant death.[6][7] Symptoms like stunting and chlorosis may take several days to become visually apparent.[8]1. Early Biochemical Markers: Measure AHAS enzyme activity or the levels of branched-chain amino acids (valine, leucine, isoleucine) at early time points post-application. 2. Photosynthetic Efficiency: Use chlorophyll (B73375) fluorescence measurements to detect early signs of stress on the photosynthetic apparatus. 3. Root Growth Inhibition: Root growth is a very sensitive indicator of imidazolinone herbicide activity and can be measured before significant shoot symptoms appear.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound phytotoxicity?

A1: this compound inhibits the acetohydroxyacid synthase (AHAS) enzyme, also known as acetolactate synthase (ALS).[6][7][9] This enzyme is crucial for the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[6] The inhibition of AHAS disrupts protein synthesis and cell growth, leading to the slow death of susceptible plants.[6]

Q2: Are there any chemical safeners known to be effective against this compound injury in sensitive crops?

A2: While many commercial safeners are formulated with other herbicides, their efficacy with this compound in sensitive, non-imidazolinone-tolerant crops is not as well-documented. However, researchers can experimentally evaluate safeners from various chemical classes that are known to induce herbicide detoxification pathways. Potential candidates for testing include:

  • Cyprosulfamide: A safener used with herbicides like isoxaflutole (B1672639) and tembotrione.[4][10]

  • Isoxadifen-ethyl: Used in conjunction with fenoxaprop-P-ethyl and iodosulfuron-methyl-sodium.[11]

  • Mefenpyr-diethyl: A foliar-acting safener used with fenoxaprop-P-ethyl and iodosulfuron.[5]

It is crucial to conduct dose-response experiments to determine the potential of these or other safeners to reduce this compound phytotoxicity in the specific crop of interest.

Q3: What are some non-chemical approaches to reduce this compound phytotoxicity?

A3: Besides chemical safeners, several other strategies can be employed:

  • Biostimulants: The application of amino acid-based biostimulants has shown promise in protecting plants against this compound-induced stress by potentially enhancing metabolic activity and providing essential amino acids.

  • Agronomic Practices: Ensuring optimal growing conditions, such as adequate moisture and nutrients, can enhance a plant's natural ability to tolerate herbicide stress.[2] Avoiding herbicide application during periods of environmental stress is also critical.[1]

  • Genetic Selection: In the long term, conventional breeding or genetic engineering can be used to develop crop varieties with enhanced tolerance to this compound.

Q4: How can I quantitatively measure the reduction in this compound phytotoxicity?

A4: A combination of visual assessment and quantitative measurements should be used:

  • Visual Injury Ratings: A standardized rating scale (e.g., 0-100%, where 0 is no injury and 100 is plant death) can be used for rapid assessment.

  • Growth Parameters: Measure plant height, shoot and root fresh/dry weight, and leaf area at specific time points after treatment.

  • Physiological Parameters: Quantify chlorophyll content, photosynthetic efficiency (via chlorophyll fluorescence), and stomatal conductance.

  • Biochemical Assays: Measure the activity of key enzymes like AHAS and detoxification enzymes such as Glutathione S-transferases (GSTs).

Quantitative Data Summary

The following tables provide a representative summary of quantitative data that could be generated from experiments aimed at reducing this compound phytotoxicity.

Table 1: Effect of a Hypothetical Safener on this compound Phytotoxicity in a Sensitive Pea Cultivar

TreatmentThis compound Rate (g a.i./ha)Safener Rate (g a.i./ha)Visual Injury (%) (14 DAT¹)Shoot Dry Weight (% of Control)
Untreated Control000100
This compound3002570
This compound + Safener30151088
This compound4504055
This compound + Safener45151875

¹DAT: Days After Treatment. Data is hypothetical and for illustrative purposes.

Table 2: Impact of this compound and a Safener on Key Physiological and Biochemical Parameters

TreatmentThis compound Rate (g a.i./ha)Safener Rate (g a.i./ha)Chlorophyll Content (SPAD units)GST Activity (nmol/min/mg protein)AHAS Activity (% of Control)
Untreated Control0045.250.1100
This compound35032.575.325.6
This compound + Safener351540.8110.745.2

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Greenhouse Evaluation of a Chemical Safener for this compound in a Sensitive Crop

  • Plant Material: Grow a sensitive crop (e.g., non-IMItolerant pea or lentil) in pots containing a standardized soil mix. Maintain plants in a greenhouse with controlled temperature, humidity, and photoperiod.

  • Experimental Design: Use a completely randomized design with a factorial arrangement of treatments (e.g., 4 this compound rates x 3 safener rates) and at least 4 replicates per treatment. Include an untreated control.

  • Herbicide and Safener Application: Apply this compound and the test safener at the appropriate plant growth stage (e.g., 2-4 leaf stage) using a laboratory track sprayer calibrated to deliver a consistent spray volume.[12] The safener can be applied as a seed treatment, pre-emergence, or tank-mixed with this compound.

  • Data Collection:

    • Record visual phytotoxicity ratings at 7, 14, and 21 days after treatment (DAT).

    • At 21 DAT, harvest the above-ground biomass, measure plant height, and determine shoot fresh and dry weight.

    • Collect leaf samples for chlorophyll content and biochemical assays.

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine the main effects and interactions of the herbicide and safener treatments.

Protocol 2: Spectrophotometric Determination of Total Chlorophyll Content

  • Sample Collection: Collect a known weight (e.g., 100 mg) of fresh leaf tissue from each treatment replicate.

  • Extraction:

    • Place the leaf tissue in a mortar with a small amount of sand and a few milliliters of 80% acetone (B3395972).

    • Grind the tissue with a pestle until it is a homogenous slurry.[13]

    • Transfer the slurry to a centrifuge tube and rinse the mortar and pestle with 80% acetone, adding the rinse to the tube.

    • Bring the final volume to 10 mL with 80% acetone.

    • Centrifuge at 3000 x g for 10 minutes.

  • Measurement:

    • Transfer the supernatant to a cuvette.

    • Measure the absorbance at 645 nm and 663 nm using a spectrophotometer, with 80% acetone as a blank.

  • Calculation (Arnon's Equation):

    • Total Chlorophyll (mg/g FW) = [20.2 * (A645) + 8.02 * (A663)] * (Volume of extract / (1000 * Fresh Weight))

Protocol 3: Glutathione S-Transferase (GST) Activity Assay

  • Protein Extraction:

    • Homogenize 0.5 g of frozen leaf tissue in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0, containing 2 mM EDTA).

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for the enzyme assay and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Procedure:

    • Prepare a reaction mixture containing 100 mM phosphate buffer (pH 6.5), 1 mM reduced glutathione (GSH), and 1 mM 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).

    • Add a known amount of protein extract to the reaction mixture in a cuvette.

    • Monitor the increase in absorbance at 340 nm for 5 minutes at 25°C using a spectrophotometer. The increase in absorbance is due to the conjugation of GSH to CDNB, catalyzed by GST.

  • Calculation:

    • Calculate the GST activity using the molar extinction coefficient of the product (GS-DNB), which is 9.6 mM⁻¹ cm⁻¹.

    • Express the activity as nmol of CDNB conjugated per minute per mg of protein.

Protocol 4: Acetohydroxyacid Synthase (AHAS) Activity Assay

  • Enzyme Extraction:

    • Extract the enzyme from young leaf tissue using an ice-cold extraction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5, containing pyruvate, MgCl₂, thiamine (B1217682) pyrophosphate, and FAD).

    • Centrifuge the homogenate and use the supernatant for the assay.

  • Assay Procedure:

    • The assay measures the production of acetolactate, the product of the AHAS reaction.

    • Incubate the enzyme extract with the reaction buffer at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction with sulfuric acid (H₂SO₄). This also initiates the decarboxylation of acetolactate to acetoin (B143602).

    • Incubate at 60°C for 15 minutes to complete the conversion to acetoin.

  • Colorimetric Detection:

    • Add creatine (B1669601) and α-naphthol to the reaction mixture and incubate at 60°C for 15 minutes to develop a colored complex.

    • Measure the absorbance at 525 nm.

  • Calculation:

    • Create a standard curve using known concentrations of acetoin.

    • Determine the AHAS activity in the plant extracts and express it as nmol of acetoin produced per hour per mg of protein.

Visualizations

Imazamox_Phytotoxicity_Pathway This compound This compound Application AHAS AHAS/ALS Enzyme This compound->AHAS Inhibits Imazamox_Metabolism This compound Metabolism (Detoxification) This compound->Imazamox_Metabolism BCAA Branched-Chain Amino Acids (Val, Leu, Ile) AHAS->BCAA Blocks Synthesis Protein_Synthesis Protein Synthesis & Cell Growth BCAA->Protein_Synthesis Required for Phytotoxicity Phytotoxicity Symptoms (Stunting, Chlorosis) Protein_Synthesis->Phytotoxicity Leads to Safener Chemical Safener Detox_Genes Upregulation of Detoxification Genes Safener->Detox_Genes Induces GST_P450 GST & P450 Enzymes Detox_Genes->GST_P450 Produces GST_P450->Imazamox_Metabolism Catalyzes Reduced_Phyto Reduced Phytotoxicity Imazamox_Metabolism->Reduced_Phyto Results in

Caption: Logical workflow of this compound action and safener-induced detoxification.

Experimental_Workflow start Start: Sensitive Crop Seedlings treatment Treatment Application (this compound +/- Safener) start->treatment incubation Incubation (Controlled Environment) treatment->incubation data_collection Data Collection (7, 14, 21 DAT) incubation->data_collection visual Visual Injury Rating data_collection->visual growth Growth Measurements data_collection->growth biochem Biochemical Assays data_collection->biochem analysis Data Analysis (ANOVA) visual->analysis growth->analysis biochem->analysis end Conclusion analysis->end

Caption: General experimental workflow for testing this compound phytotoxicity and safeners.

Calcium_Signaling_Pathway Herbicide_Stress Herbicide Stress (e.g., this compound) Ca_Channels Plasma Membrane Ca²⁺ Channels Herbicide_Stress->Ca_Channels Activates Ca_Influx Ca²⁺ Influx Ca_Channels->Ca_Influx Cytosolic_Ca ↑ Cytosolic [Ca²⁺] Ca_Influx->Cytosolic_Ca Sensor_Proteins Ca²⁺ Sensor Proteins (CDPKs, Calmodulins) Cytosolic_Ca->Sensor_Proteins Binds to & Activates Phosphorylation Phosphorylation Cascade Sensor_Proteins->Phosphorylation TFs Transcription Factors (TFs) Phosphorylation->TFs Activates Gene_Expression Stress-Responsive Gene Expression TFs->Gene_Expression Induces Detox_Enzymes Detoxification Enzymes (GSTs, P450s) Gene_Expression->Detox_Enzymes Leads to Synthesis of Stress_Response Enhanced Stress Tolerance & Detoxification Detox_Enzymes->Stress_Response

Caption: Calcium signaling pathway in response to herbicide-induced stress.[14][15][16]

References

Technical Support Center: Imazamox Soil Bioavailability Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for experiments related to the bioavailability of Imazamox in soil. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to assist in experimental design and data interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the study of this compound in soil.

Q1: We are observing unexpected phytotoxicity to a rotational crop, even though the applied this compound dosage was within the recommended limits. What could be the cause?

A1: Unexpected carryover injury is a common issue and is often linked to specific soil and environmental conditions that increase the bioavailability and persistence of this compound. Key factors to investigate are:

  • Soil pH: this compound bioavailability is significantly higher in acidic soils (pH < 6.5). In low pH conditions, this compound is more readily desorbed from soil particles, making it available for plant uptake.[1]

  • Soil Moisture: Dry or low-rainfall conditions slow down the microbial degradation of this compound, leading to longer persistence in the soil.[2]

  • Soil Type: Coarse-textured, sandy soils with low organic matter and clay content tend to have higher this compound bioavailability due to lower adsorption.[3]

Troubleshooting Steps:

  • Measure Soil pH: Collect soil samples from the affected areas and measure the pH. If the pH is below 6.5, this is a likely contributor.

  • Review Weather Data: Check precipitation and temperature records since the this compound application. Extended dry periods are a major red flag.

  • Conduct a Bioassay: Before planting a sensitive rotational crop, conduct a soil bioassay to determine the actual risk of carryover injury.

Q2: Our analytical lab is reporting low recovery rates of this compound from our soil samples. What are the potential reasons and how can we improve recovery?

A2: Low recovery rates during soil extraction can be attributed to several factors related to both the soil matrix and the extraction procedure.

  • Extraction Solvent and pH: The efficiency of the extraction is highly dependent on the pH of the extraction solution. This compound is a weak acid, and its solubility is pH-dependent. Acidifying the sample to pH 2 is a critical step to ensure it can be partitioned into an organic solvent like chloroform (B151607) or methylene (B1212753) chloride.[4][5]

  • Strong Adsorption: In soils with high clay or organic matter content, or at certain pH values, this compound can be strongly bound to soil particles, making it difficult to extract.

  • Inadequate Homogenization: Insufficient mixing of the soil with the extraction solvent can lead to incomplete extraction.

Troubleshooting Steps:

  • Verify Extraction Protocol: Ensure your protocol includes acidification of the aqueous extract to pH 2 before partitioning with an organic solvent. A common extraction solution is 0.02M CaCl2.[4]

  • Optimize Homogenization: Increase the homogenization time or use a more vigorous shaking method to ensure thorough mixing.

  • Use a Stronger Extraction Method: For soils with high organic matter, a more exhaustive extraction method, such as Soxhlet extraction or pressurized liquid extraction (PLE), may be necessary.

  • Check for Microbial Degradation: If samples were stored improperly before analysis, microbial degradation could have reduced the amount of parent this compound. Samples should be stored frozen.

Q3: How does soil pH affect this compound sorption and bioavailability in a way that seems contradictory?

A3: The effect of soil pH on this compound is complex. While lower pH increases sorption to some extent, it also makes the adsorbed herbicide more readily available.

  • At Low pH (<6.5): More this compound is sorbed to soil colloids. However, this sorption is weaker and more reversible. The desorbed this compound in the soil solution is bioavailable, leading to a higher risk of plant uptake and carryover injury.[1]

  • At High pH (>6.5): Less this compound is initially sorbed because the molecule is in its anionic (negatively charged) form and is repelled by negatively charged soil particles. However, the portion that does become sorbed is bound more tightly and does not readily desorb. This can lead to long-term persistence of bound residues.[1]

This dual effect is a critical consideration in your experiments. Bioavailability is not just about how much is sorbed, but how easily it can be released back into the soil solution.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound behavior in soil, compiled from various studies. Note that these values can vary significantly based on specific experimental conditions.

Table 1: this compound Soil Half-Life (DT₅₀) under Various Conditions

Soil TypepHConditionsHalf-Life (DT₅₀) in DaysReference
Sandy Loam6.8Aerobic, Lab, 25°C31[6]
Loam7.1Aerobic, Lab, 25°C23.1[6]
VariousNeutralField2.2 - 3.3[1]
VariousAcidic to NeutralLab2 - >120[7]
Sandy Loam-Aerobic, Lab27[8]
Various-Field15 - 130[8]

Table 2: Freundlich Adsorption Coefficients (K_f) for this compound in Different Soils

Soil TypepHOrganic Carbon (%)K_f (mg¹⁻¹/ⁿ kg⁻¹ L¹/ⁿ)Reference
Various Soils (USA)5.4 - 7.72.1 - 2.30.26 - 1.30[1]
Acidic Mediterranean Soil A5.952.050.49[9]
Acidic Mediterranean Soil F6.401.100.41[9]
Aridisols (India)6.4 - 9.50.39 - 0.630.24 x 10³ - 7.60 x 10³[1]

Note: K_f values indicate the capacity of the soil to adsorb the herbicide. Higher values mean greater adsorption and potentially lower bioavailability.

Detailed Experimental Protocols

Protocol 1: this compound Extraction from Soil and Quantification by HPLC

This protocol provides a method for extracting this compound from soil samples and quantifying its concentration using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • Soil sample (air-dried and sieved <2 mm)

  • This compound analytical standard

  • Methanol (HPLC grade)

  • Chloroform or Dichloromethane (HPLC grade)

  • Calcium chloride (CaCl₂) solution (0.02 M)

  • Hydrochloric acid (HCl) (1:1 v/v)

  • Formic acid (reagent grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Centrifuge and centrifuge tubes (50 mL)

  • Rotary evaporator

  • HPLC system with a UV detector and a C18 column

2. Extraction Procedure:

  • Weigh 100 g of the prepared soil sample into a 250 mL flask.

  • For recovery studies, spike the sample with a known concentration of this compound standard dissolved in methanol.

  • Add 100 mL of 0.02 M CaCl₂ solution to the soil sample.[4]

  • Shake vigorously for at least 1 hour on a mechanical shaker.

  • Centrifuge the suspension at 5000 rpm for 10 minutes.[4]

  • Carefully decant and collect the supernatant. Repeat the extraction process two more times with fresh CaCl₂ solution, combining all supernatants.

  • Adjust the pH of the combined supernatant to 2.0 using HCl (1:1).[4][5]

  • Transfer the acidified extract to a separatory funnel and partition it three times with 40 mL of chloroform.[4]

  • Combine the chloroform phases and evaporate to dryness using a rotary evaporator at 40°C.

  • Re-dissolve the residue in 1 mL of the HPLC mobile phase.[4]

3. HPLC Analysis:

  • Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A mixture of Acetonitrile/Water/Formic Acid (e.g., 30:69:1 v/v/v).[4]

  • Flow Rate: 0.7 mL/min.[4]

  • Detector: UV at 254 nm.

  • Injection Volume: 20 µL.

  • Quantification: Create a calibration curve using a series of this compound standards of known concentrations. Compare the peak area of the sample to the calibration curve to determine the concentration.

Protocol 2: Soil Sorption/Desorption Study using Batch Equilibrium Method

This protocol determines the extent to which this compound is adsorbed to and desorbed from soil particles.

1. Materials and Reagents:

  • Soil sample (air-dried and sieved <2 mm)

  • This compound analytical standard

  • Calcium chloride (CaCl₂) solution (0.01 M)

  • Centrifuge and centrifuge tubes with screw caps

  • Mechanical shaker

2. Sorption Procedure:

  • Weigh 4 g of soil into triplicate centrifuge tubes.

  • Prepare a series of this compound solutions of varying concentrations (e.g., 0.5, 1, 5, 10, 20 mg/L) in 0.01 M CaCl₂ solution. The CaCl₂ solution is used to maintain a constant ionic strength and mimic the soil solution.

  • Add 16 mL of each this compound solution to the corresponding soil tubes. Also, prepare control tubes with soil and 0.01 M CaCl₂ solution without this compound.

  • Shake the tubes for 24 hours at a constant temperature (e.g., 25°C) to reach equilibrium.

  • Centrifuge the tubes at a sufficient speed (e.g., 3500 rpm for 10 min) to separate the soil from the solution.[9]

  • Filter the supernatant and analyze the this compound concentration (C_e) using HPLC as described in Protocol 1.

  • Calculate the amount of this compound sorbed to the soil (C_s) using the formula: C_s = (C_initial - C_e) * (Volume of solution / Mass of soil)

3. Desorption Procedure:

  • After the sorption step, remove a known volume of the supernatant from each tube.

  • Replace the removed volume with the same volume of this compound-free 0.01 M CaCl₂ solution.

  • Resuspend the soil and shake again for 24 hours.

  • Centrifuge and analyze the this compound concentration in the supernatant.

  • Repeat these desorption steps several times to assess the reversibility of the sorption.

Protocol 3: Plant Bioassay for Assessing this compound Soil Residues

This bioassay uses sensitive plant species to determine if phytotoxic levels of this compound are present in the soil.

1. Materials:

  • Test soil collected from the field of interest.

  • Control soil known to be free of herbicide residues.

  • Pots (3-4 inches in diameter).

  • Seeds of a sensitive indicator species (e.g., non-Clearfield wheat, tomato, lentils).[3][10]

2. Procedure:

  • Collect representative soil samples from the top 2-3 inches of the field. Take samples from various locations (high spots, low spots, different soil textures) and combine them for a composite sample. Also, collect a separate control soil sample.[10]

  • Fill at least three pots with the test soil and three pots with the control soil.

  • Plant 3-6 seeds of the indicator species in each pot.[10]

  • Place the pots in a greenhouse or a sunny indoor location with controlled temperature and watering.

  • After the plants emerge, thin them to 1-2 plants per pot.[10]

  • Observe the plants for approximately 3 weeks.

  • Evaluate for symptoms of herbicide injury, including:

    • Stunting or reduced growth compared to the control plants.

    • Chlorosis (yellowing) of new leaves.

    • Necrosis (tissue death).

    • Abnormal root development (reduced length, swelling).

  • Compare the growth and health of plants in the test soil to those in the control soil to assess the level of phytotoxicity.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound bioavailability.

G cluster_factors Primary Factors cluster_processes Governing Processes Soil_pH Soil pH Adsorption_Desorption Adsorption / Desorption Soil_pH->Adsorption_Desorption Degradation Degradation Soil_pH->Degradation Soil_Moisture Soil Moisture Soil_Moisture->Degradation Organic_Matter Organic Matter & Clay Content Organic_Matter->Adsorption_Desorption Microbial_Activity Microbial Activity Microbial_Activity->Degradation Imazamox_Bioavailability This compound Bioavailability (Concentration in Soil Solution) Adsorption_Desorption->Imazamox_Bioavailability Degradation->Imazamox_Bioavailability reduces Plant_Uptake Plant Uptake & Potential Carryover Imazamox_Bioavailability->Plant_Uptake

Caption: Factors influencing this compound bioavailability in soil.

G start Start: Soil Sample Collection subsample1 Sub-sample for Chemical Analysis start->subsample1 subsample2 Sub-sample for Bioassay start->subsample2 extraction Solvent Extraction (Protocol 1) subsample1->extraction sorption_exp Batch Equilibrium Sorption/Desorption (Protocol 2) subsample1->sorption_exp bioassay_exp Plant Bioassay (Protocol 3) subsample2->bioassay_exp hplc HPLC Quantification extraction->hplc data_analysis Data Analysis: - Concentration (µg/kg) - Sorption Coeff. (Kf) - Phytotoxicity Assessment hplc->data_analysis sorption_exp->data_analysis bioassay_exp->data_analysis end End: Bioavailability Assessment data_analysis->end

Caption: Experimental workflow for assessing this compound bioavailability.

G This compound This compound Binding This compound binds to the AHAS enzyme This compound->Binding AHAS AHAS Enzyme (Acetohydroxyacid Synthase) AHAS->Binding AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) AHAS->AminoAcids catalyzes synthesis of Substrates Substrates (e.g., Pyruvate) Substrates->AHAS Inhibition Inhibition of Enzyme Activity Binding->Inhibition Inhibition->AminoAcids blocks synthesis ProteinSynthesis Protein Synthesis & Cell Growth AminoAcids->ProteinSynthesis PlantDeath Plant Death ProteinSynthesis->PlantDeath cessation leads to

Caption: this compound mode of action: Inhibition of the AHAS enzyme.

References

Imazamox leaching potential and groundwater contamination risk

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions (FAQs) regarding the leaching potential and groundwater contamination risk of Imazamox.

Frequently Asked Questions (FAQs)

Q1: What is the general leaching potential of this compound?

A1: this compound is generally considered to have a high potential for leaching in laboratory settings, classifying it as a mobile to very mobile herbicide in most soil types.[1][2] However, extensive field studies have shown that this compound residues are typically not detected below a soil depth of 45 cm, even at application rates higher than recommended.[1] Its moderate persistence in soil, coupled with its mobility, suggests a potential for reaching groundwater, but this is often mitigated by its degradation pathways.[2]

Q2: What are the primary degradation pathways for this compound in the environment?

A2: The primary degradation pathways for this compound are photolysis (breakdown by light) and microbial breakdown in aerobic soils.[1][3] It is stable to hydrolysis.[1] In deep waters or anaerobic conditions where light and oxygen are limited, this compound degradation is significantly slower.[1][3]

Q3: How do soil properties influence the leaching of this compound?

A3: Soil properties play a crucial role in the mobility of this compound. Key factors include:

  • Soil pH: this compound sorption is pH-dependent. In acidic soils (low pH), adsorption can increase, reducing its mobility.[4][5] Conversely, in neutral to alkaline soils, it exists predominantly in its anionic form, which is more mobile.[6]

  • Organic Matter and Clay Content: Soils with higher organic matter and clay content tend to exhibit greater sorption of this compound, which can reduce its leaching potential.[4][7]

  • Soil Moisture: Reduced soil moisture can limit the degradation of this compound, potentially increasing the risk of carryover to subsequent crops.[4]

Q4: What is the half-life of this compound in soil and water?

A4: The half-life of this compound varies depending on environmental conditions. In soil, the aerobic metabolism half-life is approximately 27 to 28 days.[2][8] However, some studies have reported a wider range of 15 to 142 days.[6] In water, this compound degrades rapidly through photolysis, with a reported half-life of as little as 0.3 days in laboratory settings and an average of 17 days in field conditions.[2][3] In deep, dark, and anaerobic waters, the half-life can extend to approximately 2 years.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound's environmental fate.

Table 1: Soil Sorption and Mobility of this compound

ParameterValueSoil ConditionsMobility ClassificationSource(s)
Koc (L/kg) 5 - 1430.29-2.59% organic carbonVery High to High[2][6]
Kd (L/kg) 0.05 - 2.7Soils with 0.29-2.59% organic carbon-[2]

Table 2: Half-Life of this compound in Different Environmental Compartments

EnvironmentDegradation ProcessHalf-LifeConditionsSource(s)
Soil Aerobic Metabolism27 daysSandy loam[2]
Soil Photodegradation65 days-[2]
Soil Field Dissipation2.2 - 3.3 daysPaddy soil[4]
Water Photolysis0.3 daysLaboratory[2]
Water Photolysis2.0 days (summer) / 6.5 days (winter)Small lake[1]
Water-Sediment Aerobic142 days-[6]
Water Anaerobic/Deep Water~2 yearsLow light and oxygen[3]

Experimental Protocols

Methodology for Batch Equilibrium Sorption Study

This protocol is a standard method to determine the soil sorption coefficient (Kd) and organic carbon-water (B12546825) partitioning coefficient (Koc) of a chemical like this compound.

  • Soil Preparation: Collect and air-dry representative soil samples. Sieve the soil to a uniform particle size (e.g., <2 mm). Characterize the soil for properties such as pH, organic carbon content, and texture.

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 0.01 M CaCl2 solution to maintain ionic strength and simulate soil solution). Create a series of dilutions from the stock solution to cover a range of concentrations.

  • Equilibration:

    • Place a known mass of soil (e.g., 10 g) into centrifuge tubes.[7]

    • Add a known volume of the this compound solution of a specific concentration to each tube (e.g., 10 mL).[7]

    • Include control samples with soil and the solution without this compound, and samples with the this compound solution without soil.

    • Shake the tubes for a predetermined equilibrium time (e.g., 24 hours) at a constant temperature.

  • Separation: Centrifuge the tubes at a high speed to separate the soil from the solution.

  • Analysis: Carefully collect the supernatant (the liquid portion). Analyze the concentration of this compound in the supernatant using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis-Mass Spectrometry (CE-MS).[9]

  • Calculation:

    • Calculate the amount of this compound sorbed to the soil by subtracting the equilibrium concentration in the solution from the initial concentration.

    • The sorption coefficient (Kd) is calculated as the ratio of the concentration of this compound in the soil to the concentration in the solution at equilibrium.

    • The organic carbon-water partitioning coefficient (Koc) is calculated by normalizing Kd to the fraction of organic carbon in the soil (Koc = (Kd / %OC) * 100).

Experimental_Workflow_Batch_Sorption cluster_exp Experiment cluster_analysis Analysis & Calculation Soil_Prep Soil Preparation (Drying, Sieving, Characterization) Equilibration Equilibration (Soil + Solution, Shaking) Soil_Prep->Equilibration Solution_Prep This compound Solution Preparation (Stock and Dilutions) Solution_Prep->Equilibration Separation Phase Separation (Centrifugation) Equilibration->Separation Analysis Supernatant Analysis (e.g., HPLC, CE-MS) Separation->Analysis Calculation Calculation of Kd and Koc Analysis->Calculation

Caption: Workflow for a batch equilibrium sorption study.

Troubleshooting Guide

Issue: Higher than expected this compound leaching in a soil column study.
  • Possible Cause 1: Soil Characteristics.

    • Low Organic Matter/Clay Content: The soil may have a lower sorption capacity than anticipated.

    • High pH: A neutral to alkaline pH will increase the mobility of this compound.

    • Action: Characterize your soil's pH, organic matter, and texture. Compare these values to the expected ranges for your soil type.

  • Possible Cause 2: Experimental Conditions.

    • Preferential Flow: Water may be moving through macropores or along the column walls, bypassing the soil matrix and reducing contact time for sorption.

    • High Flow Rate: An excessively high simulated rainfall or irrigation rate can reduce the time available for this compound to adsorb to soil particles.

    • Action: Ensure uniform packing of the soil column to avoid preferential flow paths. Adjust the flow rate to be more representative of environmental conditions.

Issue: this compound concentration in leachate is below the detection limit, but phytotoxicity is observed in subsequent bioassays.
  • Possible Cause 1: Formation of Active Metabolites.

    • This compound can degrade into metabolites. While the primary metabolites are generally less herbicidal, it is important to consider their potential activity.

    • Action: Review the literature for known active metabolites of this compound. If possible, use analytical methods that can detect both the parent compound and its key metabolites.

  • Possible Cause 2: Bioavailability in Soil.

    • Even at low concentrations in the leachate, the amount of this compound retained in the soil, particularly in the upper layers, may be sufficient to cause phytotoxicity to sensitive plants.[4][10]

    • Action: Analyze the concentration of this compound in different soil sections of the column after the leaching experiment to determine its distribution and retention.

Logical_Relationships_Leaching Soil_pH Soil pH Sorption Sorption (Adsorption/Desorption) Soil_pH->Sorption influences Organic_Matter Organic Matter Content Organic_Matter->Sorption increases Clay_Content Clay Content Clay_Content->Sorption increases Soil_Moisture Soil Moisture Microbial_Activity Microbial Activity Soil_Moisture->Microbial_Activity affects Degradation Degradation Microbial_Activity->Degradation drives microbial Sunlight Sunlight Exposure Sunlight->Degradation drives photolytic Leaching_Potential This compound Leaching Potential Sorption->Leaching_Potential inversely affects Degradation->Leaching_Potential reduces

Caption: Factors influencing this compound leaching potential.

References

Enhancing Imazamox Rainfastness on Leaf Surfaces: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the rainfastness of the herbicide imazamox in experimental settings.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at improving this compound rainfastness.

Q1: I applied this compound with a recommended adjuvant, but a rainfall event shortly after application still resulted in poor weed control. What are the potential causes?

Several factors could contribute to reduced efficacy despite the use of an adjuvant. Consider the following:

  • Rainfall Intensity and Volume: A heavy downpour can physically wash off the herbicide, even with an adjuvant. Most adjuvants improve absorption and spreading, but they have limitations against significant rainfall.[1]

  • Rain-Free Period: this compound generally requires a rain-free period of at least one to three hours to be effective.[2] If rainfall occurred before this window, absorption might have been insufficient.

  • Adjuvant Type and Concentration: The choice and concentration of the adjuvant are critical. Methylated Seed Oils (MSO) and Crop Oil Concentrates (COC) generally offer better rainfastness than Non-ionic Surfactants (NIS) by enhancing penetration of the leaf cuticle.[3] Ensure the correct type and concentration of adjuvant were used as per recommendations.

  • Weed Species: Different weed species have varying leaf surface characteristics (e.g., waxiness, hairiness) that affect herbicide retention and absorption. Some species may require a longer rain-free period or a more potent adjuvant combination.

  • Environmental Conditions: Temperature and humidity can influence the drying time of the spray solution and the metabolic activity of the weed. Cool temperatures can slow down herbicide uptake, potentially requiring a longer rain-free period.[4]

Q2: My control group (this compound without adjuvant) and my experimental group (this compound with adjuvant) showed similar poor results after a simulated rainfall. What should I check in my experimental setup?

If both groups performed poorly, the issue might lie in the experimental protocol or conditions:

  • Rainfall Simulation: Verify the timing, intensity, and volume of your simulated rainfall. Applying the "rain" too soon or with excessive force can overwhelm any potential adjuvant effect.

  • Application Technique: Ensure uniform spray coverage. Inconsistent application can lead to variable results that mask the effect of the adjuvant.

  • Plant Health: Weeds under stress (e.g., drought, extreme temperatures) may not absorb herbicides effectively, regardless of the formulation.[4]

  • Herbicide Rate: Confirm that the correct rate of this compound was applied. An insufficient dose will result in poor control, which can be mistaken for a lack of rainfastness.

Q3: I'm observing crop injury after applying this compound with a methylated seed oil (MSO) adjuvant to enhance rainfastness. Why is this happening?

While MSOs can improve rainfastness, they can also increase the rate of herbicide absorption by the crop, potentially leading to phytotoxicity, especially in sensitive crops or under certain environmental conditions.[3][5] Consider the following:

  • Crop Sensitivity: The crop itself may be sensitive to the combination of this compound and a highly penetrative adjuvant like MSO.

  • Application Timing and Environmental Stress: Applying this combination during periods of high temperature or humidity can exacerbate crop injury.

  • Adjuvant Rate: Using a higher-than-recommended rate of MSO can increase the risk of phytotoxicity.

To mitigate this, consider using a less aggressive adjuvant like a non-ionic surfactant (NIS) or conducting preliminary tests with different adjuvant concentrations to find a balance between rainfastness and crop safety.

Frequently Asked Questions (FAQs)

What is the typical rainfast period for this compound?

The rainfast period for this compound is generally between 1 and 3 hours.[2] However, this can be influenced by the formulation, the use of adjuvants, weed species, and environmental conditions.

How do different types of adjuvants enhance this compound rainfastness?

  • Non-ionic Surfactants (NIS): These adjuvants reduce the surface tension of spray droplets, allowing them to spread more evenly over the leaf surface and increasing the contact area for absorption.

  • Crop Oil Concentrates (COC) and Methylated Seed Oils (MSO): These oil-based adjuvants help to dissolve the waxy cuticle of the leaf, facilitating more rapid penetration of this compound into the plant tissue.[3] This enhanced absorption is key to improving rainfastness. MSOs are generally considered more effective than COCs in this regard.

Can I enhance this compound rainfastness by simply increasing the herbicide concentration?

While a higher concentration might lead to slightly faster absorption, it is not a reliable method for improving rainfastness and can lead to increased crop injury and unnecessary environmental load. The use of an appropriate adjuvant is the recommended and more effective approach.

Does the type of spray nozzle affect this compound rainfastness?

Yes, the spray nozzle can influence droplet size, which in turn affects spray retention and coverage. While not a direct component of rainfastness, achieving optimal droplet size and coverage with the correct nozzle ensures that the maximum amount of herbicide and adjuvant is present on the leaf surface to begin with, which is a prerequisite for effective rainfastness.

What is the best way to test the rainfastness of a new this compound formulation in a lab setting?

A controlled experiment using a rainfall simulator is the most effective method. This allows you to standardize the timing, intensity, and duration of the "rainfall" event and accurately compare the performance of different formulations and adjuvant combinations.

Data on this compound Rainfastness

The following tables summarize quantitative data on the effect of rain-free periods and adjuvants on this compound efficacy.

Table 1: Effect of Rain-Free Period on this compound Efficacy on Various Weed Species

Weed SpeciesThis compound Rate (g ha⁻¹)Rain-Free Period (hours)Control Efficacy (%)Reference
Pistia stratiotes290.40Reduced[6]
2Reduced[6]
4Reduced[6]
6Reduced[6]
8Effective[6]
12Effective[6]
24Effective[6]
Eichhornia crassipes290.40 - 24Good control across all periods[6]
Salvinia adnata290.4All tested periodsAffected by rainfall[6]

Table 2: Influence of Adjuvants on this compound Absorption

Adjuvant TypeAdjuvant Rate (% v/v)Absorption at 48 HAT (%) in Jointed GoatgrassAbsorption at 48 HAT (%) in Feral RyeReference
None-BaselineBaseline
Non-ionic Surfactant (NIS)Not SpecifiedIncreasedIncreased
Methylated Seed Oil (MSO)Not SpecifiedIncreasedIncreased
NIS + Urea Ammonium NitrateNot Specified9792

HAT: Hours After Treatment

Experimental Protocols

Protocol for a Laboratory-Based this compound Rainfastness Assay

This protocol outlines a typical experiment to evaluate the rainfastness of this compound with different adjuvants.

  • Plant Propagation:

    • Grow the target weed species in pots in a greenhouse or growth chamber under controlled conditions (e.g., temperature, light, humidity).

    • Ensure plants are healthy and at a consistent growth stage (e.g., 3-4 true leaves) at the time of herbicide application.

  • Herbicide and Adjuvant Preparation:

    • Prepare a stock solution of this compound.

    • Prepare spray solutions of this compound at the desired concentration, both with and without the adjuvants to be tested (e.g., NIS, MSO, COC at recommended rates).

    • Include a control group that is not sprayed with herbicide.

  • Herbicide Application:

    • Use a laboratory track sprayer to apply the herbicide solutions to the plants. This ensures a uniform application rate and droplet size.

    • Calibrate the sprayer to deliver a specific volume per unit area (e.g., 200 L/ha).

  • Rain-Free Period:

    • After spraying, leave the plants for a predetermined rain-free period (e.g., 1, 2, 4, 8 hours).

  • Simulated Rainfall:

    • Use a rainfall simulator to apply a consistent and uniform "rainfall" to the treated plants.[7][8][9]

    • Standardize the rainfall intensity (e.g., 20 mm/hour) and duration (e.g., 30 minutes).[6]

    • Include a set of treated plants that do not receive simulated rainfall as a positive control.

  • Post-Treatment Evaluation:

    • Return the plants to the greenhouse or growth chamber.

    • Visually assess weed control at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no control, 100% = complete death).

    • For a more quantitative measure, harvest the above-ground biomass of the plants and measure the fresh or dry weight. Calculate the percent reduction in biomass compared to the untreated control.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the effect of the adjuvants and rain-free periods on this compound efficacy.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_eval Evaluation plant_prop Plant Propagation app Herbicide Application (Track Sprayer) plant_prop->app herbicide_prep Herbicide & Adjuvant Preparation herbicide_prep->app rain_free Rain-Free Period app->rain_free rain_sim Simulated Rainfall rain_free->rain_sim post_treat Post-Treatment Observation rain_sim->post_treat data_acq Data Acquisition (Visual Rating, Biomass) post_treat->data_acq analysis Statistical Analysis data_acq->analysis

Caption: Experimental workflow for assessing this compound rainfastness.

troubleshooting_logic start Poor this compound Efficacy After Rainfall check_rain Was rain-free period adequate (>1-3 hrs)? start->check_rain check_adjuvant Was the correct adjuvant and concentration used? check_rain->check_adjuvant Yes cause_period Cause: Insufficient absorption time. check_rain->cause_period No check_intensity Was rainfall intensity/volume high? check_adjuvant->check_intensity Yes cause_adjuvant Cause: Suboptimal adjuvant selection. check_adjuvant->cause_adjuvant No check_conditions Were environmental conditions (e.g., temperature) optimal? check_intensity->check_conditions No cause_washoff Cause: Physical wash-off of herbicide. check_intensity->cause_washoff Yes cause_stress Cause: Reduced plant uptake due to stress. check_conditions->cause_stress No

Caption: Troubleshooting logic for poor this compound rainfastness.

References

Validation & Comparative

A Comparative Analysis of Imazamox and Imazapyr for Aquatic Weed Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of two prominent herbicides, imazamox and imazapyr (B1671738), for the control of aquatic weeds. Both herbicides belong to the imidazolinone chemical family and share a common mechanism of action, yet exhibit differences in efficacy, application, and environmental fate that are critical for informed selection in aquatic weed management programs. This document synthesizes experimental data on their performance, details the methodologies of key studies, and visualizes their biochemical pathway and experimental workflows.

Performance and Efficacy

This compound and imazapyr are both systemic herbicides that are effective against a broad spectrum of aquatic plants. They are absorbed through the foliage and roots and translocated throughout the plant, accumulating in the meristematic tissues. Their herbicidal activity stems from the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). This inhibition leads to a cessation of cell division and plant growth, ultimately resulting in the death of susceptible plants.

Quantitative Efficacy Data

The following tables summarize the efficacy of this compound and imazapyr on various aquatic weed species as reported in scientific literature. Efficacy is typically measured as percent control or biomass reduction at a specific time point after application.

Table 1: Efficacy of this compound on Aquatic Weeds

Target Weed SpeciesApplication Rate (g ai/ha)Efficacy (% Control or Biomass Reduction)Days After Application (DAA)Reference
Salvinia molesta (Giant Salvinia)90063% control45[1]
Salvinia molesta (Giant Salvinia)80030% control30[1]
Myriophyllum aquaticum (Parrotfeather)560Dry weight reduced by ~70% compared to control35[2]
Alligatorweed65EC70 for dry weight reductionNot Specified[3]
Creeping water primrose116EC70 for dry weight reductionNot Specified[3]
Waterhyacinth372EC70 for dry weight reductionNot Specified[3]
Water lettuce533EC70 for dry weight reductionNot Specified[3]

Table 2: Efficacy of Imazapyr on Aquatic Weeds

Target Weed SpeciesApplication Rate (g ai/ha)Efficacy (% Control or Biomass Reduction)Days After Application (DAA)Reference
Eichhornia crassipes (Water Hyacinth)1000>90% control45-60[4]
Pistia stratiotes (Water Lettuce)1000>90% control45-60[4]
Salvinia molesta (Giant Salvinia)1000~70% control60[4]
Myriophyllum aquaticum (Parrotfeather)1123100% control56[5]
Myriophyllum aquaticum (Parrotfeather)584100% control56[5]

Mechanism of Action: ALS Inhibition

Both this compound and imazapyr are classified as Group 2 herbicides by the Herbicide Resistance Action Committee (HRAC), targeting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[6] This enzyme catalyzes the first step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[7][8] The inhibition of ALS leads to a depletion of these amino acids, which are vital for protein synthesis and cell growth.[9] Consequently, cell division in the meristematic regions of the plant ceases, leading to a slow, systemic death of the plant.[5]

ALS_Inhibition_Pathway cluster_synthesis Branched-Chain Amino Acid Biosynthesis cluster_inhibition Inhibition cluster_outcome Physiological Effect Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS alphaKetobutyrate α-Ketobutyrate alphaKetobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Intermediates1 ... Acetolactate->Intermediates1 Intermediates2 ... Acetohydroxybutyrate->Intermediates2 Valine Valine Intermediates1->Valine Leucine Leucine Intermediates1->Leucine Isoleucine Isoleucine Intermediates2->Isoleucine ProteinSynthesis Protein Synthesis Valine->ProteinSynthesis Leucine->ProteinSynthesis Isoleucine->ProteinSynthesis This compound This compound Inhibition Inhibition This compound->Inhibition Imazapyr Imazapyr Imazapyr->Inhibition Inhibition->ALS PlantDeath Plant Death Inhibition->PlantDeath CellGrowth Cell Growth ProteinSynthesis->CellGrowth CellGrowth->PlantDeath

Caption: Mechanism of action for this compound and Imazapyr via inhibition of the ALS enzyme.

Experimental Protocols

The evaluation of aquatic herbicides requires rigorous and standardized experimental protocols. The methodologies generally progress from controlled laboratory or greenhouse studies to larger-scale mesocosm and field trials.

Greenhouse/Laboratory Efficacy Study Protocol

This protocol is adapted from methodologies used in studies evaluating the efficacy of this compound and imazapyr on various aquatic weeds.

  • Plant Culture:

    • Target aquatic weed species are propagated in a greenhouse or growth chamber under controlled conditions (e.g., temperature, photoperiod, and light intensity).

    • Plants are grown in containers (e.g., pots, tanks) with appropriate sediment and water.

    • Plants are allowed to establish and exhibit vigorous growth before herbicide application.

  • Herbicide Application:

    • Stock solutions of this compound and imazapyr are prepared.

    • A range of herbicide concentrations, including a non-treated control, are applied to the plants.

    • For emergent or floating plants, herbicides are typically applied as a foliar spray using a calibrated sprayer to ensure uniform coverage. Adjuvants may be added to the spray solution to improve efficacy.

    • For submersed plants, the herbicide is introduced directly into the water column to achieve the desired concentration.

  • Data Collection:

    • Visual injury ratings are recorded at regular intervals (e.g., 7, 14, 21, 30, 45, and 60 days after application) using a scale of 0% (no injury) to 100% (complete death).

    • For some studies, physiological parameters such as chlorophyll (B73375) content may also be assessed.

  • Statistical Analysis:

    • Data are subjected to analysis of variance (ANOVA) to determine significant differences between treatments.

    • Regression analysis may be used to determine the herbicide rate required to achieve a certain level of control (e.g., EC50 or EC70).

Greenhouse_Study_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_data Data Collection & Analysis PlantCulture 1. Plant Culture (Target Aquatic Weed Species) Application 3. Herbicide Application (Foliar or In-Water) PlantCulture->Application HerbicidePrep 2. Herbicide Preparation (this compound & Imazapyr) HerbicidePrep->Application VisualRating 4. Visual Injury Rating (Periodic Assessment) Application->VisualRating Biomass 5. Biomass Measurement (End of Study) VisualRating->Biomass Analysis 6. Statistical Analysis (ANOVA, Regression) Biomass->Analysis

Caption: General workflow for a greenhouse or laboratory aquatic herbicide efficacy study.

Environmental Fate and Non-Target Effects

The environmental behavior and non-target toxicity of herbicides are critical considerations for their use in aquatic ecosystems.

  • This compound: This herbicide is mobile in soil and can be persistent in deeper water where sunlight penetration is limited and anaerobic conditions exist.[10] It is considered practically non-toxic to fish and aquatic invertebrates.[11] However, it can be toxic to non-target aquatic plants, including some algae and macrophytes.[11]

  • Imazapyr: Imazapyr is also non-selective and can be highly active in soil, which can be beneficial for long-term control of emergent species but poses a risk to desirable terrestrial plants near the water's edge. It has low toxicity to fish and aquatic invertebrates. Photodegradation is a primary mechanism of dissipation in water.

Table 3: Toxicity of this compound and Imazapyr to Non-Target Organisms

HerbicideOrganismToxicity Value (LC50/EC50)Reference
This compound Rainbow Trout>122 mg/L (NOAEC)[11]
Sheepshead Minnow>94.2 mg/L (NOAEC)[11]
Daphnia magna>115 mg/L (NOEC)[11]
Duckweed (Lemna gibba)0.011 mg/L (EC50)[11]
Imazapyr Rainbow Trout>100 mg/L (LC50)
Bluegill Sunfish>100 mg/L (LC50)
Daphnia magna>100 mg/L (LC50)

Conclusion

Both this compound and imazapyr are effective herbicides for the management of a variety of aquatic weeds due to their systemic activity as ALS inhibitors. The choice between the two will depend on the target weed species, environmental conditions, and management objectives.

  • Imazapyr has demonstrated high efficacy against tough-to-control species like parrotfeather and water hyacinth, and its soil activity can provide longer-term control of emergent plants.[5]

  • This compound has shown good efficacy on a range of floating and emergent weeds and is characterized by low toxicity to fish and invertebrates.[3][11]

Careful consideration of application rates, water body characteristics, and potential impacts on non-target species is essential for the responsible and effective use of either herbicide in aquatic environments. Further field research is necessary to continue to refine use patterns for optimal control with minimal environmental impact.

References

A Comparative Analysis of Imazamox and Imazethapyr Efficacy on Broadleaf Weeds

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

Imazamox and imazethapyr (B50286) are both selective, systemic herbicides belonging to the imidazolinone chemical family.[1][2] They are widely utilized in agriculture for the control of a broad spectrum of annual and perennial broadleaf and grassy weeds in various crops, particularly in leguminous species like soybeans and peanuts.[1][2][3] Both herbicides share the same mode of action, inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.[1][2] This guide provides a detailed comparison of the efficacy of this compound and imazethapyr on key broadleaf weeds, supported by experimental data, to assist researchers and scientists in their work.

Mode of Action: Acetolactate Synthase (ALS) Inhibition

This compound and imazethapyr are both readily absorbed by the roots and foliage of weeds and are then translocated through the xylem and phloem to the meristematic tissues.[1] In these growing points, they inhibit the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is vital for the synthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[1] The inhibition of ALS disrupts protein synthesis, which in turn interferes with DNA synthesis and cell growth, ultimately leading to the death of susceptible plants.[1]

ALS_Inhibition_Pathway Herbicides This compound / Imazethapyr PlantUptake Uptake by Roots and Foliage Herbicides->PlantUptake Translocation Translocation to Meristems PlantUptake->Translocation ALS Acetolactate Synthase (ALS) Enzyme Translocation->ALS Inhibits AminoAcids Valine, Leucine, Isoleucine ALS->AminoAcids Catalyzes Synthesis of WeedDeath Weed Death ALS->WeedDeath Inhibition Disrupts Pathway ProteinSynthesis Protein Synthesis AminoAcids->ProteinSynthesis Essential for CellGrowth Cell Growth and DNA Synthesis ProteinSynthesis->CellGrowth Required for CellGrowth->WeedDeath Cessation leads to Herbicide_Efficacy_Trial_Workflow start Site Selection and Preparation design Experimental Design (e.g., RCBD) start->design planting Crop and Weed Seeding design->planting application Herbicide Application planting->application data_collection Data Collection (Visual Ratings, Biomass) application->data_collection analysis Statistical Analysis data_collection->analysis end Results and Conclusion analysis->end

References

A Comparative Analysis of Imazamox and Glyphosate on Non-Target Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the ecotoxicological effects of two widely used herbicides.

This guide provides an objective comparison of the impacts of Imazamox and Glyphosate (B1671968) on non-target microbial communities. While both herbicides are effective in weed management, their distinct modes of action and chemical properties result in varied effects on the delicate balance of soil and aquatic microbial ecosystems. This analysis synthesizes findings from multiple studies to present a comparative overview, supported by quantitative data and detailed experimental methodologies.

Executive Summary

This compound, an imidazolinone herbicide, and Glyphosate, a broad-spectrum herbicide, exert considerable influence on non-target microorganisms, including bacteria, fungi, and algae. Glyphosate, which inhibits the shikimic acid pathway, can directly impact a wide range of microorganisms that possess this pathway.[1] Its effects are widely studied, with reports ranging from inhibitory to stimulatory, often depending on the concentration, soil type, and specific microbial groups. In contrast, this compound inhibits the acetolactate synthase (ALS) enzyme, a pathway also present in many bacteria and fungi.[2][3] Research on this compound's non-target effects is less extensive than for Glyphosate, but available data indicates both transient and lasting impacts on microbial populations and their functions. This guide aims to juxtapose the known effects of these two herbicides to aid in informed environmental risk assessment.

Comparative Effects on Microbial Populations

The impact of this compound and Glyphosate on non-target microorganisms is a complex issue with varying results across different studies. The following tables summarize the quantitative data from several key experiments. It is important to note that direct comparative studies are limited, and thus the data presented is a synthesis from individual studies on each herbicide.

Table 1: Effects on Bacterial Populations

HerbicideConcentrationMicrobial GroupObserved EffectStudy Reference
This compound 10x, 50x, 500x recommended doseCulturable heterotrophic bacteria, actinomycetes, Pseudomonas spp.Significant increase in numbers 3 days after application.[1][4][5]Vischetti et al. (2022)
Recommended doseCulturable bacteriaSignificant decrease 7 days after application in forest soils.Vasic et al. (as cited in[6])
Glyphosate Field doseAzotobacter spp. (Nitrogen-fixing bacteria)No inhibition; potential for growth enhancement.Adero et al. (2020)
High concentrations (undiluted 41%)Azotobacter spp.Inhibitory effect on growth.Adero et al. (2020)
Field application ratesTotal bacterial compositionAltered, with a proliferation of protists.Zobiole et al. (as cited in[7])
Not specifiedProteobacteriaIncreased relative abundance.Zobiole et al. (as cited in[7])
Not specifiedAcidobacteriaDecreased relative abundance.Zobiole et al. (as cited in[7])

Table 2: Effects on Fungal Populations

HerbicideConcentrationMicrobial GroupObserved EffectStudy Reference
This compound Recommended dose (with Imazethapyr)Fungal abundanceLow or insignificant effect.[6]Sim et al. (as cited in[6])
Glyphosate Below recommended agricultural rateAspergillus nidulansToxic effects observed.Carranza et al. (as cited in[7])
Field application ratesArbuscular Mycorrhizal Fungi (AMF)Harmed.Zobiole et al. (as cited in[7])
Not specifiedFusarium spp.May promote growth and sporulation.Meriles et al. (2006)

Impact on Key Microbial Functions

Beyond population changes, these herbicides can significantly alter crucial microbial processes that underpin ecosystem health.

Nitrogen Cycle

Both herbicides have been shown to affect the nitrogen cycle, a critical process for soil fertility.

  • This compound : Studies have indicated that this compound can negatively affect nitrate-producing bacteria, leading to decreased nitrate (B79036) production in the soil, with the effect increasing with higher doses.[8][9][10] However, some soil microorganisms may be able to utilize this compound as a carbon and nitrogen source.[10] There is also evidence that it does not have a toxic effect on Rhizobium sullae, a symbiotic nitrogen-fixing bacterium, at high concentrations.[1][4][5]

  • Glyphosate : The effects of glyphosate on nitrogen-fixing bacteria are varied. Some studies report that at field-recommended doses, glyphosate does not inhibit and may even enhance the growth of free-living nitrogen-fixing bacteria like Azotobacter. Conversely, other research suggests that glyphosate can interfere with the symbiosis between crops and nitrogen-fixing bacteria and reduce the diversity and abundance of these bacteria in the soil.[11]

Soil Enzyme Activities

Soil enzymes are sensitive indicators of soil health and can be affected by herbicide application.

  • This compound : Research has shown that this compound can have a transient impact on soil dehydrogenase activity, a key indicator of overall microbial activity. A significant reduction in dehydrogenase activity was observed 7 and 14 days after application, but the activity recovered to control levels by day 21.[12] In another study, at higher than recommended doses, this compound was found to increase soil dehydrogenase activity by 56-70% three days after application.[1][4][5]

  • Glyphosate : The impact of glyphosate on soil enzyme activities is also variable. Some studies have reported a decrease in the activity of enzymes involved in nutrient cycling, while others have found no significant effects or even a stimulation of certain enzyme activities, possibly due to the microbial degradation of the herbicide.

Mode of Action on Microorganisms

The differential effects of this compound and Glyphosate can be attributed to their distinct modes of action.

cluster_this compound This compound cluster_Glyphosate Glyphosate This compound This compound ALS Acetolactate Synthase (ALS) This compound->ALS Inhibits AminoAcids_I Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids_I Blocks Synthesis ProteinSynthesis_I Protein Synthesis AminoAcids_I->ProteinSynthesis_I Essential for MicrobialGrowth_I Microbial Growth Inhibition ProteinSynthesis_I->MicrobialGrowth_I Leads to Glyphosate Glyphosate EPSPS EPSP Synthase Glyphosate->EPSPS Inhibits ShikimicAcid Shikimic Acid Pathway EPSPS->ShikimicAcid Key Enzyme in AminoAcids_G Aromatic Amino Acids (Tryptophan, Tyrosine, Phenylalanine) ShikimicAcid->AminoAcids_G Produces ProteinSynthesis_G Protein Synthesis AminoAcids_G->ProteinSynthesis_G Essential for MicrobialGrowth_G Microbial Growth Inhibition ProteinSynthesis_G->MicrobialGrowth_G Leads to

Caption: Mode of action of this compound and Glyphosate on microbial cells.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited findings, this section provides detailed methodologies for key experiments.

Quantification of Microbial Populations by Plate Counting

This method is used to estimate the number of viable bacteria or fungi in a soil sample that can grow on a specific medium.

start Soil Sample Collection dilution Serial Dilution in Sterile Diluent start->dilution plating Plating on Selective Agar (B569324) Media dilution->plating incubation Incubation at Controlled Temperature plating->incubation counting Colony Forming Unit (CFU) Counting incubation->counting calculation Calculation of CFU per gram of soil counting->calculation end Results calculation->end

Caption: Workflow for microbial population analysis using plate counting.

Protocol:

  • Sample Preparation: Aseptically collect soil samples and homogenize them.

  • Serial Dilution: Prepare a series of dilutions (e.g., 10⁻¹ to 10⁻⁷) by transferring a known amount of soil into a sterile diluent (e.g., 0.85% NaCl solution) and subsequently transferring aliquots to successive dilution tubes.

  • Plating: Spread a small volume (e.g., 0.1 mL) of each dilution onto the surface of appropriate agar plates (e.g., Nutrient Agar for bacteria, Potato Dextrose Agar for fungi).

  • Incubation: Incubate the plates under controlled conditions (e.g., 28°C for 3-7 days).

  • Counting and Calculation: Count the number of visible colonies on plates with a countable range (typically 30-300 colonies). Calculate the number of Colony Forming Units (CFUs) per gram of dry soil, taking into account the dilution factor and the volume plated.

Soil Dehydrogenase Activity Assay

Dehydrogenase activity is a measure of the total metabolic activity of the soil microbial community.

Protocol:

  • Sample Incubation: Incubate a known weight of fresh soil (e.g., 5 g) with a solution of 2,3,5-triphenyltetrazolium chloride (TTC), which acts as an artificial electron acceptor.

  • Extraction: After incubation in the dark (e.g., 24 hours at 37°C), the triphenyl formazan (B1609692) (TPF) formed by the reduction of TTC is extracted with a solvent such as methanol (B129727) or acetone.

  • Spectrophotometry: The concentration of the colored TPF in the extract is determined spectrophotometrically at a wavelength of 485 nm.

  • Calculation: The dehydrogenase activity is expressed as the amount of TPF produced per unit of soil per unit of time (e.g., µg TPF g⁻¹ soil h⁻¹).

Nitrogen Mineralization Assay

This assay measures the rate at which organic nitrogen in the soil is converted to plant-available inorganic forms (ammonium and nitrate).

start Soil Sample Collection initial_N Initial Inorganic N Measurement (NH4+, NO3-) start->initial_N incubation Aerobic Incubation (Controlled Moisture and Temperature) start->incubation calculation Calculate Net N Mineralization initial_N->calculation final_N Final Inorganic N Measurement (NH4+, NO3-) incubation->final_N final_N->calculation end Results calculation->end

Caption: Experimental workflow for determining soil nitrogen mineralization.

Protocol:

  • Initial Analysis: A subsample of the fresh soil is immediately extracted with a potassium chloride (KCl) solution to determine the initial concentrations of ammonium (B1175870) (NH₄⁺) and nitrate (NO₃⁻).

  • Incubation: The remaining soil is brought to a specific moisture content (e.g., 60% of water-holding capacity) and incubated aerobically in the dark at a constant temperature (e.g., 25°C) for a set period (e.g., 28 days).

  • Final Analysis: After incubation, the soil is extracted again with KCl to measure the final concentrations of NH₄⁺ and NO₃⁻.

  • Calculation: The net nitrogen mineralization is calculated as the difference between the final and initial inorganic nitrogen concentrations.

Conclusion

The available evidence suggests that both this compound and Glyphosate can alter the structure and function of non-target microbial communities. The effects of Glyphosate are more extensively documented and appear to be highly variable, with the potential for both negative and, in some cases, stimulatory impacts on different microbial groups. This compound also demonstrates the capacity to influence microbial populations and key soil processes, with some effects being transient.

A critical knowledge gap remains in the form of direct comparative studies between these two herbicides across a broad range of microbial indicators and environmental conditions. Such research is essential for a more nuanced understanding of their relative risks and for the development of more sustainable agricultural practices. Researchers are encouraged to utilize the detailed protocols provided in this guide to contribute to this important area of ecotoxicological research.

References

Validating Imazamox Resistance Mechanisms in Amaranthus Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of imazamox resistance mechanisms in various Amaranthus species, supported by experimental data. We detail the key validation protocols and present quantitative data in comparative tables, alongside visual representations of the underlying biological pathways and experimental workflows.

Comparative Analysis of this compound Resistance

This compound is an acetolactate synthase (ALS)-inhibiting herbicide used for broadleaf weed control. However, the emergence of resistance in several Amaranthus species poses a significant challenge to its efficacy. Resistance is primarily conferred through two mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).

Target-Site Resistance (TSR): This is the most common mechanism and involves genetic mutations in the ALS gene, which encodes the herbicide's target enzyme.[1][2] These mutations alter the enzyme's structure, preventing the herbicide from binding effectively, thus rendering the plant resistant. Several amino acid substitutions at different positions in the ALS enzyme have been identified in this compound-resistant Amaranthus populations.[3][4]

Non-Target-Site Resistance (NTSR): This mechanism does not involve alterations to the target enzyme. Instead, it relies on other physiological processes to prevent the herbicide from reaching its target at a lethal concentration.[2][5] The most common form of NTSR in Amaranthus is enhanced herbicide metabolism, where the plant rapidly detoxifies the this compound molecule before it can act.[6][7][8] This metabolic resistance can be mediated by enzyme families such as cytochrome P450 monooxygenases and glutathione (B108866) S-transferases.[6][8]

Quantitative Data on this compound Resistance

The level of resistance, often expressed as a Resistance Index (RI) or Resistance Factor (Rf), is determined through dose-response assays. The RI is calculated as the ratio of the herbicide dose required to cause 50% growth reduction (GR₅₀) or mortality (LD₅₀) in the resistant population compared to a susceptible population.

Amaranthus SpeciesALS Gene MutationResistance Index (RI)Reference
Amaranthus palmeriPro-197-Ile292.5-fold (imazethapyr)[3]
Amaranthus palmeriTrp-574-LeuHigh resistance to this compound[4]
Amaranthus palmeriSer-653-AspHigh resistance to imazethapyr[3]
Amaranthus hybridusTrp-574-Leu>537-fold (imazethapyr)[3]
Amaranthus retroflexusTrp-574-LeuHigh resistance to this compound[9]
Amaranthus poweliiTrp-574-LeuHigh resistance to imazethapyr[10]
Amaranthus palmeriMultiple (including P197T, D376E, W574L)High resistance to thifensulfuron-methyl, low to this compound[11]
Amaranthus palmeri(NTSR - Metabolic)70% survival at field rate of this compound[12]
Amaranthus SpeciesAssay TypeResistant Population IC₅₀/GR₅₀Susceptible Population IC₅₀/GR₅₀Resistance Index (RI)Reference
Amaranthus palmeriIn Vitro ALS Assay (Imazethapyr)159.5 mg ai L⁻¹1.8 mg ai L⁻¹88.6[12]
Amaranthus palmeriWhole-Plant Dose-Response (Imazethapyr)--292.5[3]
Amaranthus palmeriWhole-Plant Dose-Response (Imazethapyr)71-fold greater ED₅₀-71[13]

Experimental Protocols

Accurate validation of this compound resistance requires robust experimental protocols. Below are methodologies for key experiments.

Whole-Plant Dose-Response Bioassay

This experiment determines the level of resistance at the whole-plant level.

Objective: To quantify the herbicide dose required to inhibit growth or kill resistant versus susceptible plants.

Methodology:

  • Plant Material: Grow seeds from suspected resistant and known susceptible Amaranthus populations in pots containing a standard potting mix in a greenhouse or growth chamber.[14][15]

  • Growth Stage: Treat plants at the 2-4 true leaf stage for uniform application.[15]

  • Herbicide Application: Prepare a range of this compound concentrations. Apply the herbicide solutions evenly to the foliage using a calibrated sprayer. Include an untreated control for comparison.[12]

  • Data Collection: Assess plant survival and visually score injury (phytotoxicity) at 7, 14, and 21 days after treatment.[12] Harvest the above-ground biomass at the end of the experiment and determine the dry weight.

  • Data Analysis: Calculate the herbicide dose that causes a 50% reduction in growth (GR₅₀) or survival (LD₅₀) for both resistant and susceptible populations using a log-logistic dose-response curve.[16] The Resistance Index (RI) is then calculated as GR₅₀ (Resistant) / GR₅₀ (Susceptible).

In Vitro ALS Enzyme Activity Assay

This assay directly measures the sensitivity of the ALS enzyme to the herbicide.

Objective: To determine if resistance is due to an altered target enzyme.

Methodology:

  • Enzyme Extraction: Harvest fresh, young leaf tissue from both resistant and susceptible plants. Homogenize the tissue in an ice-cold extraction buffer. Centrifuge the homogenate at high speed to obtain a crude enzyme extract in the supernatant.[12][17]

  • Enzyme Assay: The assay measures the activity of the ALS enzyme by quantifying the production of its product, acetolactate. The reaction mixture contains the enzyme extract, substrates (pyruvate), and cofactors (thiamine pyrophosphate, FAD). A range of this compound concentrations is added to the reaction.[17][18]

  • Product Quantification: The reaction is stopped, and the acetolactate is converted to acetoin, which can be colorimetrically quantified using a spectrophotometer at 525-530 nm.[17][18]

  • Data Analysis: Calculate the percentage of ALS inhibition for each this compound concentration relative to a control with no herbicide. Determine the IC₅₀ value, which is the herbicide concentration that causes 50% inhibition of ALS activity. The level of resistance is determined by comparing the IC₅₀ values of the resistant and susceptible populations.[12]

ALS Gene Sequencing

This molecular technique identifies the specific mutations in the ALS gene responsible for target-site resistance.

Objective: To identify single nucleotide polymorphisms (SNPs) in the ALS gene that result in amino acid substitutions.

Methodology:

  • DNA Extraction: Extract genomic DNA from leaf tissue of individual resistant and susceptible plants.[9]

  • PCR Amplification: Use specific primers to amplify the entire coding region or conserved domains of the ALS gene via Polymerase Chain Reaction (PCR).[9]

  • Sequencing: Sequence the amplified PCR products.

  • Sequence Analysis: Align the DNA sequences from resistant and susceptible plants with a reference ALS gene sequence to identify any nucleotide changes that result in amino acid substitutions known to confer resistance.[3][4]

Visualizing Resistance Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

G cluster_0 This compound Action and Resistance This compound This compound ALS_Enzyme ALS Enzyme This compound->ALS_Enzyme Inhibits NTSR Non-Target-Site Resistance (Metabolic Detoxification) This compound->NTSR BCAA Branched-Chain Amino Acids (Val, Leu, Ile) ALS_Enzyme->BCAA Synthesizes Plant_Growth Plant Growth BCAA->Plant_Growth Essential for TSR Target-Site Resistance (ALS Gene Mutation) TSR->ALS_Enzyme Alters Structure Detoxified_this compound Inactive Metabolites NTSR->Detoxified_this compound Metabolizes this compound to

Caption: this compound resistance pathways in Amaranthus.

G cluster_1 Workflow for Validating this compound Resistance start Suspected Resistant Amaranthus Population dose_response Whole-Plant Dose-Response Assay start->dose_response resistance_confirmed Resistance Confirmed? dose_response->resistance_confirmed als_assay In Vitro ALS Enzyme Assay resistance_confirmed->als_assay Yes susceptible Susceptible resistance_confirmed->susceptible No als_sequencing ALS Gene Sequencing als_assay->als_sequencing Enzyme Insensitive metabolism_study Metabolism Study (e.g., with P450 inhibitors) als_assay->metabolism_study Enzyme Sensitive tsr Target-Site Resistance (TSR) als_sequencing->tsr Mutation Found ntsr Non-Target-Site Resistance (NTSR) metabolism_study->ntsr Metabolism Confirmed

Caption: Experimental workflow for resistance validation.

References

A Comparative Analysis of the Environmental Impact of Imazamox and Other Acetolactate Synthase (ALS) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development and use of herbicides have revolutionized agriculture, but their environmental impact remains a critical area of study. Acetolactate synthase (ALS) inhibitors are a widely used class of herbicides due to their low application rates and high efficacy against a broad spectrum of weeds. This guide provides an objective comparison of the environmental impact of imazamox, an imidazolinone herbicide, with other major classes of ALS inhibitors, including sulfonylureas and triazolopyrimidines. The information presented is supported by experimental data to aid researchers and professionals in making informed decisions.

Executive Summary

This compound, a member of the imidazolinone family, is recognized for its relatively low toxicity to animals and rapid degradation in aquatic environments through photolysis.[1][2] However, its persistence in soil can vary depending on environmental conditions, potentially affecting rotational crops.[3] Other ALS inhibitor families, such as sulfonylureas and triazolopyrimidines, also exhibit low mammalian toxicity but can have different environmental fate profiles and impacts on non-target organisms.[4][5][6] This guide delves into a detailed comparison of their environmental persistence, toxicity to non-target organisms, and effects on soil microbial communities.

Data Presentation: Quantitative Comparison of ALS Inhibitors

The following tables summarize key quantitative data for this compound and other selected ALS inhibitors, providing a basis for direct comparison of their environmental impact.

Table 1: Environmental Fate of Selected ALS Inhibitors

Herbicide (Class)Soil Half-life (DT50) (days)Aqueous Photolysis Half-lifeSoil Mobility (Koc)
This compound (Imidazolinone)15 - 130[1]6.8 hours[1][2]5 - 143 (Very mobile to mobile)[1]
Imazethapyr (Imidazolinone)16 weeks (at pH 7)[7]Slower than this compound[7]Generally mobile
Chlorsulfuron (Sulfonylurea)Varies with soil pH and moistureStable to hydrolysisMobile
Metsulfuron-methyl (Sulfonylurea)30 - 120Stable to hydrolysisMobile
Penoxsulam (Triazolopyrimidine)2.9 - 26.5 days (in water)[8]Moderately fast[8]Moderately mobile
Bispyribac-sodium (Pyrimidinylthiobenzoate)VariesStable to hydrolysisMobile

Table 2: Ecotoxicity of Selected ALS Inhibitors to Non-Target Organisms

Herbicide (Class)Fish (96-hr LC50)Aquatic Invertebrates (48-hr EC50, Daphnia magna)Algae (EC50)Avian (LD50)
This compound (Imidazolinone)>100 mg/L (Practically non-toxic)[1][2]>100 mg/L (Practically non-toxic)[1]0.011 mg/L (Lemna gibba)[1]>2150 mg/kg (Practically non-toxic)
Penoxsulam (Triazolopyrimidine)>103 mg/L (Bluegill) (Practically non-toxic)[9]>100 mg/L (Practically non-toxic)Highly active against certain species[10]>2000 mg/kg
Bispyribac-sodium (Pyrimidinylthiobenzoate)>100 mg/L (Practically non-toxic)>100 mg/L (Practically non-toxic)Limited activity against tested algae[10]>2000 mg/kg
Metsulfuron-methyl (Sulfonylurea)>150 mg/L (Practically non-toxic)>150 mg/L (Practically non-toxic)0.0047 mg/L (Lemna gibba)>5000 mg/kg (Practically non-toxic)

Experimental Protocols

The data presented in this guide are derived from studies following standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Soil Persistence Studies (Adapted from OECD Guideline 307)

The determination of a herbicide's half-life in soil typically involves laboratory incubation studies under controlled aerobic and anaerobic conditions.

  • Soil Selection and Preparation: Representative agricultural soils are collected, sieved, and characterized for properties such as pH, organic carbon content, texture, and microbial biomass.[11]

  • Herbicide Application: A known concentration of the test herbicide, often radiolabeled for easier tracking, is applied to the soil samples.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature and moisture level. For aerobic studies, a continuous flow of air is maintained. For anaerobic studies, conditions are established after an initial aerobic phase.

  • Sampling and Analysis: At regular intervals, soil samples are extracted and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to determine the concentration of the parent herbicide and its degradation products.[12]

  • Data Analysis: The rate of degradation and the half-life (DT50) are calculated from the decline in the herbicide concentration over time.[11]

Aquatic Ecotoxicity Tests (Adapted from OECD Guidelines 202, 203, and 221)

These tests are designed to assess the toxicity of herbicides to representative aquatic organisms.

  • Test Organisms: Standardized species are used, such as Rainbow trout (Oncorhynchus mykiss) for fish, Daphnia magna for aquatic invertebrates, and green algae (e.g., Pseudokirchneriella subcapitata) or duckweed (Lemna gibba) for aquatic plants.[13]

  • Test Conditions: The organisms are exposed to a range of herbicide concentrations in a controlled laboratory setting with defined temperature, light, and water quality parameters.

  • Endpoint Measurement: For fish and invertebrates, mortality (LC50) or immobilization (EC50) is recorded over a specified period (e.g., 96 hours for fish, 48 hours for daphnia). For algae and aquatic plants, the inhibition of growth or biomass production (EC50) is measured.[9][14]

  • Data Analysis: The concentration of the herbicide that causes a 50% effect (LC50 or EC50) is determined using statistical methods.[14]

Mandatory Visualization

Signaling Pathway of ALS Inhibition

The primary mode of action for all ALS inhibitors is the disruption of the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[15][16][17] This is achieved by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[15][16][18]

ALS_Inhibition_Pathway cluster_Precursors Substrates cluster_Enzyme Enzyme cluster_Inhibitors ALS Inhibitors cluster_Products Products cluster_AminoAcids Branched-Chain Amino Acids cluster_Downstream Downstream Effects Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Catalyzes This compound This compound (Imidazolinone) This compound->ALS Inhibits Sulfonylureas Sulfonylureas Sulfonylureas->ALS Inhibits Triazolopyrimidines Triazolopyrimidines Triazolopyrimidines->ALS Inhibits BCAAs Valine, Leucine, Isoleucine Acetolactate->BCAAs ProteinSynthesis Protein Synthesis BCAAs->ProteinSynthesis CellDivision Cell Division & Growth ProteinSynthesis->CellDivision PlantDeath Plant Death CellDivision->PlantDeath Inhibition leads to

Caption: Simplified signaling pathway of ALS inhibition by different herbicide classes.

Experimental Workflow for Environmental Impact Assessment

The assessment of a herbicide's environmental impact follows a structured workflow, from laboratory studies to risk assessment.

Ecotox_Workflow cluster_Lab Laboratory Studies cluster_Field Field Studies cluster_Modeling Exposure Modeling cluster_Risk Risk Assessment Fate Environmental Fate (Soil, Water) PEC Predicted Environmental Concentration (PEC) Fate->PEC Toxicity Ecotoxicity Testing (Fish, Invertebrates, Algae) PNEC Predicted No-Effect Concentration (PNEC) Toxicity->PNEC Dissipation Field Dissipation (Residue Monitoring) Dissipation->PEC Mesocosm Mesocosm/Field Trials (Ecosystem Effects) Mesocosm->PNEC RQ Risk Quotien (RQ = PEC / PNEC) PEC->RQ PNEC->RQ Decision Regulatory Decision RQ->Decision

Caption: General workflow for assessing the environmental impact of herbicides.

Discussion of Findings

Environmental Persistence and Mobility

This compound exhibits moderate persistence in soil, with its half-life being influenced by factors such as soil type, pH, and microbial activity.[19] Its high mobility in many soil types, coupled with its persistence, can pose a risk of leaching into groundwater.[1] However, its rapid degradation in water via photolysis mitigates its persistence in surface waters.[1][2] In contrast, some sulfonylurea herbicides can be more persistent in soil, particularly in alkaline conditions, which can lead to carryover issues for sensitive rotational crops.[20] Triazolopyrimidine herbicides, like penoxsulam, tend to have shorter persistence in aquatic environments.[8]

Toxicity to Non-Target Organisms

A significant advantage of ALS inhibitors is their low acute toxicity to animals, as the target enzyme is not present in this kingdom.[6][17] this compound is classified as practically non-toxic to fish, aquatic invertebrates, birds, and mammals.[1][2] Similar low toxicity profiles are observed for many sulfonylureas and triazolopyrimidines.[9] However, the high potency of these herbicides on plants means that non-target terrestrial and aquatic plants can be highly susceptible. For example, this compound and some sulfonylureas are very toxic to duckweed (Lemna gibba), a common indicator species for aquatic plant toxicity.[1]

Impact on Soil Microbial Communities

The impact of ALS inhibitors on soil microbial communities is an area of ongoing research. As the ALS enzyme is present in some microorganisms, these herbicides have the potential to affect soil microbial populations and their functions.[6] Some studies suggest that imidazolinone and sulfonylurea herbicides can have differential effects on soil microbial communities.[21][22] For instance, some sulfonylureas have been shown to decrease nitrification activity in soil.[22] The long-term consequences of these changes on soil health and fertility are not yet fully understood and warrant further investigation.[20]

Conclusion

This compound and other ALS inhibitors represent a valuable tool in weed management with a generally favorable toxicological profile for animals. However, their environmental impact is multifaceted and varies between the different chemical families. This compound's rapid aquatic degradation is a key advantage, but its soil persistence and mobility require careful management to prevent groundwater contamination and injury to rotational crops. Sulfonylureas and triazolopyrimidines have similar low animal toxicity but differ in their persistence and effects on non-target plants and soil microbes.

For researchers and drug development professionals, understanding these nuances is crucial for the development of more environmentally benign herbicides and for conducting comprehensive risk assessments. Future research should focus on direct comparative studies under a wider range of environmental conditions and further elucidate the long-term effects of these herbicides on soil ecosystems.

References

Imazamox Formulations: A Comparative Analysis of Soluble Liquid (SL) and Water-Dispersible Granule (WG) Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Imazamox, a member of the imidazolinone family of herbicides, is a widely utilized post-emergence herbicide for the control of a broad spectrum of annual grass and broadleaf weeds in various crops. Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of essential branched-chain amino acids in plants, leading to the cessation of growth and eventual death of susceptible weeds. This herbicide is available in two primary formulations: a Soluble Liquid (SL) concentrate and a Water-Dispersible Granule (WG).

A public release summary from the Australian Pesticides and Veterinary Medicines Authority (APVMA) regarding the registration of Raptor® Herbicide (an SL formulation) and Raptor® WG Herbicide states that internal studies conducted by the manufacturer showed no consistent trend favoring one formulation over the other in terms of weed control efficacy. The authority concluded that the SL and WG formulations are considered to provide equivalent weed control.

While direct comparative data is scarce, the following sections provide a summary of the available efficacy data for this compound, detailed experimental protocols for herbicide efficacy trials, and diagrams illustrating its mode of action and a typical experimental workflow.

Quantitative Data on this compound Efficacy

The following tables summarize the efficacy of this compound on various weed species from different studies. It is important to note that these studies may have used different experimental conditions and may not have directly compared SL and WG formulations. The formulation is specified where the information is available.

Table 1: Efficacy of this compound on Various Weed Species in Herbicide-Tolerant Grain Sorghum

Weed SpeciesHerbicide TreatmentApplication TimingWeed Control (%) 35 Days After LPOST
Palmer amaranth (B1665344) (Amaranthus palmeri)KFD-365-02 (this compound) @ 9.0 oz/a + Atrazine @ 32 oz/aPRE80
Velvetleaf (Abutilon theophrasti)KFD-365-02 (this compound) @ 6.0 oz/a + Atrazine @ 32 oz/aEPOST99
Green foxtail (Setaria viridis)KFD-365-02 (this compound) @ 9.0 oz/aPRE>90
Puncturevine (Tribulus terrestris)KFD-365-02 (this compound) @ 9.0 oz/aPREAdequate (>85%)

Source: Adapted from a study on weed control in herbicide-tolerant grain sorghum.[1] Formulation of KFD-365-02 was not specified. PRE: Pre-emergence; EPOST: Early Post-emergence; LPOST: Late Post-emergence.

Table 2: Efficacy of this compound (SL Formulation) on Common Cocklebur and Common Lambsquarters in Bean

Weed SpeciesGrowth Stage at ApplicationThis compound Dose for 90% Efficacy (ED₉₀) (g ai/da)
Common Cocklebur (Xanthium strumarium)2-4 true leaf46.18
Common Cocklebur (Xanthium strumarium)6-8 true leaf36.11
Common Lambsquarters (Chenopodium album)2-4 true leaf17.69
Common Lambsquarters (Chenopodium album)6-8 true leaf21.21

Source: Adapted from a study determining the minimum effective doses of this compound SL formulation.[2] g ai/da: grams of active ingredient per decare.

Experimental Protocols

The following are generalized experimental protocols for conducting herbicide efficacy trials, based on common practices cited in the reviewed literature.

General Field Trial Protocol for Herbicide Efficacy
  • Site Selection and Preparation:

    • Select a field with a uniform and representative population of the target weed species.

    • Conduct soil analysis to determine soil type, pH, and organic matter content.[1]

    • Prepare the seedbed according to standard agricultural practices for the test crop.

  • Experimental Design:

    • Use a randomized complete block design with at least three or four replications.[1]

    • Individual plot sizes should be sufficient for representative sampling and to minimize edge effects (e.g., 10 by 35 feet).[1]

  • Herbicide Application:

    • Calibrate the sprayer to deliver a precise volume of spray solution per unit area (e.g., 10-20 gallons per acre).[3][4]

    • Apply the different this compound formulations (SL and WG) at various rates, including a non-treated control.

    • Include recommended adjuvants, such as non-ionic surfactants or crop oil concentrates, and nitrogen fertilizers as specified on the product labels.[3]

    • Record environmental conditions at the time of application, including temperature, humidity, and wind speed.

  • Data Collection and Assessment:

    • Assess crop injury and weed control visually at regular intervals after application (e.g., 7, 14, 28, and 56 days after treatment).[1]

    • Visual ratings are typically made on a scale of 0% (no effect) to 100% (complete plant death).

    • At the end of the season, measure crop yield and, if applicable, quality parameters.

    • Weed biomass can be determined by harvesting the weeds from a defined area within each plot and measuring their dry weight.

  • Statistical Analysis:

    • Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between treatments.

Visualizations

Mode of Action of this compound

G This compound This compound Herbicide PlantUptake Uptake by Roots and Foliage This compound->PlantUptake ALS Acetolactate Synthase (ALS) Enzyme This compound->ALS Inhibition Translocation Translocation to Meristematic Tissues PlantUptake->Translocation Translocation->ALS AminoAcids Branched-Chain Amino Acid (Valine, Leucine, Isoleucine) Biosynthesis ALS->AminoAcids ProteinSynthesis Protein Synthesis and Cell Growth AminoAcids->ProteinSynthesis PlantDeath Cessation of Growth and Plant Death ProteinSynthesis->PlantDeath

Caption: Mode of action of this compound herbicide.

Experimental Workflow for Herbicide Efficacy Trial

G start Start site_selection Site Selection & Field Preparation start->site_selection exp_design Experimental Design (Randomized Complete Block) site_selection->exp_design treatment_prep Treatment Preparation (SL vs. WG Formulations) exp_design->treatment_prep application Herbicide Application treatment_prep->application data_collection Data Collection (Weed Control, Crop Injury, Yield) application->data_collection analysis Statistical Analysis data_collection->analysis report Report Generation analysis->report end End report->end

Caption: A typical experimental workflow for a herbicide efficacy trial.

References

Imazamox Performance in Conventional vs. No-Till Farming Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicide imazamox's performance in conventional tillage versus no-till farming systems. The analysis is based on experimental data focusing on soil persistence and carryover effects, weed control efficacy, and crop yield.

Executive Summary

This compound is a broad-spectrum imidazolinone herbicide effective for post-emergence control of many grass and broadleaf weeds. Its utility in different tillage systems is a critical area of research, as tillage practices significantly influence herbicide persistence, weed population dynamics, and crop performance.

Experimental data indicates that this compound persists longer in undisturbed, no-till soils, particularly under conditions of low moisture and low soil pH. However, this increased persistence does not consistently lead to greater rotational crop injury. In some studies, no-till systems have shown less crop injury and higher yields in subsequent sensitive crops compared to conventional tillage, suggesting complex interactions between tillage, soil moisture, and herbicide bioavailability. While specific comparative data on weed control efficacy is limited, this compound has demonstrated high levels of control for key weed species in reduced-tillage environments. The impact on primary crop yield is primarily linked to the effectiveness of weed control, with significant yield increases observed in this compound-treated crops infested with susceptible weeds.

Data on this compound Performance by Tillage System

The following tables summarize quantitative data from studies evaluating this compound performance.

Table 1: this compound Soil Persistence and Carryover Effect on Rotational Crop (Yellow Mustard) by Tillage System

This table presents data on the injury, biomass, and seed yield of yellow mustard planted one year after this compound was applied to a preceding crop under three different tillage systems. Data is expressed as a percentage of the untreated control.

Tillage SystemVisible Crop Injury (%)Above-Ground Biomass (% of Control)Seed Yield (% of Control)
Conventional Tillage Higher Injury46%45%
Minimum Tillage Intermediate Injury45%45%
No-Till (Direct Seed) Lowest Injury55%55%
(Data synthesized from a study conducted in the Pacific Northwest across multiple locations and years. The study concluded that tillage did not enhance the dissipation of this compound, and no-till plots exhibited the least injury and highest biomass and yield in the rotational crop[1].)
Table 2: Efficacy of this compound on Key Weed Species

This table summarizes the weed control efficacy of this compound on several key agricultural weeds as reported in various field trials. While these studies were not always direct comparisons of tillage systems, they establish the herbicide's general effectiveness.

Target WeedEfficacy (% Control)Tillage Context / Notes
Jointed Goatgrass (Aegilops cylindrica)61% - 97%Studied in herbicide-resistant wheat; effective in dryland environments[2].
Downy Brome (Bromus tectorum)91% or moreData from early application timing in winter wheat[3].
Feral Rye (Secale cereale)90%When applied early (1-6 leaf stage); efficacy drops with later applications[4].
Rattail Fescue (Vulpia myuros)>90%With early application; later applications are less effective (60-75%)[4].
Prickly Lettuce (Lactuca serriola)71% - 92%When applied post-emergence with adjuvants[5].
Mayweed Chamomile (Anthemis cotula)59% - 93%With pre-plant or pre-emergence sulfentrazone; this compound provides some post-emergence control[5].
Table 3: Impact of this compound Application on Crop Yield

This table shows the effect of this compound on the yield of the target crop (by controlling weeds) and on a subsequent rotational crop (due to soil carryover).

CropTillage SystemParameterYield Impact
Herbicide-Resistant Wheat Reduced TillagePrimary Crop Yield vs. Weedy Check+19% to +41%
Rotational Spring Barley Not specifiedRotational Crop Yield vs. Untreated-31% (at 45 g/ha rate)
Rotational Spring Barley Not specifiedRotational Crop Yield vs. Untreated-79% (at 90 g/ha rate)
Rotational Canola Not specifiedRotational Crop Yield vs. Untreated-89% (at 45 g/ha rate)
(Primary crop yield data is from trials controlling jointed goatgrass[2]. Rotational crop data demonstrates carryover potential in low-rainfall, low-pH soils.)

Experimental Protocols

The data presented is based on field studies employing rigorous experimental designs. A representative protocol for comparing this compound performance in different tillage systems is detailed below.

Objective: To determine the effect of tillage system on the weed control efficacy, soil persistence, and rotational crop safety of this compound applied to herbicide-resistant winter wheat.

Experimental Design:

  • Design: Randomized complete block design (RCBD) with a split-plot arrangement and four replications.

  • Main Plots: Tillage Systems (Conventional, Minimum, No-Till).

  • Sub-Plots: Herbicide Rates (e.g., 0 g/ha, 45 g/ha [1X rate], 90 g/ha [2X rate]).

Site Characteristics:

  • Soil Type: Silt loam with known pH, organic matter content, and textural analysis.

  • Crop History: Documented for at least three years prior to the experiment.

Methodology:

  • Plot Establishment: Plots (e.g., 3m x 12m) are established. A uniform population of imidazolinone-resistant (Clearfield®) winter wheat is planted.

  • Herbicide Application:

    • This compound is applied post-emergence at the 3- to 5-leaf stage of the wheat.

    • Application is made using a calibrated backpack or tractor-mounted sprayer delivering a specified volume (e.g., 150 L/ha) at a constant pressure (e.g., 207 kPa).

    • Adjuvants, such as a nonionic surfactant (0.25% v/v) and a nitrogen source (e.g., 28% UAN at 2.5% v/v), are included as per standard recommendations.

  • Tillage Implementation:

    • Following the harvest of the winter wheat, the main plot tillage treatments are implemented.

    • Conventional Tillage: Moldboard plow followed by secondary tillage (e.g., discing) to create a fine seedbed.

    • Minimum Tillage: Chisel plow or heavy discing, leaving significant residue on the surface.

    • No-Till: No soil disturbance other than the seeding operation.

  • Rotational Crop Planting: A sensitive rotational crop (e.g., yellow mustard, canola, or non-resistant wheat) is planted across all plots in the following spring[1].

  • Data Collection:

    • Weed Control: Weed density and biomass are measured by species in the primary wheat crop at 21 and 56 days after treatment (DAT). Efficacy is calculated as a percentage reduction relative to the untreated control.

    • Primary Crop Response: Wheat injury (stunting, chlorosis) is visually rated. Grain yield is measured at harvest from the center of each plot and adjusted for moisture content.

    • Rotational Crop Injury (Carryover): Visual injury ratings, plant height, stand counts, and above-ground biomass of the rotational crop are collected. Crop yield is determined at maturity.

    • Soil Analysis: Soil samples may be collected at intervals to determine the dissipation rate (DT50) of this compound under each tillage regime via bioassay or chemical analysis.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol described above.

G cluster_herbicide Sub-Plot Treatments (Herbicide Application) cluster_tillage Main Plot Treatments (Tillage Implementation) A Site Selection & Plot Establishment B Planting of This compound-Resistant Wheat A->B H0 Control (0 g/ha) B->H0 Post-Emergence Spray H1 This compound (1X Rate) B->H1 Post-Emergence Spray H2 This compound (2X Rate) B->H2 Post-Emergence Spray D Data Collection (Primary Crop) - Weed Efficacy - Wheat Yield & Injury H0->D H1->D H2->D E Wheat Harvest D->E T1 Conventional Tillage (Moldboard Plow) E->T1 Post-Harvest T2 Minimum Tillage (Chisel Plow) E->T2 Post-Harvest T3 No-Till E->T3 Post-Harvest F Planting of Sensitive Rotational Crop T1->F T2->F T3->F G Data Collection (Rotational Crop) - Carryover Injury - Biomass & Yield F->G H Final Data Analysis & Comparison of Systems G->H

Caption: Experimental workflow for comparing this compound in different tillage systems.

Discussion and Conclusion

The choice between conventional and no-till farming systems has significant implications for weed management strategies and herbicide performance. This compound is effective in both systems, but its behavior, particularly its soil persistence, is moderated by tillage[1][4].

  • Persistence and Carryover: The primary finding across multiple studies is that this compound degradation is slower in no-till systems due to the lack of soil incorporation and potentially altered microbial activity and soil moisture profiles[4]. This creates a higher potential for carryover. However, research also shows that the bioavailability of the herbicide residue may be lower or that improved soil health in no-till systems mitigates the impact, leading to less crop injury in some cases[1]. The risk of carryover injury is highest in soils with low pH and in low-rainfall environments, regardless of tillage practice.

  • Weed Efficacy: No-till farming relies heavily on herbicides for weed control, making the efficacy of products like this compound critical. Its demonstrated control of problematic weeds like jointed goatgrass and feral rye is a key benefit for no-till wheat producers[2][4]. The lack of soil disturbance in no-till prevents the burial of weed seeds, but it also means that surface-applied herbicides are the primary line of defense. For effective control, application timing and the use of appropriate adjuvants are crucial[3][4].

  • Crop Yield: In the primary crop, this compound can significantly increase yields by reducing weed competition, and this benefit is expected in both tillage systems[2]. In the rotational crop, yield impacts are a function of carryover injury. As shown in Table 1, while this compound persists longer in no-till soils, the final yield of a sensitive follow-crop was higher in the no-till system compared to conventional tillage, indicating a complex relationship that may favor no-till in certain environments[1].

References

Validating the Metabolic Pathways of Imazamox in Different Plant Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Imazamox is a widely used herbicide belonging to the imidazolinone family. Its mode of action involves the inhibition of the acetohydroxyacid synthase (AHAS) enzyme, also known as acetolactate synthase (ALS).[1][2] This enzyme is crucial for the synthesis of essential branched-chain amino acids—valine, leucine, and isoleucine—which are vital for protein synthesis and cell growth in plants.[1] The selectivity of this compound between tolerant crops and susceptible weeds often depends on the plant's ability to metabolize the herbicide into non-toxic compounds. This guide provides a comparative overview of the metabolic pathways of this compound in various plant species, supported by experimental data and detailed protocols for researchers.

Comparative Metabolism of this compound Across Plant Species

The detoxification of this compound in tolerant plants typically occurs in two main phases. Phase I involves an initial chemical modification, most commonly hydroxylation, which is often catalyzed by cytochrome P450 monooxygenases (CYP450s).[3][4] In Phase II, the modified herbicide is conjugated with molecules such as glucose or glutathione (B108866), rendering it more water-soluble and readily sequestered or degraded.[3][4] The rate and efficiency of these metabolic processes vary significantly among different plant species, which is a key determinant of their tolerance to this compound.

For instance, imidazolinone-resistant (IMI-R) wheat cultivars demonstrate an enhanced ability to metabolize this compound, with some varieties metabolizing approximately 68% of the herbicide within five days of treatment.[3] Similarly, a study on an IMI-R sunflower hybrid showed a rapid decline in this compound content, decreasing by about 90% within 14 days after application.[5][6] The initial concentration dropped from approximately 19 mg/kg to 1.5 mg/kg over this period.[3] This rapid detoxification is linked to increased activity of glutathione S-transferases (GSTs), which participate in the conjugation reactions.[3][4][5]

The table below summarizes quantitative data on this compound metabolism in several plant species.

Plant SpeciesTolerance LevelMetabolism Rate / Herbicide DeclineKey Metabolites IdentifiedPrimary Enzymes ImplicatedReference
Sunflower (IMI-R Hybrid)Tolerant~90% decline in 14 days (from ~19 mg/kg to 1.5 mg/kg).[3]5-hydroxymethyl metabolite, Glutathione conjugates.[3][4]Cytochrome P450s, Glutathione S-Transferases (GSTs).[3][4][3][5][6]
Wheat (IMI-R Cultivars)Tolerant~68% metabolized within 5 days.[3]Hydroxy and glucoside derivatives.[3][4]Cytochrome P450s, Glycosyltransferases.[3][4][3][7]
Oilseed Rape TolerantParent this compound was 91.8% of total residue at day 0, decreasing to 9.5% by day 39. CL 263284 (hydroxy metabolite), CL 312622 (glucose conjugate).Not specified.[2]
Soybean TolerantRapid decline following early post-emergent application.Qualitatively similar to wheat and peas; no single metabolite was quantitatively significant.Not specified.
Field Pea TolerantRapid decline following early post-emergent application.Qualitatively similar to wheat and soybeans.Not specified.

Metabolic Detoxification Pathways of this compound

The primary metabolic pathway for this compound detoxification in tolerant plants is a multi-step process designed to convert the active herbicide into inactive, excretable forms.

Imazamox_Metabolism This compound This compound (Active Herbicide) Hydroxylated 5-hydroxymethyl this compound This compound->Hydroxylated Cytochrome P450 monooxygenases Glucose_Conj Glucose Conjugate (Inactive) Hydroxylated->Glucose_Conj Glycosyltransferases GST_Conj Glutathione Conjugate (Inactive) Hydroxylated->GST_Conj Glutathione S-Transferases (GSTs) Phase1 Phase I (Hydroxylation) Phase2 Phase II (Conjugation) Experimental_Workflow cluster_prep Preparation & Treatment cluster_sampling Sampling & Processing cluster_analysis Analysis & Quantification arrow arrow A Plant Cultivation B Application of ¹⁴C-Imazamox A->B C Harvesting at Time Intervals B->C D Sample Sectioning (Leaf, Stem, Root) C->D E Metabolite Extraction D->E F Biological Oxidation & LSC (Translocation) D->F G HPLC / Radio-HPLC (Metabolite Separation) E->G I Data Analysis & Metabolic Rate Calculation F->I H LC-MS/MS (Metabolite ID) G->H H->I

References

Comparative Transcriptomic Analysis of Imazamox-Treated and Control Plants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the transcriptomic responses of plants to the herbicide Imazamox reveals a complex interplay of stress-related gene expression, metabolic pathway alterations, and impacts on crucial signaling cascades. This guide provides a comparative overview of these changes, supported by experimental data from various plant species, to inform researchers, scientists, and drug development professionals.

This compound is a widely used herbicide that inhibits the acetolactate synthase (ALS) enzyme, a key player in the biosynthesis of branched-chain amino acids essential for plant growth and development.[1] Transcriptomic studies, primarily utilizing RNA sequencing (RNA-seq), have become instrumental in dissecting the molecular mechanisms underlying plant responses to this compound, revealing a cascade of downstream effects beyond the primary target.

Quantitative Overview of Differential Gene Expression

The application of this compound induces significant changes in the gene expression profiles of plants. The number of differentially expressed genes (DEGs) varies depending on the plant species, its resistance or sensitivity to the herbicide, the concentration of this compound, and the duration of exposure.

Plant SpeciesBiotype/ConditionTreatmentUpregulated GenesDownregulated GenesTotal DEGsReference
Echinochloa colonaResistant (R)This compound11518133[2]
Echinochloa colonaSensitive (S)This compound8254136[2]
Oryza sativa (Rice)-This compound1,622 (1 dpi), 1,995 (14 dpi)--[3]
Zea mays (Maize)Heat-stressedHeat314 (ZD309), 168 (XY335)463 (ZD309), 119 (XY335)777 (ZD309), 287 (XY335)[4]
Zea mays (Maize)Virus-infectedMIMV16892131902[5]
Glycine max (Soybean)Root hair cellsB. japonicum1973--[6]

Experimental Protocols: A Methodological Workflow

The insights into the transcriptomic landscapes of this compound-treated plants are predominantly generated through RNA sequencing. A typical experimental workflow is outlined below.

Experimental Workflow for Comparative Transcriptomics

G cluster_0 Plant Treatment cluster_1 Sample Collection & RNA Processing cluster_2 RNA Sequencing cluster_3 Bioinformatic Analysis Plant Growth Plant Growth This compound Treatment This compound Treatment Plant Growth->this compound Treatment Control Treatment Control Treatment This compound Treatment->Control Treatment Tissue Sampling Tissue Sampling This compound Treatment->Tissue Sampling Control Treatment->Tissue Sampling RNA Extraction RNA Extraction Tissue Sampling->RNA Extraction RNA Quality Control RNA Quality Control RNA Extraction->RNA Quality Control Library Preparation Library Preparation RNA Quality Control->Library Preparation Sequencing (e.g., Illumina) Sequencing (e.g., Illumina) Library Preparation->Sequencing (e.g., Illumina) Data Quality Control Data Quality Control Sequencing (e.g., Illumina)->Data Quality Control Read Alignment Read Alignment Data Quality Control->Read Alignment Differential Gene Expression Analysis Differential Gene Expression Analysis Read Alignment->Differential Gene Expression Analysis Functional Annotation & Pathway Analysis Functional Annotation & Pathway Analysis Differential Gene Expression Analysis->Functional Annotation & Pathway Analysis G This compound This compound ALS Acetolactate Synthase (ALS) This compound->ALS Inhibition BCAA Branched-Chain Amino Acid (Val, Leu, Ile) Biosynthesis ALS->BCAA Catalyzes Stress_Response Abiotic Stress Response ALS->Stress_Response Induces Signaling Signaling Pathways ALS->Signaling Impacts Metabolism Metabolic Pathways ALS->Metabolism Alters Protein_Synthesis Protein Synthesis BCAA->Protein_Synthesis Required for Cell_Growth Cell Growth & Division Protein_Synthesis->Cell_Growth Required for G cluster_hormones Hormone Signaling Pathways This compound This compound Auxin Auxin This compound->Auxin Affects Cytokinin Cytokinin This compound->Cytokinin Potentially Affects Ethylene Ethylene This compound->Ethylene Affects Jasmonic_Acid Jasmonic Acid This compound->Jasmonic_Acid Potentially Affects Gibberellin Gibberellin Abscisic_Acid Abscisic Acid

References

A Comparative Efficacy Analysis of Imazamox and Biological Weed Control Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the herbicidal efficacy of Imazamox, a synthetic chemical herbicide, with various biological weed control agents. It is intended for researchers, scientists, and professionals in drug development and agriculture, offering an objective analysis supported by experimental data to inform weed management strategies and future research.

Introduction

Effective weed management is critical for ensuring crop yield and maintaining ecosystem balance. For decades, synthetic herbicides like this compound have been a primary tool due to their broad-spectrum efficacy and rapid action. However, growing concerns over herbicide resistance and environmental impact have spurred interest in biological weed control agents, which utilize living organisms or their byproducts to suppress weed populations.[1][2] This guide compares these two approaches, focusing on their mechanisms, efficacy, and the methodologies used to evaluate them.

This compound is a post-emergence herbicide from the imidazolinone family.[3] It is valued for its effectiveness at low use rates and its ability to control a wide range of grass and broadleaf weeds.[3] Biological control agents encompass a diverse group of organisms, including fungi (mycoherbicides), bacteria, and insects, that act as natural enemies to specific weeds.[4] They are often praised for their host specificity and favorable environmental profile.[1][5]

Mechanism of Action

This compound: The primary mode of action for this compound is the inhibition of the acetohydroxyacid synthase (AHAS) enzyme, also known as acetolactate synthase (ALS).[3][6][7] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[8] By blocking this pathway, this compound halts protein synthesis and cell growth, leading to the death of susceptible weeds.[3][6] This biochemical pathway is absent in animals, which contributes to the low toxicity of this compound to non-plant organisms.[6][7]

Biological Control Agents: The mechanisms of biological agents are varied.

  • Mycoherbicides (fungal pathogens) typically work by initiating a disease process. Spores applied to the weed surface germinate and penetrate the plant tissue, causing necrosis and death.[9] Examples include Phytophthora palmivora (DeVine®) and Colletotrichum gloeosporioides (COLLEGO®).[10]

  • Deleterious Rhizobacteria can colonize root surfaces and release toxins that stunt root growth, thereby reducing the weed's ability to compete for water and nutrients.[4]

  • Insects can damage weeds by feeding on leaves, stems, roots, or seeds, which reduces the plant's photosynthetic capacity and reproductive output.[4]

imazamox_pathway cluster_plant_cell Plant Cell This compound This compound uptake Foliar/Root Uptake This compound->uptake translocation Translocation via Xylem & Phloem uptake->translocation ahas AHAS Enzyme (Acetohydroxyacid Synthase) translocation->ahas translocation->ahas Inhibition amino_acids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ahas->amino_acids protein_synthesis Protein Synthesis & Cell Growth amino_acids->protein_synthesis weed_death Weed Death protein_synthesis->weed_death

Caption: Mechanism of action for this compound herbicide.

Quantitative Efficacy Comparison

The following tables summarize experimental data on the efficacy of this compound and selected biological control agents against various weed species.

Table 1: Efficacy of this compound

Target Weed Application Rate Efficacy (% Control) Study Reference / Notes
Southern Cattail (Typha domingensis) 0.28 kg ae ha⁻¹ 99% Measured 12 months after aerial application.[11]
Fat-hen (Chenopodium album) 1.20 L ha⁻¹ (Pulsar Plus) >95% Field experiments on sunflower hybrids.[12]
Common Amaranth (Amaranthus retroflexus) 1.25 L ha⁻¹ (Pulsar 40) 80-85% Efficacy increased to 100% by day 56.[12]
Velvetleaf (Abutilon theophrasti) 1.20 L ha⁻¹ (Pulsar Plus) 85% Efficacy increased to 100% by day 56.[12]
Black Nightshade (Solanum nigrum) 1.20 L ha⁻¹ (Pulsar Plus) 95% Efficacy increased to 100% by day 56.[12]

| Galium spurium | 35 g a.i. ha⁻¹ | "Very good" | Field trials in imidazolinone-resistant spring oilseed rape.[13] |

Table 2: Efficacy of Biological Control Agents

Biological Agent Target Weed Efficacy (% Control) Study Reference / Notes
Phytophthora palmivora (DeVine®) Strangler Vine (Morrenia odorata) >90% Control persisted for 2 years after a single application.[14]
Colletotrichum gloeosporioides (COLLEGO®) Northern Jointvetch (Aeschynomene virginica) ~92% Efficacy is dependent on environmental conditions (hot, dry weather reduces control).[10]
Puccinia chondrillina (Rust Fungus) Rush Skeletonweed (Chondrilla juncea) High A classical biological control agent that significantly reduced the most susceptible weed form.[14]

| General Biocontrol Agents | Various Invasive Weeds | 53.5% (Medium-Heavy Damage) | Analysis of 940 established releases worldwide.[15] |

Experimental Protocols

Detailed methodologies are essential for interpreting efficacy data. Below are representative protocols for field trials of chemical and biological herbicides.

Protocol 1: this compound Efficacy Field Trial (Generalised)

  • Experimental Design: Field plots are established in a randomized complete block design (RCBD) with multiple replications (typically 3-4) for each treatment and an untreated control.[12]

  • Treatment Application: this compound is applied post-emergence when weeds are actively growing and have reached a specific growth stage (e.g., 2-4 true leaves).[16] Application is performed using a calibrated backpack sprayer to ensure a precise application rate (e.g., 0.28 kg ae ha⁻¹). An adjuvant and nitrogen fertilizer are often added to the spray solution to optimize uptake and efficacy.[16]

  • Data Collection: Weed control is assessed visually at set intervals (e.g., 14, 28, and 56 days) after treatment. Efficacy is rated on a percentage scale where 0% is no control and 100% is complete weed death.[12] Weed biomass may also be collected from quadrats within each plot, dried, and weighed to provide a quantitative measure of weed suppression.

  • Crop Tolerance: Crop injury, such as chlorosis or stunting, is visually assessed at the same intervals.[13][16]

  • Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA) to determine statistically significant differences between treatments.

Protocol 2: Mycoherbicide Efficacy Field Trial (Generalised)

  • Inoculum Preparation: The fungal agent (e.g., Colletotrichum gloeosporioides) is cultured in a laboratory on a suitable growth medium. Spores are harvested and suspended in a carrier solution (e.g., water with a surfactant) to a specified concentration (e.g., 2 million spores/mL).

  • Experimental Design: Similar to the chemical trial, an RCBD is used with untreated control plots.

  • Treatment Application: The spore suspension is applied as a foliar spray to the target weed population. Application timing is critical and must coincide with favorable environmental conditions—typically high humidity and moderate temperatures—to promote spore germination and infection.[10]

  • Data Collection: Disease development and weed mortality are monitored over several weeks. Efficacy is assessed by counting the number of infected plants, rating the severity of disease symptoms, and measuring the reduction in weed stand or biomass compared to the control plots.

  • Environmental Monitoring: Key environmental variables like temperature, relative humidity, and leaf wetness duration are recorded throughout the trial period, as they heavily influence mycoherbicide efficacy.[10]

  • Statistical Analysis: Data are analyzed using appropriate statistical methods to compare the performance of the mycoherbicide under the observed field conditions.

experimental_workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Collection & Analysis A Define Objectives & Treatments B Site Selection & Preparation A->B C Experimental Design (e.g., RCBD) B->C D Treatment Application (this compound or Bio-agent) C->D E Environmental Monitoring (for Bio-agents) D->E F Visual Efficacy Rating (e.g., % Control) E->F G Biomass Measurement E->G H Statistical Analysis (e.g., ANOVA) F->H G->H I Conclusion & Reporting H->I

Caption: Generalized workflow for weed control efficacy trials.

Conclusion

This compound offers reliable, broad-spectrum, and rapid weed control, as demonstrated by high efficacy rates across numerous studies.[11][12] Its well-understood mechanism of action and consistent performance in various conditions make it a powerful tool in conventional agriculture.

Biological control agents present a more targeted and environmentally benign approach.[5] Mycoherbicides like DeVine® have shown excellent efficacy against their specific target weeds, achieving control levels comparable to synthetic herbicides.[14] However, the success of biological agents is often highly dependent on specific environmental conditions, and their spectrum of activity is much narrower.[10] While the classical approach to biological control can provide long-term, sustainable weed suppression, it is a slow process with variable rates of success.[15]

The choice between this compound and a biological control agent depends on the specific management goals, target weed species, environmental conditions, and regulatory landscape. Future research should focus on direct comparative studies under identical conditions and the development of more robust biological agent formulations to improve their reliability and spectrum of activity.

References

A Comparative Analysis of Imazamox and Mechanical Weeding for Cost-Effective Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate weed control strategy is a critical decision in agricultural research and crop production, with significant implications for both efficacy and economic viability. This guide provides an objective comparison of two widely used methods: the chemical herbicide Imazamox and traditional mechanical weeding. The following analysis is based on experimental data to assist researchers and agricultural professionals in making informed decisions.

Quantitative Comparison of this compound and Mechanical Weeding

The following table summarizes key performance indicators for this compound and mechanical weeding based on data from various field studies. It is important to note that direct comparisons can be influenced by factors such as crop type, weed species and density, and environmental conditions.

ParameterThis compoundMechanical WeedingData Source
Weed Control Efficacy 80% - >90% control of various broadleaf and grass weeds.[1][2]Hoeing: ~72% Harrowing: ~71% Combination: ~82%[3]
Cost of Operation Can be significantly lower than mechanical methods. One study reported chemical control to be 20 times cheaper than mechanical control for aquatic weeds.Varies widely based on labor and fuel costs. Can be 65-75% cheaper than manual weeding, but often more expensive than chemical control.[4] Hand weeding can be the most expensive method.[5]
Impact on Crop Yield Generally leads to high crop yields due to effective weed control.Can result in comparable yields to herbicide treatments if performed effectively and timely.[3] However, there is a risk of crop injury.
Labor Requirements Low, primarily for application.High, especially for manual or less automated methods. Automated systems can reduce labor by 38-45%.[6]
Speed of Operation Fast application over large areas.Slower than chemical application, though modern machinery can increase speed.[7]
Selectivity Selective for certain crops, especially in herbicide-tolerant systems like Clearfield® wheat.[2]Can be non-selective and cause damage to crop plants if not done carefully.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of weed control strategies. Below are representative experimental protocols for evaluating the efficacy and cost-effectiveness of this compound and mechanical weeding.

This compound Efficacy Trial Protocol

This protocol is based on a study evaluating this compound in herbicide-tolerant grain sorghum.[1]

  • Experimental Design: The experiment is laid out in a randomized complete block design with four replications. Plot sizes are typically 10 by 35 feet to ensure accurate data collection and minimize edge effects.[1]

  • Treatments:

    • Untreated control.

    • This compound applied at various rates (e.g., 6.0 oz/a and 9.0 oz/a) and timings (pre-emergence, early post-emergence, late post-emergence).[1]

    • This compound in tank-mix combinations with other herbicides (e.g., atrazine).[1]

  • Herbicide Application: Herbicides are applied using a tractor-mounted, compressed CO2 sprayer calibrated to deliver a specific volume (e.g., 19.4 gpa at 30 psi).[1]

  • Data Collection:

    • Weed Control: Visual ratings of weed control for specific species (e.g., Palmer amaranth, velvetleaf) are taken at set intervals after treatment (e.g., 6 and 35 days after treatment).[1]

    • Crop Injury: Visual assessment of crop necrosis or other signs of injury is conducted at regular intervals after application.[1]

    • Yield: Crop yield is measured at the end of the season to determine the impact of the treatments.

  • Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine significant differences between treatments.

Mechanical Weeding Efficacy Trial Protocol

This protocol is synthesized from studies evaluating various mechanical weeding methods.[3]

  • Experimental Design: A randomized complete block design with multiple replications is used.

  • Treatments:

    • Untreated control.

    • Different mechanical weeding implements (e.g., harrowing, hoeing).

    • Variations in operational parameters (e.g., different speeds).[3]

    • Combination of different mechanical methods (e.g., harrowing followed by hoeing).[3]

  • Mechanical Weeding Operation: The timing of mechanical weeding is critical and is typically performed at specific crop growth stages (e.g., BBCH 15-17 for winter wheat).[3] The speed and depth of the implements are kept consistent within treatments.

  • Data Collection:

    • Weed Density: Weed counts are taken from quadrats of a specific size (e.g., 0.25 m²) before and after treatment to calculate weed control efficacy.[3]

    • Crop Density and Injury: Crop plant counts and visual injury assessments are made to determine the impact of the mechanical treatments.

    • Yield: Crop yield is harvested and measured to assess the overall effectiveness of the weed control methods.

  • Economic Analysis: The cost of each treatment is calculated based on labor, fuel, and machinery costs. A benefit-cost ratio is determined by dividing the gross returns by the cost of cultivation.[5]

Visualizing the Science

To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated.

Imazamox_Signaling_Pathway cluster_plant_cell Plant Cell This compound This compound Uptake Absorption by Roots and Shoots This compound->Uptake Translocation Translocation via Xylem and Phloem Uptake->Translocation ALS_enzyme Acetolactate Synthase (ALS) (Acetohydroxyacid Synthase - AHAS) Translocation->ALS_enzyme Inhibits Amino_Acids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS_enzyme->Amino_Acids Catalyzes Synthesis of Plant_Death Plant Death ALS_enzyme->Plant_Death Inhibition leads to Protein_Synthesis Protein Synthesis Amino_Acids->Protein_Synthesis Cell_Growth Cell Growth and DNA Synthesis Protein_Synthesis->Cell_Growth

Caption: this compound mode of action via ALS enzyme inhibition.

Experimental_Workflow cluster_planning Phase 1: Experimental Setup cluster_treatment Phase 2: Treatment Application cluster_data Phase 3: Data Collection & Analysis cluster_conclusion Phase 4: Conclusion A Field Site Selection & Preparation B Randomized Complete Block Design A->B C Plot Establishment B->C D This compound Application (Varying Rates/Timings) C->D E Mechanical Weeding (Different Implements/Speeds) C->E F Untreated Control C->F G Weed Efficacy Assessment (Counts, Visual Ratings) D->G H Crop Injury Assessment D->H I Yield Measurement D->I E->G E->H E->I F->G F->H F->I K Statistical Analysis (ANOVA) G->K H->K J Cost-Benefit Analysis I->J I->K J->K L Comparative Assessment of Cost-Effectiveness K->L

Caption: Workflow for a comparative weeding efficacy trial.

Conclusion

The choice between this compound and mechanical weeding is not straightforward and depends on a multitude of factors. This compound offers a highly effective, often more economical, and less labor-intensive solution for weed control, particularly in herbicide-tolerant cropping systems.[2][8] Its mode of action, inhibiting the ALS enzyme, is specific to plants and contributes to its favorable environmental profile.[9]

On the other hand, mechanical weeding provides a non-chemical alternative that can be highly effective, especially when different methods are combined.[3] While it can be more costly and labor-intensive, advancements in automated and robotic weeders are improving its efficiency and reducing costs.[6] However, the risk of crop damage and the slower speed of operation remain key considerations.[3]

Ultimately, an integrated weed management (IWM) approach that combines chemical and mechanical methods may offer the most sustainable and effective solution. Such a strategy can reduce reliance on a single method, minimize the development of herbicide resistance, and optimize both cost-effectiveness and crop yield.[5] Researchers and agricultural professionals should consider the specific conditions of their fields, including crop type, weed spectrum, and economic constraints, when designing their weed management programs.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Imazamox

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical reagents like Imazamox, a selective herbicide, are critical components of laboratory safety protocols. This guide provides essential, step-by-step procedures for the safe disposal of this compound, helping your institution remain a trusted source for laboratory safety and chemical management.

Immediate Safety and Hazard Information

This compound is classified as a Group 2 herbicide.[1] While it has low acute toxicity to animals due to its mode of action targeting an enzyme not present in them, it is crucial to handle it with care.[2][3][4] It can cause skin and eye irritation.[5][6] Environmentally, this compound is recognized as being very toxic to aquatic life, with long-lasting effects.[5][7][8][9] Therefore, preventing its release into the environment is a primary concern during disposal.

Personal protective equipment (PPE) is mandatory when handling this compound. This includes protective gloves, safety glasses with side-shields or goggles, and protective clothing.[5][7] In case of inadequate ventilation, respiratory protection should be worn.[5]

Quantitative Hazard Data Summary

Hazard ClassificationDescriptionSource
Acute Oral ToxicityCategory 4: May be harmful if swallowed.[10]
Acute Dermal ToxicityCategory 4: May be harmful in contact with skin.[10]
Acute Inhalation ToxicityCategory 4: May be harmful if inhaled.[10]
Skin IrritationCauses skin irritation.[5]
Eye IrritationCauses serious eye irritation.[5]
Aquatic Toxicity (Acute)Category 1: Very toxic to aquatic life.[7][9]
Aquatic Toxicity (Chronic)Very toxic to aquatic life with long lasting effects.[5][7][8]

Experimental Protocol: this compound Disposal Workflow

The following procedure outlines the step-by-step process for the safe disposal of this compound waste generated in a laboratory setting. This protocol is designed to be a clear and actionable guide for researchers.

1. Waste Identification and Segregation:

  • Identify all this compound waste streams, including:
  • Unused or expired this compound product.
  • Contaminated materials (e.g., personal protective equipment, absorbent materials from spills, contaminated labware).
  • Empty this compound containers.
  • Segregate this compound waste from other laboratory waste to prevent cross-contamination.

2. Disposal of Unused or Unwanted this compound:

  • Do not dispose of this compound down the drain or in regular trash.[7]
  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for guidance on proper disposal.[10][11]
  • Wastes resulting from the use of this product must be disposed of at an approved waste disposal facility.[1]

3. Management of Spills:

  • In the event of a spill, contain the material to prevent it from entering drains or waterways.[7][12]
  • For small spills, use an inert absorbent material such as sand, vermiculite, or sawdust to absorb the spilled product.[7][12]
  • For large spills, dike the area to contain the spill.[7][12]
  • Collect the absorbed material and any contaminated soil into a suitable, labeled container for hazardous waste disposal.[7]
  • Clean the spill area thoroughly with water and detergent, collecting the cleaning water for disposal as hazardous waste.[7]

4. Decontamination and Disposal of Empty Containers:

  • Nonrefillable Containers (less than five gallons):
  • Triple rinse the container promptly after emptying.[1] To do so, empty the remaining contents into application equipment or a mix tank and allow it to drain for 10 seconds after the flow begins to drip.[1] Fill the container ¼ full with water and recap. Shake for 10 seconds. Pour the rinsate into the application equipment or a mix tank, or store it for later use or disposal.[1] Repeat this procedure two more times.[1]
  • Puncture and dispose of the container in a sanitary landfill, or by other procedures approved by state and local authorities.[1] If incineration is allowed, stay out of the smoke.[1]
  • Nonrefillable Containers (greater than five gallons):
  • Follow the same triple rinse procedure as for smaller containers.[1]
  • Offer the container for recycling if available, or reconditioning if appropriate.[1] Otherwise, puncture and dispose of it in a sanitary landfill or by other approved methods.[1]
  • Refillable Containers:
  • Refill these containers with this compound only. Do not reuse them for any other purpose.[12] Refer to the container label for specific cleaning and disposal instructions.[12]

This compound Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.

G cluster_start Waste Generation cluster_type Waste Characterization cluster_disposal_paths Disposal Procedures cluster_final Final Disposition start This compound Waste Generated waste_type Identify Waste Type start->waste_type unused_product Unused/Expired Product waste_type->unused_product Unused Product spill_cleanup Spill Cleanup Material waste_type->spill_cleanup Spill empty_container Empty Container waste_type->empty_container Empty Container contact_ehs Contact EHS/Hazardous Waste Contractor unused_product->contact_ehs collect_waste Collect in Labeled Hazardous Waste Container spill_cleanup->collect_waste rinse_container Triple Rinse Container empty_container->rinse_container approved_facility Dispose at Approved Waste Disposal Facility contact_ehs->approved_facility collect_waste->contact_ehs landfill_recycling Sanitary Landfill or Recycling rinse_container->landfill_recycling

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Imazamox

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Imazamox. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.

This compound, a member of the imidazolinone class of herbicides, requires careful handling due to its potential hazards. While it is classified as a Class III pesticide with relatively low mammalian toxicity, proper personal protective equipment (PPE) and handling protocols are mandatory to minimize exposure and prevent contamination.

Essential Personal Protective Equipment (PPE)

The following PPE is required for all personnel handling this compound. This equipment should be donned before entering the designated handling area and removed before exiting.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant, unlined. Nitrile or butyl gloves are recommended.Prevents dermal absorption, which is a primary route of exposure for pesticides.[1][2][3]
Eye Protection Safety glasses with side shields, chemical splash goggles, or a face shield.Protects against accidental splashes and aerosols.[4][5]
Protective Clothing Long-sleeved lab coat, chemical-resistant apron, and closed-toe shoes.Minimizes skin contact with spills or contaminated surfaces.[4][5]
Respiratory Protection Generally not required with adequate ventilation. Use a NIOSH-approved respirator if creating dust or aerosols.Prevents inhalation of airborne particles.[6][7]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety and research integrity. The following workflow outlines the key stages of the process.

G This compound Handling Workflow receiving Receiving and Storage preparation Preparation of Solutions receiving->preparation Transport to designated area handling Experimental Handling preparation->handling Use in experiments decontamination Decontamination handling->decontamination Post-experiment cleanup disposal Waste Disposal decontamination->disposal Segregation of waste

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
Receiving and Storage

Upon receipt, inspect the container for any signs of damage or leakage. Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[7][8] The storage location should be a designated, locked cabinet away from incompatible materials, food, and feed.

Preparation of this compound Solutions: A Step-by-Step Guideline

This protocol provides a general framework for the preparation of this compound solutions. Always consult your specific experimental design for precise concentrations and volumes.

  • Designated Work Area: Conduct all weighing and solution preparation in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Pre-weighing: Tare a clean, appropriate container on a calibrated balance.

  • Weighing: Carefully weigh the required amount of this compound solid. Avoid creating dust.

  • Solubilization: Add the appropriate solvent to the container with the weighed this compound. Consult the Safety Data Sheet (SDS) or relevant literature for suitable solvents.

  • Mixing: Gently agitate the solution until the this compound is completely dissolved.

  • Labeling: Clearly label the container with the chemical name, concentration, date of preparation, and your initials.

Spill Management and Decontamination

Immediate and appropriate action is critical in the event of a spill.

Spill Response Plan
Spill SizeAction
Minor Spill (Solid) 1. Alert nearby personnel. 2. Wearing appropriate PPE, gently sweep or scoop the material to avoid creating dust. 3. Place the material in a labeled, sealable waste container. 4. Decontaminate the area with a suitable cleaning agent.
Minor Spill (Liquid) 1. Alert nearby personnel. 2. Contain the spill with absorbent material (e.g., vermiculite, chemical absorbent pads). 3. Wearing appropriate PPE, collect the absorbed material and place it in a labeled, sealable waste container. 4. Decontaminate the area with a suitable cleaning agent.
Major Spill 1. Evacuate the immediate area. 2. Alert your supervisor and the institutional safety officer. 3. Prevent entry into the contaminated area. 4. Follow institutional procedures for major chemical spills.
Decontamination Protocol

All equipment and surfaces that have come into contact with this compound must be thoroughly decontaminated.

  • Equipment: Rinse glassware and other equipment multiple times with an appropriate solvent, followed by a final rinse with distilled water.

  • Surfaces: Wipe down benchtops and other surfaces with a detergent solution, followed by a clean water rinse.

  • PPE: Decontaminate reusable PPE according to the manufacturer's instructions. Dispose of single-use PPE as hazardous waste.

Disposal Plan

All this compound waste, including unused product, contaminated materials, and empty containers, must be disposed of as hazardous waste.[6][9]

  • Waste Segregation: Collect all this compound-contaminated waste in clearly labeled, sealed containers. Do not mix with other waste streams.

  • Container Disposal: Triple-rinse empty this compound containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[10]

  • Consult Safety Officer: Adhere to all local, state, and federal regulations for hazardous waste disposal. Consult your institution's environmental health and safety officer for specific procedures.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.